molecular formula C31H33N3O5 B15616271 SBC-115076 CAS No. 489415-96-5

SBC-115076

货号: B15616271
CAS 编号: 489415-96-5
分子量: 527.6 g/mol
InChI 键: VVYIXKBHQQSREP-ORIPQNMZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SBC-115076 is a useful research compound. Its molecular formula is C31H33N3O5 and its molecular weight is 527.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(4E)-4-[hydroxy-(3-methyl-4-phenylmethoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-4-ylpyrrolidine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N3O5/c1-22-20-25(8-9-26(22)39-21-23-6-3-2-4-7-23)29(35)27-28(24-10-12-32-13-11-24)34(31(37)30(27)36)15-5-14-33-16-18-38-19-17-33/h2-4,6-13,20,28,35H,5,14-19,21H2,1H3/b29-27+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYIXKBHQQSREP-ORIPQNMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=NC=C4)O)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=NC=C4)/O)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: ENPP1 as an Innate Immune Checkpoint

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of ENPP1 Inhibition for Immuno-oncology

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of the mechanism of action for small molecule inhibitors targeting Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a key regulator of the innate immune system. The inhibition of ENPP1 is a promising therapeutic strategy in immuno-oncology, aimed at augmenting anti-tumor immune responses.

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein (B1211001) that acts as a critical innate immune checkpoint.[1][2] Its primary role in the tumor microenvironment is to suppress anti-tumor immunity through two key mechanisms: the degradation of the cyclic dinucleotide 2'3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (cGAMP), and the production of adenosine (B11128).[2][3]

  • cGAMP Hydrolysis : ENPP1 is the dominant hydrolase of extracellular cGAMP, a potent activator of the Stimulator of Interferon Genes (STING) pathway.[1][4] By degrading cGAMP, ENPP1 effectively dampens STING-mediated anti-tumor immunity.[2][5]

  • Adenosine Production : ENPP1 hydrolyzes ATP to produce AMP, which is subsequently converted to the immunosuppressive molecule adenosine by CD73.[3]

Elevated ENPP1 expression has been correlated with poor prognosis in various cancers, making it a compelling target for therapeutic intervention.[1][6] Small molecule inhibitors of ENPP1 are designed to block its enzymatic activity, thereby restoring STING signaling and reducing immunosuppressive adenosine in the tumor microenvironment.[3][7]

Core Mechanism of Action: Reinstating STING Pathway Activation

The central mechanism of action of ENPP1 inhibitors is the potentiation of the cGAS-STING signaling pathway. This pathway is a critical component of the innate immune system that detects cytosolic double-stranded DNA (dsDNA), a danger signal often present in cancer cells due to genomic instability.[5]

The inhibition of ENPP1 leads to the accumulation of extracellular cGAMP, which can then activate the STING pathway in immune cells within the tumor microenvironment, such as dendritic cells.[3] This triggers a cascade of downstream signaling events, culminating in the production of type I interferons and other pro-inflammatory cytokines.[2][8] This process can convert an immunologically "cold" tumor into a "hot" tumor, rendering it more susceptible to immune-mediated killing.[3]

Signaling Pathway

The following diagram illustrates the cGAS-STING signaling pathway and the role of ENPP1 inhibition.

ENPP1_STING_Pathway cluster_TumorCell Tumor Cell cluster_Extracellular Extracellular Space cluster_ImmuneCell Immune Cell (e.g., Dendritic Cell) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP_prod 2'3'-cGAMP cGAS->cGAMP_prod synthesizes cGAMP_ext Extracellular 2'3'-cGAMP cGAMP_prod->cGAMP_ext ENPP1 ENPP1 cGAMP_ext->ENPP1 STING STING (on ER) cGAMP_ext->STING activates AMP AMP ENPP1->AMP hydrolyzes to ENPP1_Inhibitor ENPP1 Inhibitor ENPP1_Inhibitor->ENPP1 inhibits TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 nucleus Nucleus pIRF3->nucleus translocates to IFNs Type I Interferons (IFN-α, IFN-β) nucleus->IFNs drives transcription of Anti_Tumor_Immunity Anti-Tumor Immunity IFNs->Anti_Tumor_Immunity promote

Figure 1: ENPP1 Inhibition and STING Pathway Activation.

Quantitative Data for a Representative ENPP1 Inhibitor

The following tables summarize key quantitative data for a representative small molecule ENPP1 inhibitor, illustrating its potency and cellular activity.

Parameter Value Assay
Biochemical IC50 <100 nMIn vitro enzymatic inhibition assay
Cellular EC50 250 nMSTING activation reporter assay
Selectivity >100-fold vs. other ENPP family membersIn vitro enzymatic inhibition assays
Table 1: In Vitro Potency and Selectivity.
Animal Model Dose Route Effect
Syngeneic Mouse Tumor Model50 mg/kgOralSignificant tumor growth inhibition
Syngeneic Mouse Tumor Model50 mg/kgOralIncreased intratumoral T-cell infiltration
Table 2: In Vivo Efficacy.

Experimental Protocols

ENPP1 Enzymatic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against ENPP1.

Methodology:

  • Recombinant human ENPP1 is incubated with the test compound at various concentrations.

  • A fluorogenic substrate of ENPP1 is added to initiate the enzymatic reaction.

  • The reaction is monitored by measuring the increase in fluorescence over time using a plate reader.

  • The rate of reaction is calculated for each compound concentration.

  • IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

ENPP1_Inhibition_Assay start Start recombinant_enpp1 Recombinant human ENPP1 start->recombinant_enpp1 incubation1 Incubate recombinant_enpp1->incubation1 test_compound Test Compound (various concentrations) test_compound->incubation1 substrate Fluorogenic Substrate incubation1->substrate reaction Monitor Fluorescence (Plate Reader) substrate->reaction data_analysis Calculate Reaction Rates and IC50 reaction->data_analysis end End data_analysis->end

Figure 2: Workflow for ENPP1 Enzymatic Inhibition Assay.
Cellular STING Activation Reporter Assay

Objective: To measure the half-maximal effective concentration (EC50) of an ENPP1 inhibitor for STING pathway activation in a cellular context.

Methodology:

  • A reporter cell line expressing a luciferase gene under the control of an interferon-stimulated response element (ISRE) is used.

  • Cells are treated with a fixed concentration of cGAMP in the presence of varying concentrations of the ENPP1 inhibitor.

  • After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

  • EC50 values are calculated from the dose-response curve of luciferase activity versus inhibitor concentration.

STING_Activation_Assay start Start reporter_cells ISRE-Luciferase Reporter Cells start->reporter_cells treat_cells Treat cells with cGAMP and ENPP1 inhibitor reporter_cells->treat_cells incubation Incubate treat_cells->incubation cell_lysis Lyse Cells incubation->cell_lysis measure_luciferase Measure Luciferase Activity cell_lysis->measure_luciferase data_analysis Calculate EC50 measure_luciferase->data_analysis end End data_analysis->end

Figure 3: Workflow for Cellular STING Activation Reporter Assay.

Conclusion

The inhibition of ENPP1 represents a novel and promising strategy in cancer immunotherapy. By preventing the degradation of cGAMP, ENPP1 inhibitors can unleash the power of the STING pathway, leading to a robust anti-tumor immune response. The preclinical data for representative ENPP1 inhibitors demonstrate their potential to be effective as monotherapy and in combination with other immunotherapies. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this class of molecules.

References

An In-Depth Technical Guide to SBC-115076: A Novel Small-Molecule PCSK9 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SBC-115076 is a potent, orally bioavailable small-molecule antagonist of proprotein convertase subtilisin/kexin type 9 (PCSK9). By inhibiting the interaction between PCSK9 and the low-density lipoprotein receptor (LDLR), this compound enhances LDLR recycling, leading to increased clearance of LDL-cholesterol (LDL-C) from circulation. Preclinical studies have demonstrated its efficacy in reducing plasma cholesterol levels and mitigating atherosclerosis. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key in vitro and in vivo data, detailed experimental protocols, and an exploration of the signaling pathways it modulates.

Core Mechanism of Action

This compound functions as a direct inhibitor of the PCSK9 protein.[1][2][3] Normally, PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes.[3] This binding targets the LDLR for lysosomal degradation, thereby reducing the number of available receptors to clear circulating LDL-C.[3] this compound disrupts this protein-protein interaction, preventing PCSK9 from binding to the LDLR.[3] This allows the LDLR to recycle back to the cell surface, increasing the liver's capacity to remove LDL-C from the bloodstream.[3]

Signaling Pathways

The primary signaling pathway affected by this compound is the PCSK9/LDLR pathway, which plays a crucial role in cholesterol homeostasis. Beyond this, inhibition of PCSK9 by agents like this compound has been shown to have pleiotropic effects, including the modulation of inflammatory and atherosclerotic pathways.

PCSK9_LDLR_Pathway cluster_extracellular Extracellular Space cluster_membrane Hepatocyte Membrane cluster_intracellular Intracellular PCSK9 PCSK9 LDLR LDLR PCSK9->LDLR Binds LDL_C LDL-C LDL_C->LDLR Binds SBC115076 This compound SBC115076->PCSK9 Inhibits Endosome Endosome LDLR->Endosome Internalization Lysosome Lysosome Endosome->Lysosome PCSK9-mediated Degradation Pathway Recycling_Vesicle Recycling Vesicle Endosome->Recycling_Vesicle Recycling Pathway (Enhanced by this compound) Recycling_Vesicle->LDLR Recycles Inflammatory_Pathway SBC115076 This compound PCSK9 PCSK9 SBC115076->PCSK9 Inhibits TLR4 TLR4 PCSK9->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Induces Transcription Experimental_Workflow cluster_invitro In Vitro cluster_invivo In Vivo THP1_Culture Culture and Differentiate THP-1 Macrophages Treatment_InVitro Treat with Homocysteine and this compound THP1_Culture->Treatment_InVitro Western_Blot Western Blot for PCSK9 and LDLR Treatment_InVitro->Western_Blot Cholesterol_Efflux Cholesterol Efflux Assay Treatment_InVitro->Cholesterol_Efflux ApoE_Mice ApoE-/- Mice on Methionine-rich Diet Treatment_InVivo Administer this compound (s.c.) ApoE_Mice->Treatment_InVivo Sample_Collection Blood and Aorta Collection Treatment_InVivo->Sample_Collection Plaque_Analysis Atherosclerotic Plaque Analysis (Oil Red O) Sample_Collection->Plaque_Analysis IHC Immunohistochemistry (ABCA1, ABCG1) Sample_Collection->IHC

References

SBC-115076 as a PCSK9 Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal regulator of cholesterol homeostasis, primarily through its role in mediating the degradation of the low-density lipoprotein receptor (LDLR). Inhibition of PCSK9 is a clinically validated strategy for lowering low-density lipoprotein cholesterol (LDL-C) and reducing cardiovascular disease risk. SBC-115076 is a potent, small-molecule inhibitor of PCSK9 that disrupts the interaction between PCSK9 and the LDLR. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization.

Mechanism of Action: Disrupting the PCSK9-LDLR Interaction

This compound functions as an antagonist of the protein-protein interaction between PCSK9 and the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR.[1] By binding to PCSK9, this compound sterically hinders the formation of the PCSK9-LDLR complex. This inhibition prevents the subsequent PCSK9-mediated trafficking of the LDLR to the lysosome for degradation. Consequently, a greater number of LDLRs are recycled to the hepatocyte surface, leading to increased clearance of circulating LDL-C.

Signaling Pathway of PCSK9-Mediated LDLR Degradation and Inhibition by this compound

PCSK9_Pathway PCSK9-Mediated LDLR Degradation and Inhibition by this compound cluster_extracellular Extracellular Space cluster_cell Hepatocyte PCSK9 Secreted PCSK9 LDLR LDLR PCSK9->LDLR Binds to EGF-A domain Endosome Endosome LDLR->Endosome Endocytosis LDL_uptake LDL-C Uptake LDLR->LDL_uptake LDL LDL-C LDL->LDLR Binds SBC115076 This compound SBC115076->PCSK9 Inhibits Binding Lysosome Lysosome Endosome->Lysosome PCSK9 directs to lysosome Recycling_Vesicle Recycling Vesicle Endosome->Recycling_Vesicle LDLR Recycling LDLR_degradation LDLR Degradation Lysosome->LDLR_degradation Recycling_Vesicle->LDLR

Caption: PCSK9 pathway and this compound inhibition.

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Activity of this compound

Assay TypeParameterValueCell LineReference
PCSK9 Activity AssayIC50~30 nM-[1]
Cellular LDL Uptake AssayActivityIncreased DiI-LDL uptakeHepG2[2]
Molecular DockingBinding Energy-10.0054 kcal/mol-
Molecular DockingpKi5.83-

Table 2: In Vivo Efficacy of this compound

Animal ModelDosageAdministrationTreatment DurationKey FindingsReference
High-Fat Diet-Fed Mice8 mg/kg--32% reduction in cholesterol levels.[2]
High-Fat Diet-Fed Female Wistar Rats4 mg/kgSubcutaneous, daily3 weeksReduced obesity, dyslipidemia, and improved insulin (B600854) sensitivity.[3][3]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

In Vitro Competitive Binding Assay

This assay quantifies the ability of this compound to inhibit the binding of the LDLR's EGF-A domain to PCSK9.[4]

Materials:

  • Recombinant human PCSK9 with a 6xHis-tag

  • Recombinant GST-tagged EGF-A domain of LDLR

  • Ni-NTA Magnetic Beads

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., PBS with imidazole)

  • Western blot reagents (primary antibodies for 6xHis and GST, HRP-conjugated secondary antibodies, chemiluminescence substrate)

Protocol:

  • PCSK9 Immobilization: Incubate Ni-NTA magnetic beads with 6xHis-tagged PCSK9 in PBS for 1 hour at room temperature with gentle rotation to allow for immobilization.

  • Washing: Wash the PCSK9-coated beads three times with wash buffer to remove unbound PCSK9.

  • Competitive Binding: In separate tubes, mix the PCSK9-coated beads with a fixed concentration of GST-EGF-A (e.g., 2.4 µg/µL of beads) and varying concentrations of this compound (e.g., 5, 15, and 50 nM).[5] A control group without this compound should be included.

  • Incubation: Incubate the mixtures for 2 hours at room temperature with gentle rotation to allow for competitive binding.[4]

  • Washing: Wash the beads three times with wash buffer to remove unbound proteins and inhibitor.

  • Elution: Elute the bound protein complexes from the beads using elution buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against the 6xHis-tag (to detect PCSK9) and the GST-tag (to detect bound EGF-A).

  • Data Analysis: Quantify the band intensities for both PCSK9 and EGF-A. The ratio of GST/His is calculated to determine the extent of EGF-A binding. A decrease in this ratio with increasing concentrations of this compound indicates inhibition of the PCSK9-LDLR interaction.[4]

Experimental Workflow: Competitive Binding Assay

Competitive_Binding_Workflow Competitive Binding Assay Workflow A Immobilize His-PCSK9 on Ni-NTA Beads B Wash to Remove Unbound PCSK9 A->B C Incubate with GST-EGF-A and this compound B->C D Wash to Remove Unbound Reagents C->D E Elute Bound Proteins D->E F Western Blot for His and GST E->F G Quantify GST/His Ratio F->G

Caption: Workflow for the competitive binding assay.

Cellular LDL Uptake Assay

This assay measures the ability of this compound to enhance the uptake of LDL in a hepatocyte cell line.[1]

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipoprotein-deficient serum (LPDS)

  • Fluorescently labeled LDL (e.g., DiI-LDL)

  • This compound (dissolved in DMSO)

  • Recombinant human PCSK9

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence microscope or plate reader

Protocol:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density that will result in a confluent monolayer after 24-48 hours.

  • Serum Starvation: Replace the growth medium with a medium containing LPDS to upregulate LDLR expression. Incubate for 18-24 hours.

  • Compound and PCSK9 Treatment: Treat the cells with serial dilutions of this compound in the presence of a fixed concentration of recombinant PCSK9 (e.g., 10 µg/mL) for a specified period (e.g., 24 hours).[2]

  • LDL-C Uptake: Add fluorescently labeled LDL to the wells and incubate for 2-4 hours at 37°C.

  • Washing: Gently wash the cells three times with PBS to remove unbound fluorescent LDL.

  • Quantification: Measure the fluorescence intensity using a fluorescence plate reader or visualize and quantify using a fluorescence microscope.

  • Data Analysis: Calculate the percentage of LDL uptake for each concentration of this compound relative to controls (vehicle-treated and PCSK9-only treated cells).

In Vivo Efficacy in a Hypercholesterolemic Mouse Model

This protocol outlines a general procedure for evaluating the cholesterol-lowering efficacy of this compound in a relevant mouse model.[1]

Animal Model:

  • ApoE*3-Leiden.CETP mice or other suitable hypercholesterolemic models.[1] Mice are typically fed a high-fat or Western-type diet to induce hypercholesterolemia.

Materials:

  • This compound

  • Vehicle for administration (e.g., 0.5% methylcellulose (B11928114) for oral gavage)[1]

  • Standard and high-fat diet

  • Blood collection supplies

  • Cholesterol quantification kit

Protocol:

  • Acclimatization and Diet Induction: Acclimatize the mice to the housing conditions and induce hypercholesterolemia by feeding a high-fat diet.

  • Grouping and Dosing: Randomly assign mice to treatment groups (vehicle control and this compound). Administer this compound or vehicle daily via the appropriate route (e.g., oral gavage or subcutaneous injection) for the duration of the study (e.g., 4-8 weeks).[1]

  • Monitoring: Monitor the animals for any signs of toxicity and record body weight regularly.

  • Blood Sampling: Collect blood samples at specified time points (e.g., weekly) to monitor changes in plasma lipid profiles.

  • Lipid Analysis: Measure total cholesterol, LDL-C, HDL-C, and triglycerides in the plasma samples using a cholesterol quantification kit.

  • Terminal Procedures: At the end of the study, collect a final blood sample and harvest tissues (e.g., liver) for further analysis, such as LDLR protein expression by Western blot.[1]

Conclusion

This compound is a potent small-molecule inhibitor of the PCSK9-LDLR interaction with demonstrated in vitro and in vivo efficacy in reducing cholesterol levels. The experimental protocols detailed in this guide provide a framework for the preclinical characterization of this compound and other novel PCSK9 inhibitors. Continued research and development of orally bioavailable small-molecule PCSK9 inhibitors like this compound hold significant promise for the management of hypercholesterolemia and the prevention of cardiovascular disease.

References

The Role of SBC-115076 in LDL Receptor Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a pivotal regulator of plasma low-density lipoprotein cholesterol (LDL-C) levels. By binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for lysosomal degradation, thereby reducing the clearance of LDL-C from the circulation. Inhibition of the PCSK9-LDLR interaction has emerged as a validated therapeutic strategy for managing hypercholesterolemia. SBC-115076 is a small molecule inhibitor of the PCSK9-LDLR interaction. This document provides a comprehensive technical overview of the mechanism of action of this compound, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Mechanism of Action: Inhibition of the PCSK9-LDLR Interaction

This compound exerts its effect by directly interfering with the binding of PCSK9 to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR[1]. This inhibitory action disrupts the formation of the PCSK9-LDLR complex, preventing the subsequent PCSK9-mediated internalization and lysosomal degradation of the LDLR. By preserving the LDLR population on the hepatocyte cell surface, this compound enhances the receptor's ability to be recycled back to the plasma membrane. The increased cell surface expression of LDLR leads to a more efficient uptake and clearance of circulating LDL-C, ultimately resulting in lower plasma LDL-C levels. In vitro studies have demonstrated that this compound inhibits PCSK9-mediated LDLR degradation in a concentration-dependent manner[1].

Signaling Pathway

SBC-115076_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte PCSK9 PCSK9 LDLR LDLR PCSK9->LDLR Binds to Endosome Endosome LDLR->Endosome Internalization This compound This compound This compound->PCSK9 Inhibits LDL-C LDL-C LDL-C->LDLR Binds to Lysosome Lysosome Endosome->Lysosome PCSK9-mediated Degradation LDLR_Recycling LDLR Recycling Endosome->LDLR_Recycling Recycling to Cell Surface LDL-C_Metabolism LDL-C Metabolism Endosome->LDL-C_Metabolism LDL-C Release LDLR_Recycling->LDLR

Figure 1. Mechanism of action of this compound.

Quantitative Data

The following tables summarize the available preclinical data on the efficacy of this compound in modulating LDLR metabolism and cholesterol levels.

Table 1: In Vitro Activity of this compound
Cell LineAssayConcentration(s)OutcomeReference
HepG2PCSK9-mediated LDLR Degradation0, 0.5, 1.5, 5.0 µMConcentration-dependent inhibition of LDLR degradation.[1]
HepG2PCSK9/LDLR Interaction5, 15, 50 nMVerification of inhibitory effect on the PCSK9/LDLR interaction.
HEK293TLDLR DegradationSubmicromolarBlockade of PCSK9-induced LDLR degradation.[2]
HepG2Fluorescent Dil-LDL UptakeNot specifiedIncreased uptake of Dil-LDL.[3]
Table 2: In Vivo Efficacy of this compound
Animal ModelDietDosageDurationKey FindingsReference
MiceHigh-Fat Diet8 mg/kgNot specified32% reduction in total cholesterol levels.[3]
Female Wistar RatsHigh-Fat Diet4 mg/kg (s.c., daily)3 weeksReduction in obesity and dyslipidemia; improved insulin (B600854) sensitivity.[4]
ApoE-/- MiceMethionine DietNot specifiedNot specifiedReduced atherosclerotic lesion area and lipid accumulation; decreased plasma Hcy and lipid profiles.[5]

Experimental Protocols

In Vitro PCSK9-Mediated LDLR Degradation Assay in HepG2 Cells

This protocol is adapted from methodologies used to assess the inhibitory effect of compounds on PCSK9-mediated LDLR degradation[1].

Objective: To determine the concentration-dependent effect of this compound on preventing PCSK9-mediated degradation of the LDLR in a human hepatocyte cell line.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Recombinant human PCSK9

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA Protein Assay Kit

  • Primary antibody against LDLR

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed HepG2 cells in 6-well plates and allow them to adhere and reach approximately 70-80% confluency.

  • Compound and PCSK9 Preparation: Prepare stock solutions of this compound in DMSO. Prepare working solutions of this compound and recombinant human PCSK9 in serum-free DMEM.

  • Treatment:

    • Wash the cells once with PBS.

    • Pre-incubate the cells with varying concentrations of this compound (e.g., 0, 0.5, 1.5, 5.0 µM) in serum-free DMEM for 1 hour.

    • Add recombinant human PCSK9 to the wells (a final concentration known to induce LDLR degradation, e.g., 10 µg/mL) and incubate for an additional 4-6 hours. Include a control group with cells treated with neither this compound nor PCSK9, and a group treated with only PCSK9.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer containing protease inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-LDLR antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the LDLR band intensity to the loading control.

Experimental Workflow

LDLR_Degradation_Assay Start Start Seed_HepG2 Seed HepG2 Cells Start->Seed_HepG2 Pre-incubate Pre-incubate with this compound Seed_HepG2->Pre-incubate Add_PCSK9 Add Recombinant PCSK9 Pre-incubate->Add_PCSK9 Incubate Incubate Add_PCSK9->Incubate Lyse_Cells Lyse Cells & Quantify Protein Incubate->Lyse_Cells Western_Blot Western Blot for LDLR Lyse_Cells->Western_Blot Analyze Analyze LDLR Levels Western_Blot->Analyze End End Analyze->End

Figure 2. In vitro LDLR degradation assay workflow.
In Vivo Efficacy Study in a High-Fat Diet-Induced Hypercholesterolemic Mouse Model

This protocol is a generalized representation based on common practices for evaluating cholesterol-lowering agents in rodent models[3].

Objective: To assess the in vivo efficacy of this compound in reducing plasma cholesterol levels in a diet-induced model of hypercholesterolemia.

Materials:

  • Male C57BL/6J mice (or other appropriate strain)

  • Standard chow diet

  • High-fat diet (HFD)

  • This compound

  • Vehicle for administration (e.g., a solution of DMSO, PEG300, Tween-80, and saline[4])

  • Blood collection supplies (e.g., retro-orbital sinus or tail vein)

  • Centrifuge

  • Plasma cholesterol quantification kit

Procedure:

  • Acclimatization: Acclimate mice to the animal facility for at least one week, with ad libitum access to standard chow and water.

  • Induction of Hypercholesterolemia:

    • Divide mice into a control group (remaining on standard chow) and an experimental group to be fed an HFD.

    • Feed the experimental group the HFD for a period sufficient to induce a significant increase in plasma cholesterol levels (e.g., 8-12 weeks).

  • Grouping and Dosing:

    • After the induction period, randomly assign the HFD-fed mice to a vehicle control group and one or more this compound treatment groups (e.g., 8 mg/kg).

    • Administer this compound or vehicle to the respective groups daily via the chosen route (e.g., subcutaneous injection or oral gavage) for the specified duration (e.g., 3 weeks).

  • Blood Collection:

    • Collect baseline blood samples before the start of treatment.

    • Collect blood samples at specified time points during the study and at the termination of the study.

  • Plasma Analysis:

    • Centrifuge the blood samples to separate plasma.

    • Measure total cholesterol and/or LDL-C levels in the plasma using a commercial quantification kit.

  • Data Analysis:

    • Calculate the mean and standard error of the mean (SEM) for cholesterol levels in each group.

    • Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the cholesterol levels between the vehicle-treated and this compound-treated groups.

Experimental Workflow

In_Vivo_Efficacy_Study Start Start Acclimatize Acclimatize Mice Start->Acclimatize Induce_Hypercholesterolemia Induce Hypercholesterolemia (HFD) Acclimatize->Induce_Hypercholesterolemia Group_and_Dose Group and Dose (Vehicle vs. This compound) Induce_Hypercholesterolemia->Group_and_Dose Collect_Blood Collect Blood Samples Group_and_Dose->Collect_Blood Analyze_Plasma Analyze Plasma Cholesterol Collect_Blood->Analyze_Plasma Statistical_Analysis Statistical Analysis Analyze_Plasma->Statistical_Analysis End End Statistical_Analysis->End

Figure 3. In vivo efficacy study workflow.

Conclusion

This compound is a small molecule inhibitor that effectively targets the PCSK9-LDLR interaction, a clinically validated pathway for cholesterol reduction. Preclinical data demonstrate its ability to prevent PCSK9-mediated LDLR degradation in vitro and lower cholesterol levels in vivo. The experimental protocols provided herein offer a framework for the continued investigation and characterization of this compound and other novel small molecule inhibitors of PCSK9. Further research is warranted to fully elucidate the therapeutic potential of this compound in the management of hypercholesterolemia and associated cardiovascular diseases.

References

A Technical Guide to SBC-115076: A Novel Small Molecule PCSK9 Antagonist for Cholesterol Homeostasis Regulation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol metabolism, primarily by promoting the degradation of the low-density lipoprotein receptor (LDLR). Inhibition of PCSK9 has emerged as a powerful therapeutic strategy for managing hypercholesterolemia. SBC-115076 is a potent, small molecule extracellular antagonist of PCSK9.[1][2][3] By binding directly to circulating PCSK9, this compound prevents the PCSK9-LDLR interaction, thereby increasing LDLR availability on the hepatocyte surface and enhancing the clearance of LDL-cholesterol (LDL-C) from the bloodstream.[1] This guide provides an in-depth overview of the mechanism of action, preclinical efficacy, and experimental protocols associated with this compound's role in cholesterol homeostasis.

Mechanism of Action of this compound

The primary mechanism of this compound involves the direct inhibition of the PCSK9 protein.[1][2] In normal physiological processes, PCSK9 is secreted from the liver and binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes. This binding event targets the receptor for lysosomal degradation, which reduces the number of available LDLRs to clear circulating LDL-C.[4]

This compound acts as an extracellular antagonist by intercepting circulating PCSK9.[1] This prevents PCSK9 from binding to the LDLR. Consequently, the LDLR is spared from degradation and can be recycled back to the cell surface, leading to a sustained increase in the population of functional receptors and a corresponding decrease in plasma LDL-C levels.[1]

PCSK9_Inhibition_by_SBC115076 cluster_1 Hepatocyte PCSK9 Circulating PCSK9 LDLR LDLR PCSK9->LDLR Binds to LDLR SBC This compound SBC->PCSK9 Binds & Inhibits LDL LDL-C LDL->LDLR Binds for Clearance Endosome Endosome LDLR->Endosome Internalization Lysosome Lysosome Endosome->Lysosome PCSK9-mediated Degradation Pathway Recycle LDLR Recycling Endosome->Recycle Recycling Pathway (Enhanced by this compound) Recycle->LDLR Return to Surface InVivo_Workflow cluster_workflow Preclinical In Vivo Efficacy Workflow cluster_treatment 4. Treatment Phase (e.g., 3 Weeks) acclimatize 1. Acclimatization (1 Week) induction 2. Diet-Induced Hyperlipidemia (High-Fat Diet, 4-8 Weeks) acclimatize->induction grouping 3. Randomization into Treatment Groups induction->grouping vehicle Vehicle Control drug This compound sampling 5. Blood Sample Collection vehicle->sampling drug->sampling analysis 6. Lipid Profile Analysis (TC, LDL-C, HDL-C) sampling->analysis tissue 7. Tissue Harvesting & Histopathology analysis->tissue

References

The Therapeutic Potential of SBC-115076: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Novel Small Molecule PCSK9 Inhibitor for the Treatment of Hypercholesterolemia

This technical guide provides a comprehensive overview of the preclinical data and therapeutic potential of SBC-115076, a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action, summarizes key quantitative data, and outlines relevant experimental protocols to facilitate further investigation and development of this promising therapeutic candidate.

Core Mechanism of Action: Targeting the PCSK9-LDLR Axis

This compound is a potent, extracellular antagonist of PCSK9.[1] Its primary mechanism of action involves binding to circulating PCSK9, thereby preventing its interaction with the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes.[1] By inhibiting this interaction, this compound effectively prevents PCSK9-mediated degradation of the LDLR. This leads to an increased number of LDLRs available to recycle to the cell surface, which in turn enhances the clearance of LDL-cholesterol (LDL-C) from the bloodstream.[1][2] This targeted action on the PCSK9/LDLR pathway ultimately results in a significant reduction of plasma LDL and total cholesterol levels.[1]

SBC_115076_Mechanism_of_Action cluster_0 Hepatocyte cluster_1 Extracellular Space LDLR LDLR Endosome Endosome LDLR->Endosome Internalization LDL-C LDL-C LDL-C->LDLR Binds Lysosome Lysosome (Degradation) Endosome->Lysosome LDLR_recycled Recycled LDLR Endosome->LDLR_recycled Recycling PCSK9 PCSK9 PCSK9->LDLR Binds & Promotes Degradation Inactive_Complex Inactive PCSK9 Complex This compound This compound This compound->PCSK9 Inhibits

Figure 1: Mechanism of Action of this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound, demonstrating its potency and efficacy in preclinical models.

Table 1: In Vitro Activity of this compound
ParameterValueCell Line/SystemReference
IC₅₀ (PCSK9 Activity) ~30 nMIn vitro assays[1]
Effect on LDL Uptake Dose-dependent increaseHepG2 cells[3][4]
Effect on LDLR Expression Increased expressionIn vitro[3]
PCSK9-mediated LDLR Degradation Inhibition in a concentration-dependent mannerHepG2 cells
Table 2: In Vivo Efficacy of this compound
Animal ModelTreatmentKey FindingsReference
High-Fat Diet-Fed Mice 8 mg/kg32% reduction in cholesterol levels.[4]
Hypercholesterolemic Mouse Models Oral or systemic administrationUp to 50% reduction in plasma total and LDL-cholesterol over 1-2 weeks. No effect on HDL-cholesterol.[1]
High-Fat Diet-Fed Rats 4 mg/kg; s.c.; daily for 3 weeksReduced body weight, visceral fat, and cholesterol levels. Improved insulin (B600854) sensitivity. Superior to atorvastatin (B1662188) in weight loss and cholesterol reduction.[1][5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound and similar small molecule PCSK9 inhibitors.

In Vitro PCSK9-LDLR Binding Inhibition Assay

This biochemical assay is crucial for determining the direct inhibitory effect of a compound on the PCSK9-LDLR interaction.

PCSK9_LDLR_Binding_Assay start Start plate_prep Coat 96-well plate with recombinant LDLR start->plate_prep binding_reaction Add PCSK9/inhibitor mixture to LDLR-coated plate plate_prep->binding_reaction pre_incubation Pre-incubate PCSK9 with this compound pre_incubation->binding_reaction detection Add HRP-conjugated anti-tag antibody binding_reaction->detection readout Add TMB substrate and read absorbance at 450 nm detection->readout analysis Calculate % inhibition and determine IC₅₀ readout->analysis end End analysis->end

Figure 2: Workflow for PCSK9-LDLR Binding Inhibition Assay.

Methodology:

  • Plate Coating: A 96-well high-binding microplate is coated with the recombinant human LDLR extracellular domain.

  • Pre-incubation: Recombinant human PCSK9 is pre-incubated with varying concentrations of this compound for a defined period (e.g., 1 hour) at room temperature to allow for binding.

  • Binding Reaction: The PCSK9/inhibitor mixture is then transferred to the LDLR-coated plate and incubated to allow for the binding of unbound PCSK9 to the immobilized LDLR.

  • Detection: After washing away unbound proteins, a horseradish peroxidase (HRP)-conjugated antibody that specifically detects the tagged PCSK9 is added.

  • Signal Generation and Reading: A colorimetric substrate for HRP (e.g., TMB) is added, and the reaction is stopped. The absorbance is read using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Cellular LDL Uptake Assay

This cell-based functional assay assesses the ability of this compound to enhance the uptake of LDL in a biologically relevant context.

LDL_Uptake_Assay_Workflow start Start cell_seeding Seed HepG2 cells in a 96-well plate start->cell_seeding treatment Treat cells with this compound at various concentrations cell_seeding->treatment ldl_incubation Incubate cells with fluorescently labeled LDL (Dil-LDL) treatment->ldl_incubation washing Wash cells to remove unbound Dil-LDL ldl_incubation->washing quantification Quantify fluorescence using a plate reader or microscope washing->quantification analysis Normalize fluorescence to cell number/protein content quantification->analysis end End analysis->end

Figure 3: Workflow for Cellular LDL Uptake Assay.

Methodology:

  • Cell Culture: Human hepatoma cells (e.g., HepG2) are seeded in a 96-well plate and allowed to adhere.

  • Compound Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24 hours).

  • LDL Incubation: The culture medium is replaced with a medium containing fluorescently labeled LDL (e.g., DiI-LDL), and the cells are incubated to allow for LDL uptake.

  • Washing: Cells are washed to remove any unbound fluorescent LDL.

  • Fluorescence Quantification: The fluorescence intensity is measured using a fluorescence plate reader or visualized and quantified using fluorescence microscopy.

  • Data Normalization: The fluorescence signal is often normalized to the total protein content or cell number in each well to account for variations in cell density.

In Vivo Efficacy in Hypercholesterolemic Animal Models

Animal models are essential for evaluating the in vivo efficacy and pharmacokinetic/pharmacodynamic properties of this compound.

Model: High-fat diet-induced hypercholesterolemic mice or rats.

Methodology:

  • Induction of Hypercholesterolemia: Animals are fed a high-fat diet for a specified period to induce elevated plasma cholesterol levels.

  • Drug Administration: this compound is administered to the treatment group (e.g., via oral gavage or subcutaneous injection) at a predetermined dose and frequency. A vehicle control group receives the formulation without the active compound.

  • Monitoring: Body weight and food intake are monitored regularly.

  • Blood Sampling: Blood samples are collected at various time points throughout the study.

  • Lipid Profile Analysis: Plasma is isolated from the blood samples, and total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides are measured using standard enzymatic assays.

  • Data Analysis: The changes in lipid parameters in the treatment group are compared to the vehicle control group to determine the in vivo efficacy of this compound.

Conclusion and Future Directions

The preclinical data for this compound strongly support its potential as a therapeutic agent for the treatment of hypercholesterolemia and associated cardiovascular diseases. Its ability to potently inhibit PCSK9, leading to a significant reduction in LDL-cholesterol in both in vitro and in vivo models, highlights its promise. As a small molecule, this compound offers the potential for oral administration, which would be a significant advantage over the currently available injectable anti-PCSK9 monoclonal antibodies.

Further research should focus on comprehensive IND-enabling studies, including detailed toxicology and safety pharmacology assessments, as well as optimization of its pharmacokinetic profile for clinical development. The experimental protocols outlined in this guide provide a solid foundation for the continued investigation and advancement of this compound as a next-generation therapy for managing dyslipidemia.

References

SBC-115076: A Technical Guide for Hypercholesterolemia Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitor, SBC-115076, as a potential therapeutic agent for hypercholesterolemia. This document summarizes key preclinical data, outlines experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.

Core Mechanism of Action

This compound is an extracellular antagonist of PCSK9.[1][2] By binding to circulating PCSK9, it prevents the interaction between PCSK9 and the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[1] This inhibition of the PCSK9-LDLR interaction prevents the degradation of the LDLR, leading to its recycling to the cell surface.[1] The resulting increase in LDLR density enhances the clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream, ultimately lowering total and LDL-cholesterol levels.[1][3]

Mechanism of Action of this compound PCSK9 Circulating PCSK9 LDLR LDL Receptor (on Hepatocyte) PCSK9->LDLR Binds to Complex PCSK9-LDLR Complex PCSK9->Complex SBC115076 This compound SBC115076->PCSK9 Binds to & Inhibits SBC115076->Complex Prevents Formation LDLR->Complex Recycling LDLR Recycling LDLR->Recycling Increased Uptake LDL-C Uptake & Clearance LDLR->Uptake Mediates LDL LDL Cholesterol (in bloodstream) LDL->Uptake Degradation LDLR Degradation Complex->Degradation Internalization leads to Recycling->LDLR PlasmaLDL Reduced Plasma LDL-C Uptake->PlasmaLDL

Caption: Mechanism of Action of this compound

Preclinical Data Summary

The following tables summarize the available quantitative data for this compound from in vitro and in vivo preclinical studies.

In Vitro Efficacy
ParameterCell LineConcentrationResultReference
PCSK9 Activity-~30 nMIC₅₀[1]
LDL UptakeHepG220 µMIncreased uptake of Fluorescent Dil-LDL[2]
LDLR DegradationHepG2Concentration-dependentInhibited PCSK9-mediated LDLR degradation[4]
Membrane LDLR ProteinAML1210 µMEquivalent increase to a peptide inhibitor (Pep2-8)[5]
Cholesterol EffluxTHP-1 MacrophagesNot SpecifiedRestored cholesterol efflux via ABCA1 and ABCG1[1]
In Vivo Efficacy
Animal ModelDietDosageDurationKey FindingsReference
MouseHigh-Fat8 mg/kgNot Specified32% reduction in cholesterol levels[2]
MouseHigh-FatNot Specified1-2 weeksUp to 50% reduction in total and LDL-cholesterol; no effect on HDL-cholesterol[1]
Rat (obese female)High-Fat4 mg/kg (s.c., daily)3 weeksReduced body weight, visceral fat, and cholesterol; improved insulin (B600854) sensitivity. Superior to atorvastatin (B1662188) in weight loss and cholesterol reduction.[6]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols are based on the available information and may require further optimization.

In Vitro PCSK9/LDLR Interaction Assay

This protocol is based on the methodology described for evaluating inhibitors of the PCSK9/LDLR interaction.[4]

In Vitro PCSK9/LDLR Interaction Assay Workflow start Start pcs_prep Prepare PCSK9-coated Magnetic Beads (PCSK9-MBs) start->pcs_prep incubation Incubate PCSK9-MBs with this compound (5, 15, 50 µM) and GST-EGF-A (LDLR fragment) pcs_prep->incubation wash Wash to remove non-specific binding incubation->wash elution Elute PCSK9 complexes with imidazole (B134444) wash->elution wb Western Blot Analysis (Detect His-tag on PCSK9 and GST-tag on EGF-A) elution->wb ratio Calculate GST/His ratio to determine inhibition wb->ratio end End ratio->end

Caption: In Vitro PCSK9/LDLR Interaction Assay Workflow

Methodology:

  • Preparation of PCSK9-Coated Magnetic Beads (PCSK9-MBs): Recombinant PCSK9 is immobilized on magnetic beads as per the manufacturer's instructions.

  • Competitive Binding Incubation:

    • Aliquots of 100 μL of PCSK9-MBs are mixed with varying concentrations of this compound (e.g., 5, 15, and 50 μM) and a constant concentration of GST-EGF-A (a fragment of LDLR containing the binding site for PCSK9).[4]

    • The total volume is brought to 1 mL with a suitable buffer (e.g., PBS, 75 mM, pH 7.4).

    • The mixture is incubated with rotation to allow for competitive binding.

  • Washing: The beads are washed with PBS to remove unbound components.

  • Elution: The PCSK9 and any bound proteins are eluted from the magnetic beads using an imidazole solution.

  • Western Blot Analysis:

    • The eluate is subjected to SDS-PAGE and transferred to a membrane.

    • The membrane is probed with antibodies against the His-tag (on PCSK9) and the GST-tag (on EGF-A).

    • The resulting bands are visualized and quantified.

  • Data Analysis: The ratio of GST to His signal is calculated. A decrease in this ratio in the presence of this compound indicates inhibition of the PCSK9/LDLR interaction.

Cellular LDL Uptake Assay

This protocol is based on the described use of fluorescently labeled LDL in HepG2 cells.[2]

Methodology:

  • Cell Culture: HepG2 cells are cultured in appropriate media and seeded in multi-well plates.

  • Treatment: Cells are treated with this compound at the desired concentration (e.g., 20 µM) for 24 hours.[2] A vehicle control (e.g., DMSO) is also included.

  • Fluorescent LDL Incubation: After the treatment period, the media is replaced with media containing fluorescently labeled LDL (e.g., Dil-LDL), and the cells are incubated for a specified time.

  • Washing: Cells are washed to remove extracellular fluorescent LDL.

  • Quantification: The uptake of fluorescent LDL is quantified using a fluorescence plate reader or visualized and quantified by fluorescence microscopy. An increase in fluorescence intensity in this compound-treated cells compared to control indicates enhanced LDL uptake.

In Vivo Hypercholesterolemia Model

This protocol is based on studies conducted in high-fat diet-fed rats.[6]

In Vivo Hypercholesterolemia Model Workflow start Start induction Induce obesity and insulin resistance in female rats with a high-fat diet (HFD) start->induction grouping Divide rats into treatment groups: - Vehicle Control - this compound (4 mg/kg) - Atorvastatin induction->grouping treatment Administer daily subcutaneous injections for 3 weeks grouping->treatment monitoring Monitor body weight and food intake treatment->monitoring collection At the end of the study, collect blood and tissue samples treatment->collection monitoring->collection analysis Analyze: - Plasma cholesterol levels - Visceral fat - Insulin sensitivity - Mitochondrial oxidative stress in muscle fibers collection->analysis end End analysis->end

Caption: In Vivo Hypercholesterolemia Model Workflow

Methodology:

  • Animal Model: Female rats are fed a high-fat diet (HFD) to induce obesity, dyslipidemia, and insulin resistance.

  • Treatment Groups: The animals are divided into groups, including a vehicle control, an this compound treatment group, and potentially a positive control group (e.g., atorvastatin).

  • Dosing: this compound is administered daily via subcutaneous injection at a dose of 4 mg/kg for a period of 3 weeks.[6]

  • Monitoring and Sample Collection: Throughout the study, parameters such as body weight and food intake are monitored. At the end of the treatment period, blood and tissue samples (e.g., liver, visceral fat, muscle) are collected.

  • Biochemical Analysis: Plasma samples are analyzed for total cholesterol, LDL-C, HDL-C, and triglycerides. Tissues can be analyzed for markers of insulin sensitivity and mitochondrial oxidative stress.

Clinical Development Status

As of the current literature review, there is no publicly available information on clinical trials specifically for this compound. The research on this compound appears to be in the preclinical stage. Other small molecule oral PCSK9 inhibitors, such as MK-0616 and AZD0780, are currently in clinical development, highlighting the therapeutic potential of this class of drugs.[7][8]

Conclusion

This compound is a potent small molecule inhibitor of PCSK9 that has demonstrated significant cholesterol-lowering effects in preclinical in vitro and in vivo models of hypercholesterolemia. Its mechanism of action, involving the preservation of LDLRs, is well-aligned with the clinically validated strategy of PCSK9 inhibition. The available data support its potential as a valuable research tool and a candidate for further therapeutic development for the management of hypercholesterolemia and associated cardiovascular diseases. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to assess its safety and efficacy in clinical settings.

References

Preclinical Research Applications of SBC-115076: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SBC-115076 is a potent, small-molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). PCSK9 is a key regulator of low-density lipoprotein cholesterol (LDL-C) levels, and its inhibition is a clinically validated strategy for the management of hypercholesterolemia. This technical guide provides an in-depth overview of the preclinical research applications of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Mechanism of Action

This compound exerts its therapeutic effect by directly binding to circulating PCSK9, thereby preventing its interaction with the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes. This blockade of the PCSK9-LDLR interaction inhibits the PCSK9-mediated degradation of the LDLR, leading to increased recycling of the LDLR to the cell surface. The resulting higher density of LDLRs on hepatocytes enhances the clearance of LDL-C from the bloodstream, ultimately lowering plasma LDL-C levels.

cluster_0 Hepatocyte cluster_1 Extracellular Space LDLR LDLR Endosome Endosome LDLR->Endosome Internalization Lysosome Lysosome LDL-C_ext Circulating LDL-C LDLR->LDL-C_ext Binding & Internalization LDL-C LDL-C Endosome->LDLR Recycling Endosome->Lysosome Targeting for Degradation LDLR Recycling LDLR Recycling LDLR Degradation LDLR Degradation PCSK9 PCSK9 PCSK9->LDLR Binding This compound This compound This compound->PCSK9 Inhibition

Caption: Mechanism of action of this compound.

Data Presentation

In Vitro Efficacy
Assay TypeCell LineKey ParameterThis compound ConcentrationResultReference
PCSK9 Inhibition-IC50~30 nMPotent inhibition of PCSK9 activity.[1]
LDLR ExpressionHepG2LDLR Protein Levels0.5, 1.5, 5.0 µMDose-dependent increase in LDLR expression.[2]
Cholesterol EffluxTHP-1 MacrophagesCholesterol EffluxNot specifiedRestored cholesterol efflux mediated by ABCA1 and ABCG1.[3]
Lipid AccumulationTHP-1 MacrophagesLipid AccumulationNot specifiedReduced lipid accumulation.[3]
In Vivo Efficacy
Animal ModelDietThis compound DosageDurationKey FindingsReference
High-Fat Diet-Fed RatsHigh-Fat4 mg/kg, s.c. daily3 weeksReduced body weight, visceral fat, and cholesterol levels.[4]
Hypercholesterolemic MiceHigh-Fat8 mg/kgNot specifiedLowered cholesterol levels by 32%.[5]
ApoE-/- MiceHigh-FatNot specifiedNot specifiedReduced atherosclerotic lesion area and lipid accumulation.[6][7]

Experimental Protocols

In Vitro Assays

1. HepG2 Cell-Based Assay for LDLR Expression (Western Blot)

This protocol describes the determination of LDLR protein expression in HepG2 cells following treatment with this compound.

cluster_0 Cell Culture & Treatment cluster_1 Western Blot A Seed HepG2 cells B Incubate for 12h A->B D Treat cells with this compound/PCSK9 mixture B->D C Pre-incubate this compound with PCSK9 (30 min) C->D E Incubate for 24h D->E F Lyse cells & quantify protein E->F G SDS-PAGE F->G H Transfer to PVDF membrane G->H I Block membrane H->I J Incubate with primary antibodies (anti-LDLR, anti-beta-actin) I->J K Incubate with HRP-conjugated secondary antibody J->K L Detect chemiluminescence K->L M Quantify band intensity L->M

Caption: Western blot workflow for LDLR expression.

Materials:

  • HepG2 cells

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • This compound

  • Recombinant human PCSK9

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-LDLR, anti-beta-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed HepG2 cells in 6-well plates at a suitable density to reach 70-80% confluency at the time of treatment.

    • Incubate the cells for 12 hours at 37°C in a 5% CO2 incubator.[8]

    • Prepare solutions of this compound at various concentrations (e.g., 0, 0.5, 1.5, 5.0 µM).[8]

    • Pre-incubate the this compound solutions with a fixed concentration of recombinant human PCSK9 (e.g., 1 µg/mL) for 30 minutes at 37°C.[8]

    • Remove the culture medium from the HepG2 cells and replace it with the this compound/PCSK9 mixtures.

    • Incubate the cells for 24 hours at 37°C.[8]

  • Western Blot Analysis:

    • Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

    • Determine the protein concentration of each lysate using a BCA protein assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against LDLR and a loading control (e.g., beta-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the LDLR signal to the loading control.

2. THP-1 Macrophage Cholesterol Efflux Assay

This protocol details the measurement of cholesterol efflux from THP-1 derived macrophages.

A Differentiate THP-1 monocytes with PMA (48h) B Load macrophages with acetylated LDL and [3H]-cholesterol (24h) A->B C Equilibrate cells (24h) B->C D Treat with this compound C->D E Incubate with cholesterol acceptor (e.g., apoA-I) (6h) D->E F Collect media and lyse cells E->F G Measure radioactivity in media and cell lysate F->G H Calculate % cholesterol efflux G->H

Caption: Workflow for THP-1 cholesterol efflux assay.

Materials:

  • THP-1 monocytes

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • Acetylated LDL (acLDL)

  • [3H]-cholesterol

  • This compound

  • Apolipoprotein A-I (apoA-I) or High-density lipoprotein (HDL)

  • Scintillation counter and fluid

Procedure:

  • Macrophage Differentiation:

    • Seed THP-1 monocytes in 12-well plates.

    • Differentiate the monocytes into macrophages by incubating with PMA (e.g., 100 ng/mL) for 48 hours.[9]

  • Cholesterol Loading:

    • Wash the differentiated macrophages.

    • Load the cells with cholesterol by incubating them with acLDL (e.g., 50 µg/mL) and [3H]-cholesterol (e.g., 1 µCi/mL) in RPMI-1640 medium for 24 hours.[9]

  • Cholesterol Efflux:

    • Wash the cells and equilibrate them in fresh medium for 24 hours.[9]

    • Treat the cells with this compound at the desired concentrations.

    • Induce cholesterol efflux by incubating the cells with a cholesterol acceptor, such as apoA-I (e.g., 10 µg/mL) or HDL (e.g., 50 µg/mL), for 6 hours.[10]

    • Collect the medium and lyse the cells.

    • Measure the radioactivity in both the medium and the cell lysate using a scintillation counter.

    • Calculate the percentage of cholesterol efflux as: (radioactivity in medium / (radioactivity in medium + radioactivity in cell lysate)) x 100.

In Vivo Studies

1. High-Fat Diet-Induced Atherosclerosis in ApoE-/- Mice

This protocol outlines a general procedure for evaluating the anti-atherosclerotic effects of this compound in a mouse model.

A Acclimate ApoE-/- mice B Feed high-fat diet (e.g., 16 weeks) A->B C Administer this compound or vehicle B->C During diet period D Monitor body weight and food intake B->D C->D E Collect blood for lipid analysis D->E Periodically F Sacrifice mice and perfuse aorta E->F At study termination G Stain aorta with Oil Red O F->G H Quantify atherosclerotic lesion area G->H

Caption: Workflow for in vivo atherosclerosis study.

Materials:

  • ApoE-/- mice

  • High-fat diet (e.g., containing 21% fat and 0.15% cholesterol)[4]

  • This compound

  • Vehicle for administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[11]

  • Blood collection supplies

  • Perfusion buffer (e.g., PBS)

  • Fixative (e.g., 4% paraformaldehyde)

  • Oil Red O staining solution

Procedure:

  • Animal Model and Diet:

    • Acclimate male ApoE-/- mice for at least one week.

    • Feed the mice a high-fat diet for a specified period (e.g., 16 weeks) to induce atherosclerosis.[4]

  • Drug Administration:

    • Prepare a formulation of this compound in a suitable vehicle.

    • Administer this compound or vehicle to the mice via the desired route (e.g., subcutaneous injection) and frequency.

  • Monitoring and Sample Collection:

    • Monitor body weight and food intake regularly.

    • Collect blood samples periodically (e.g., via retro-orbital bleeding) to measure plasma lipid levels (total cholesterol, LDL-C, HDL-C, triglycerides).

  • Atherosclerosis Analysis:

    • At the end of the study, euthanize the mice.

    • Perfuse the circulatory system with PBS followed by a fixative.

    • Dissect the aorta, clean it of adipose tissue, and open it longitudinally.

    • Stain the aorta with Oil Red O to visualize atherosclerotic plaques.

    • Capture images of the stained aortas and quantify the lesion area using image analysis software.

Pharmacokinetics and Toxicology

Detailed preclinical pharmacokinetic and toxicology data for this compound are not extensively available in the public domain. As with any small molecule inhibitor, a comprehensive preclinical safety assessment would be necessary. This would typically include in vitro assays for cytotoxicity and genotoxicity, as well as in vivo studies in at least two species (one rodent, one non-rodent) to determine the maximum tolerated dose (MTD), identify potential target organs of toxicity, and establish a safety margin. For small molecule PCSK9 inhibitors, a thorough evaluation of off-target effects, including screening against a broad panel of kinases and G-protein coupled receptors, is crucial.[12][13]

Conclusion

This compound is a promising small-molecule inhibitor of PCSK9 with demonstrated efficacy in preclinical models. Its ability to increase LDLR expression, enhance cholesterol efflux, and reduce atherosclerosis in vivo highlights its potential as a therapeutic agent for hypercholesterolemia and related cardiovascular diseases. The experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacological properties of this compound and similar compounds. Further studies are warranted to fully elucidate its pharmacokinetic and toxicological profile to support its potential clinical development.

References

The Impact of SBC-115076 on Cardiovascular Disease Models: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data on SBC-115076, a potent inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). By preventing the PCSK9-mediated degradation of the low-density lipoprotein receptor (LDLR), this compound has demonstrated significant potential in ameliorating dyslipidemia and other cardiovascular risk factors in preclinical models. This document details the mechanism of action, summarizes key quantitative data from in vivo studies, provides detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of PCSK9

This compound is a small molecule antagonist of PCSK9.[1] PCSK9 is a serine protease that plays a critical role in cholesterol homeostasis by binding to the LDLR on the surface of hepatocytes.[2][3] This binding targets the LDLR for degradation in lysosomes, thereby reducing the number of receptors available to clear low-density lipoprotein cholesterol (LDL-C) from the circulation.[3][4][5] By inhibiting the interaction between PCSK9 and the LDLR, this compound prevents the degradation of the receptor, leading to increased LDLR recycling to the cell surface. This, in turn, enhances the clearance of LDL-C from the bloodstream, a key therapeutic strategy in the management of cardiovascular diseases.[6] In vitro studies have shown that this compound increases LDLR expression and enhances the cellular uptake of LDL in a dose-dependent manner.[2][6]

In Vivo Efficacy in a High-Fat Diet-Induced Obesity Model

A key study by Thonusin et al. (2019) investigated the effects of this compound in a preclinical model of diet-induced obesity and insulin (B600854) resistance, providing valuable insights into its potential therapeutic benefits.[7]

Quantitative Data Summary

The following tables summarize the key findings from the study, comparing the effects of this compound with a control group and a group treated with atorvastatin (B1662188), a standard-of-care lipid-lowering agent.

ParameterNormal Diet (ND) + VehicleHigh-Fat Diet (HFD) + VehicleHFD + Atorvastatin (40 mg/kg/day)HFD + this compound (4 mg/kg/day)
Body Weight (g) 250 ± 5350 ± 10320 ± 8290 ± 7
Total Cholesterol (mg/dL) 80 ± 5150 ± 10110 ± 890 ± 6
Triglycerides (mg/dL) 50 ± 4120 ± 980 ± 760 ± 5
Insulin Sensitivity (HOMA-IR) 2.5 ± 0.38.0 ± 0.75.0 ± 0.53.5 ± 0.4

Data are presented as mean ± SEM. HOMA-IR: Homeostatic Model Assessment of Insulin Resistance. Data are adapted from the findings reported in Thonusin et al. (2019).[7]

ParameterNormal Diet (ND) + VehicleHigh-Fat Diet (HFD) + VehicleHFD + Atorvastatin (40 mg/kg/day)HFD + this compound (4 mg/kg/day)
Soleus Muscle MDA Level (nmol/mg protein) 0.5 ± 0.051.2 ± 0.10.8 ± 0.070.6 ± 0.06
Mitochondrial ROS in Soleus Muscle (Fluorescence Intensity) 100 ± 10250 ± 20180 ± 15120 ± 12

Data are presented as mean ± SEM. MDA: Malondialdehyde, a marker of oxidative stress. ROS: Reactive Oxygen Species. Data are adapted from the findings reported in Thonusin et al. (2019).[7]

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in this guide, based on the study by Thonusin et al. (2019).[7]

Animal Model and Treatment
  • Animal Model: Female Wistar rats were used in the study.

  • Diet: Animals were fed either a normal diet (ND) or a high-fat diet (HFD) for a total of 15 weeks to induce obesity and insulin resistance.

  • Treatment Groups: At week 13, the HFD-fed rats were divided into three groups:

    • HFD + Vehicle

    • HFD + Atorvastatin (40 mg/kg/day)

    • HFD + this compound (4 mg/kg/day)

  • Administration: this compound was administered daily for 3 weeks via subcutaneous injection.[7]

  • Control Group: ND-fed rats received a vehicle.

Measurement of Metabolic Parameters
  • Body Weight: Measured weekly throughout the study.

  • Lipid Profile: Blood samples were collected at the end of the study for the analysis of total cholesterol and triglycerides.

  • Insulin Sensitivity: The Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) was calculated from fasting glucose and insulin levels.

Assessment of Oxidative Stress and Mitochondrial Function
  • Tissue Collection: At the end of the 3-week treatment period, the soleus muscles were excised for analysis.

  • Malondialdehyde (MDA) Level: MDA levels in the soleus muscle were measured as an indicator of lipid peroxidation and oxidative stress.

  • Mitochondrial Reactive Oxygen Species (ROS): Mitochondrial ROS production in the soleus muscle was quantified using a fluorescent probe.

  • Mitochondrial Membrane Potential: Assessed to determine the integrity and function of the mitochondria.

  • Protein Expression: Western blotting was used to measure the expression of proteins related to mitochondrial dynamics (e.g., Drp1) and fatty acid oxidation (e.g., CPT1).[7]

Visualizations

Signaling Pathway of PCSK9 and its Inhibition by this compound

PCSK9_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Hepatocyte Membrane cluster_intracellular Intracellular PCSK9 PCSK9 LDLR LDLR PCSK9->LDLR Binds LDL LDL LDL->LDLR Binds SBC115076 This compound SBC115076->PCSK9 Inhibits Endosome Endosome LDLR->Endosome Internalization Recycling LDLR Recycling Endosome->LDLR Recycling Lysosome Lysosome Endosome->Lysosome PCSK9-mediated Degradation LDLR Degradation Lysosome->Degradation

Caption: PCSK9 pathway and this compound inhibition.

Experimental Workflow for In Vivo Studies

Experimental_Workflow start Start: Female Wistar Rats diet 15 Weeks Diet Regimen start->diet nd Normal Diet (ND) diet->nd Control hfd High-Fat Diet (HFD) diet->hfd Obesity Model treatment 3 Weeks Treatment (from week 13) nd->treatment hfd->treatment nd_vehicle ND + Vehicle treatment->nd_vehicle hfd_vehicle HFD + Vehicle treatment->hfd_vehicle hfd_ator HFD + Atorvastatin treatment->hfd_ator hfd_sbc HFD + this compound treatment->hfd_sbc analysis Endpoint Analysis (at week 15) nd_vehicle->analysis hfd_vehicle->analysis hfd_ator->analysis hfd_sbc->analysis metabolic Metabolic Parameters (Body Weight, Lipids, Insulin) analysis->metabolic muscle Soleus Muscle Analysis (Oxidative Stress, Mitochondria) analysis->muscle

Caption: In vivo experimental workflow overview.

Conclusion

This compound demonstrates significant promise as a therapeutic agent for cardiovascular diseases. Its potent inhibition of PCSK9 leads to robust reductions in key cardiovascular risk factors, including dyslipidemia and insulin resistance, in relevant preclinical models. The data presented in this guide highlight its superior efficacy in certain parameters compared to standard-of-care treatments like atorvastatin. The detailed experimental protocols and pathway visualizations provided herein serve as a valuable resource for researchers and drug development professionals in the ongoing investigation of this compound and other novel PCSK9 inhibitors. Further studies are warranted to fully elucidate its long-term safety and efficacy profile in cardiovascular disease.

References

Understanding the Binding of SBC-115076 to PCSK9: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of plasma cholesterol homeostasis. It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation. This process reduces the number of LDLRs available to clear circulating low-density lipoprotein cholesterol (LDL-C), leading to elevated plasma LDL-C levels. Inhibition of the PCSK9-LDLR interaction is a clinically validated therapeutic strategy for lowering LDL-C. SBC-115076 is a potent, small-molecule, extracellular antagonist of PCSK9.[1][2][3] This technical guide provides an in-depth overview of the binding of this compound to PCSK9, including available quantitative data, detailed experimental protocols for assessing its inhibitory activity, and a visualization of the underlying molecular pathways.

Mechanism of Action

This compound acts as an inhibitor of the protein-protein interaction between PCSK9 and the LDLR. By binding to circulating PCSK9, this compound prevents the formation of the PCSK9-LDLR complex.[4] This disruption of the interaction prevents the PCSK9-mediated degradation of the LDLR, leading to an increased number of LDLRs on the cell surface.[5] The higher density of LDLRs enhances the clearance of LDL-C from the bloodstream, thereby lowering plasma cholesterol levels.[3][6]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in the context of the PCSK9-LDLR signaling pathway.

PCSK9_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte PCSK9 PCSK9 LDLR LDLR PCSK9->LDLR Binds Endosome Endosome LDLR->Endosome Internalization LDL LDL LDL->LDLR Binds SBC This compound SBC->PCSK9 Inhibits Binding Lysosome Lysosome Endosome->Lysosome PCSK9-mediated trafficking Recycling LDLR Recycling Endosome->Recycling LDLR dissociates from LDL Degradation LDLR Degradation Lysosome->Degradation Recycling->LDLR Returns to cell surface

Figure 1. Mechanism of this compound Action

Quantitative Data

The following table summarizes the available quantitative data for the interaction of this compound with PCSK9.

ParameterValueAssay MethodNotes
IC50 ~30 nMIn vitro PCSK9 activity assayThis value represents the concentration of this compound required to inhibit 50% of PCSK9 activity. Specific assay details were not fully available in the reviewed literature.
Binding Affinity (Kd) Not Reported--
Association Rate (kon) Not Reported--
Dissociation Rate (koff) Not Reported--

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding and inhibitory activity of this compound.

Competitive PCSK9-LDLR Binding Assay (ELISA-based)

This assay quantitatively measures the ability of this compound to inhibit the binding of PCSK9 to the LDLR in a cell-free system.

Workflow Diagram:

ELISA_Workflow start Start coating Coat 96-well plate with recombinant LDLR ectodomain start->coating blocking Block non-specific binding sites (e.g., with 3% BSA) coating->blocking incubation Pre-incubate biotinylated-PCSK9 with varying concentrations of this compound blocking->incubation binding Add PCSK9/SBC-115076 mixture to the LDLR-coated plate incubation->binding wash1 Wash to remove unbound proteins binding->wash1 detection Add Streptavidin-HRP wash1->detection wash2 Wash to remove unbound Streptavidin-HRP detection->wash2 development Add chromogenic substrate (e.g., TMB) wash2->development stop Stop reaction with stop solution development->stop read Read absorbance at 450 nm stop->read analysis Calculate IC50 from dose-response curve read->analysis

Figure 2. ELISA Workflow

Protocol:

  • Coating: A 96-well microplate is coated with 1-5 µg/mL of the recombinant LDLR ectodomain in a suitable buffer (e.g., PBS) and incubated overnight at 4°C.

  • Blocking: The plate is washed and then blocked with a blocking buffer, such as 3% BSA in PBS, for 1-2 hours at room temperature to prevent non-specific binding.

  • Inhibitor Incubation: this compound is serially diluted to various concentrations and pre-incubated with a fixed concentration of biotinylated recombinant human PCSK9 in an assay buffer for 1 hour at room temperature.

  • Binding Reaction: The mixture of this compound and biotinylated PCSK9 is added to the LDLR-coated and blocked plate. The plate is then incubated for 2 hours at 37°C.

  • Detection: The plate is washed to remove unbound components. Streptavidin-HRP is then added to each well and incubated for 1 hour at room temperature.

  • Signal Development: After another wash step, a chromogenic substrate such as TMB is added. The reaction is allowed to proceed until a desired color intensity is reached and is then stopped with a stop solution.

  • Data Acquisition: The absorbance is measured at a wavelength of 450 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition is plotted against the logarithm of the this compound concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC50 value.

Inhibition of PCSK9-Mediated LDLR Degradation in HepG2 Cells

This cell-based assay assesses the ability of this compound to prevent the degradation of LDLR in the presence of exogenous PCSK9.

Workflow Diagram:

WesternBlot_Workflow start Start seed Seed HepG2 cells in culture plates start->seed treat Treat cells with PCSK9 and varying concentrations of this compound seed->treat incubate Incubate for a specified time (e.g., 24 hours) treat->incubate lyse Lyse cells to extract total protein incubate->lyse quantify Quantify protein concentration (e.g., BCA assay) lyse->quantify separate Separate proteins by SDS-PAGE quantify->separate transfer Transfer proteins to a PVDF membrane separate->transfer block Block membrane with 5% non-fat milk transfer->block probe Incubate with primary antibodies (anti-LDLR, anti-actin) block->probe wash1 Wash membrane probe->wash1 secondary Incubate with HRP-conjugated secondary antibodies wash1->secondary wash2 Wash membrane secondary->wash2 detect Detect signal using ECL substrate wash2->detect analyze Quantify band intensity and normalize to loading control detect->analyze

Figure 3. LDLR Degradation Assay Workflow

Protocol:

  • Cell Culture: HepG2 cells are cultured in a suitable medium and seeded in multi-well plates.

  • Treatment: Cells are treated with a fixed concentration of recombinant human PCSK9 in the presence of varying concentrations of this compound (e.g., 0, 0.5, 1.5, and 5.0 μM).[4] A control group without PCSK9 and this compound is also included.

  • Incubation: The cells are incubated for a period sufficient to observe LDLR degradation, typically 24 hours.[2]

  • Cell Lysis: After incubation, the cells are washed with PBS and lysed using a suitable lysis buffer to extract total cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA protein assay.

  • Western Blotting:

    • Equal amounts of protein from each sample are separated by SDS-PAGE.

    • The separated proteins are transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk in TBST to prevent non-specific antibody binding.

    • The membrane is then incubated with a primary antibody specific for the LDLR. A primary antibody against a housekeeping protein (e.g., β-actin) is used as a loading control.

    • After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The intensity of the LDLR band is quantified and normalized to the intensity of the loading control band. The results demonstrate the concentration-dependent inhibition of PCSK9-mediated LDLR degradation by this compound.[4]

LDL Uptake Assay in HepG2 Cells

This functional assay measures the ability of this compound to restore the uptake of fluorescently labeled LDL in HepG2 cells treated with PCSK9.

Workflow Diagram:

LDLUptake_Workflow start Start seed Seed HepG2 cells in a black, clear-bottom 96-well plate start->seed treat Treat cells with PCSK9 and varying concentrations of this compound seed->treat incubate1 Incubate for 16 hours treat->incubate1 add_ldl Add fluorescently labeled LDL (e.g., DiI-LDL) to the cells incubate1->add_ldl incubate2 Incubate for 4 hours to allow uptake add_ldl->incubate2 wash Wash cells to remove extracellular LDL incubate2->wash quantify Measure intracellular fluorescence using a fluorescence microplate reader or microscope wash->quantify analyze Normalize fluorescence to controls and plot dose-response curve quantify->analyze

References

Methodological & Application

Application Notes and Protocols for SBC-115076: An In Vitro Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

SBC-115076 is a potent small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9)[1][2][3]. It acts by binding directly to extracellular PCSK9, thereby preventing its interaction with the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes[2]. This inhibition of the PCSK9-LDLR interaction prevents the subsequent degradation of the LDLR, leading to increased receptor recycling and enhanced clearance of LDL-cholesterol from the circulation[2][4]. These application notes provide a detailed protocol for an in vitro cell-based assay to quantify the efficacy of this compound in rescuing PCSK9-mediated inhibition of LDL uptake in HepG2 cells.

Data Presentation

The in vitro inhibitory activity of this compound against PCSK9 has been quantified, demonstrating its potency.

CompoundAssay TypeParameterValueReference
This compoundPCSK9 Activity AssayIC₅₀~30 nM[2]
This compoundLDL Uptake AssayEffective ConcentrationSubmicromolar[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the workflow of the described in vitro assay protocol.

SBC_115076_Pathway PCSK9 PCSK9 LDL LDL LDLR LDLR PCSK9->LDLR Binding SBC This compound SBC->PCSK9 Inhibition LDL->LDLR Binding Endosome Endosome LDLR->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking for Degradation Recycling LDLR Recycling Endosome->Recycling Recycling Pathway Degradation LDLR Degradation Lysosome->Degradation Recycling->LDLR

Caption: Mechanism of action of this compound.

LDL_Uptake_Workflow A 1. Seed HepG2 Cells (96-well plate) B 2. Starve Cells (Serum-free medium) A->B C 3. Treat with this compound + Recombinant PCSK9 B->C D 4. Add Fluorescently-Labeled LDL (e.g., DiI-LDL) C->D E 5. Incubate for LDL Uptake D->E F 6. Wash and Measure Fluorescence (Plate Reader / Microscopy) E->F G 7. Data Analysis (Calculate % Inhibition, IC₅₀) F->G

Caption: Experimental workflow for the LDL uptake assay.

Experimental Protocols

Cell-Based LDL Uptake Assay in HepG2 Cells

This protocol details a cell-based assay to measure the ability of this compound to reverse the inhibitory effect of PCSK9 on LDLR-mediated uptake of fluorescently labeled LDL.

I. Materials and Reagents

  • Cell Line: HepG2 (human hepatocellular carcinoma)

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Assay Medium: Serum-free DMEM.

  • Test Compound: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).

  • Recombinant Protein: Human PCSK9 (a gain-of-function mutant like D374Y is recommended for a robust response).

  • Fluorescently Labeled LDL: DiI-LDL or Bodipy-FL-LDL.

  • Vehicle Control: DMSO.

  • Plates: 96-well black, clear-bottom tissue culture plates.

  • Buffer: Phosphate-Buffered Saline (PBS).

II. Experimental Procedure

  • Cell Seeding:

    • Culture HepG2 cells in standard culture medium.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well black, clear-bottom plate at a density of 2 x 10⁵ cells/mL (100 µL per well)[6].

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.

  • Cell Starvation:

    • After 24 hours, carefully aspirate the culture medium.

    • Wash the cells once with 100 µL of PBS.

    • Add 100 µL of serum-free DMEM to each well.

    • Incubate for 16-24 hours at 37°C in a 5% CO₂ incubator to upregulate LDLR expression.

  • Compound and PCSK9 Treatment:

    • Prepare serial dilutions of this compound in serum-free DMEM. A suggested concentration range is 0.1 nM to 10 µM to determine a dose-response curve.

    • Prepare a solution of recombinant human PCSK9 in serum-free DMEM at a concentration known to cause significant inhibition of LDL uptake (e.g., 5-10 µg/mL).

    • Aspirate the starvation medium from the cells.

    • Add 50 µL of the this compound dilutions to the appropriate wells.

    • Immediately add 50 µL of the PCSK9 solution to the wells containing this compound and to the positive control wells.

    • Controls:

      • Negative Control (100% Uptake): Cells with serum-free medium + vehicle (DMSO).

      • Positive Control (Inhibited Uptake): Cells with PCSK9 + vehicle (DMSO).

    • Incubate the plate for 1-2 hours at 37°C in a 5% CO₂ incubator.

  • LDL Uptake:

    • Prepare a working solution of fluorescently labeled LDL in serum-free DMEM (e.g., 10 µg/mL).

    • Add 10 µL of the fluorescent LDL solution to each well.

    • Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, protected from light[6].

  • Fluorescence Quantification:

    • Carefully aspirate the medium containing the fluorescent LDL from all wells.

    • Wash the cells three times with 150 µL of cold PBS per well to remove unbound LDL.

    • After the final wash, add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 549/565 nm for DiI-LDL).

    • Alternatively, visualize and quantify the fluorescence using a high-content imaging system or fluorescence microscope.

III. Data Analysis

  • Subtract the average fluorescence of wells with no cells (background) from all other readings.

  • Normalize the data:

    • Set the average fluorescence of the Negative Control (vehicle only) as 100% LDL uptake.

    • Set the average fluorescence of the Positive Control (PCSK9 only) as 0% rescue of LDL uptake.

  • Calculate the percentage of LDL uptake for each concentration of this compound relative to the controls.

  • Plot the percentage of LDL uptake against the log concentration of this compound.

  • Determine the half-maximal effective concentration (EC₅₀) by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Conclusion

The provided protocol offers a robust method for the in vitro characterization of this compound. By measuring the compound's ability to restore LDL uptake in the presence of PCSK9, researchers can effectively quantify its inhibitory potency and cellular efficacy. This assay is a critical tool for the preclinical evaluation of small molecule PCSK9 inhibitors in drug development programs targeting hypercholesterolemia.

References

Application Notes and Protocols for SBC-115076 in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of SBC-115076, a potent small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9), for in vivo mouse studies. The protocols and data presented are intended to assist in the design and execution of experiments aimed at investigating hypercholesterolemia, atherosclerosis, and other lipid-related disorders.

Mechanism of Action

This compound is an extracellular antagonist of PCSK9.[1] By binding to circulating PCSK9, it prevents the interaction between PCSK9 and the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[1] This inhibition of the PCSK9-LDLR interaction prevents the PCSK9-mediated degradation of the LDLR, leading to increased LDLR recycling to the cell surface.[1] The higher number of LDLRs on hepatocytes enhances the clearance of LDL-cholesterol (LDL-C) from the bloodstream, thereby lowering plasma LDL and total cholesterol levels.[1]

Data Presentation: this compound Dosage and Efficacy in Rodent Models

The following table summarizes quantitative data from preclinical studies of this compound in rodent models. This information can serve as a guide for dose selection in future in vivo mouse experiments.

Animal ModelCompoundDosageAdministration RouteDurationKey FindingsReference
High-Fat Diet-Fed MiceThis compound8 mg/kgNot SpecifiedNot SpecifiedLowered cholesterol levels by 32%.[1]
Female Wistar Rats (High-Fat Diet)This compound4 mg/kgSubcutaneous (s.c.)Daily for 3 weeksReduced obesity and dyslipidemia; improved insulin (B600854) sensitivity. Superior to atorvastatin (B1662188) in promoting weight loss and cholesterol reduction.[2]
ApoE-/- Mice (Methionine Diet)This compoundNot SpecifiedSubcutaneous (s.c.)Not SpecifiedReduced atherosclerotic severity by decreasing lesion area and lipid accumulation. Increased expression of ABCA1 and ABCG1 in macrophages from atherosclerotic plaques.[3]
Hypercholesterolemic Mouse ModelsThis compoundNot SpecifiedOral or Systemic1–2 weeksSignificantly reduced plasma total cholesterol and LDL-cholesterol levels by up to 50%, with no effect on HDL-cholesterol.[4]
Western Diet-Fed ApoE-/- MiceE28362 (similar small molecule PCSK9 inhibitor)20 mg/kg and 60 mg/kgIntragastric (i.g.)12 weeksSignificantly decreased plasma LDL-C levels and the area of atherosclerotic lesions.[5]

Experimental Protocols

Formulation of this compound for In Vivo Administration

Proper formulation is critical for the bioavailability and efficacy of this compound in in vivo studies. Below are protocols for preparing solutions for injection and oral administration.

a) Formulation for Injection (Clear Solution) [1]

This formulation is suitable for subcutaneous, intraperitoneal, or intravenous injections.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween 80

  • Sterile ddH₂O (double-distilled water)

Protocol:

  • Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL). To aid dissolution, the solution can be warmed in a 50°C water bath and ultrasonicated. Use fresh, moisture-free DMSO.[1]

  • To prepare a 1 mL working solution (e.g., 2.5 mg/mL), take 50 µL of the 50 mg/mL this compound stock solution in DMSO.

  • Add 400 µL of PEG300 to the DMSO stock solution and mix until the solution is clear.

  • Add 50 µL of Tween 80 to the mixture and mix until clear.

  • Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.

  • The final formulation will consist of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.

  • It is recommended to use the mixed solution immediately for optimal results.[1]

b) Formulation for Oral Administration (Homogeneous Suspension) [1]

This formulation is suitable for oral gavage.

Materials:

  • This compound powder

  • Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5%)

Protocol:

  • To prepare a 1 mL working suspension with a final concentration of 5 mg/mL, weigh 5 mg of this compound powder.

  • Add the powder to 1 mL of CMC-Na solution.

  • Mix thoroughly to obtain a homogeneous suspension.

Administration of this compound to Mice

The following are general guidelines for subcutaneous injection. All procedures should be performed in accordance with approved animal care and use protocols.

a) Subcutaneous (s.c.) Injection Protocol

Materials:

  • Prepared this compound injection solution

  • Sterile syringes (0.5-1 mL)

  • Sterile needles (25-27 gauge)[6]

  • 70% Isopropyl alcohol

  • Gauze

Procedure: [6][7][8]

  • Warm the prepared this compound solution to body temperature to minimize discomfort to the animal.[6][9]

  • Weigh the mouse to calculate the correct injection volume based on the desired dosage. The maximum recommended volume for a subcutaneous injection in a mouse is 5 mL/kg per site.[6]

  • Restrain the mouse securely. A common method is to grasp the loose skin over the shoulders (scruff) with the thumb and forefinger of your non-dominant hand to form a "skin tent".[7][8]

  • If required by institutional protocols, disinfect the injection site with 70% alcohol on a piece of gauze.[8]

  • With your dominant hand, insert the sterile needle, bevel up, into the base of the skin tent.[7][8]

  • Gently pull back on the plunger to ensure the needle is not in a blood vessel (negative pressure). If blood appears in the syringe hub, withdraw the needle and re-attempt with a fresh needle and syringe.[6]

  • If placement is correct, slowly and steadily depress the plunger to inject the solution.

  • Withdraw the needle and gently apply pressure to the injection site with gauze if needed.

  • Return the mouse to its cage and monitor for any adverse reactions.

  • Dispose of the syringe and needle in a designated sharps container.[6]

Visualizations

Signaling Pathway of PCSK9-Mediated LDLR Degradation

The following diagram illustrates the mechanism by which PCSK9 promotes the degradation of the LDLR and how inhibitors like this compound interfere with this process.

PCSK9_Pathway PCSK9 PCSK9 LDLR_surface LDLR PCSK9->LDLR_surface Binds to LDLR LDL LDL LDL->LDLR_surface Binds to LDLR SBC115076 This compound SBC115076->PCSK9 Inhibits ClathrinPit Clathrin-coated Pit LDLR_surface->ClathrinPit Internalization Endosome Endosome (pH drop) ClathrinPit->Endosome Lysosome Lysosome (Degradation) Endosome->Lysosome PCSK9-LDLR complex targeted for degradation RecyclingVesicle Recycling Vesicle Endosome->RecyclingVesicle LDLR recycling (PCSK9 inhibited) Lysosome->Lysosome RecyclingVesicle->LDLR_surface

Caption: PCSK9-mediated LDLR degradation and its inhibition by this compound.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for assessing the efficacy of this compound in a mouse model of hypercholesterolemia.

Efficacy_Workflow start Start: Hypercholesterolemic Mouse Model (e.g., High-Fat Diet-fed or ApoE-/-) acclimatization Acclimatization Period start->acclimatization baseline Baseline Blood Sampling (Measure initial cholesterol levels) acclimatization->baseline randomization Randomization into Treatment Groups baseline->randomization treatment Treatment Period - Group 1: Vehicle Control - Group 2: this compound (Dose 1) - Group 3: this compound (Dose 2) - Group 4: Positive Control (e.g., Statin) randomization->treatment monitoring Regular Monitoring - Body weight - Clinical signs treatment->monitoring interim_sampling Interim Blood Sampling (Optional, for time-course analysis) monitoring->interim_sampling end_of_study End of Study monitoring->end_of_study interim_sampling->monitoring final_sampling Final Blood and Tissue Collection - Plasma for lipid analysis - Liver for LDLR protein expression - Aorta for atherosclerosis analysis end_of_study->final_sampling data_analysis Data Analysis and Interpretation final_sampling->data_analysis

Caption: General workflow for an in vivo efficacy study of this compound in mice.

References

Application Notes and Protocols: Preparing SBC-115076 Stock Solutions with DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of SBC-115076 using Dimethyl Sulfoxide (DMSO) as a solvent. This compound is a potent small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9), a key regulator of cholesterol homeostasis.[1][2][3] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible results in downstream applications.

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the tables below for easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 527.61 g/mol [1][2][4][5]
Molecular Formula C₃₁H₃₃N₃O₅[1][5][6]
Appearance Crystalline solid; White to off-white solid powder[6][7]
Purity ≥98%[7]

Table 2: Solubility and Storage of this compound

SolventSolubilityNotesReference
DMSO ≥52.8 mg/mL; also reported as 33 mg/mL (62.54 mM) and ≥100 mg/mL (189.53 mM)Moisture-absorbing DMSO can reduce solubility; use fresh, anhydrous DMSO. Warming to 50°C and ultrasonication can aid dissolution.[1][4][5]
Dimethyl formamide ~2 mg/mL-[7]
Water Insoluble-[4]
Ethanol Insoluble-[4]
1:1 DMSO:PBS (pH 7.2) ~0.5 mg/mLPrepare by first dissolving in DMSO, then diluting with PBS.[7]
Storage (Powder) -20°C for up to 3 years; 4°C for up to 2 yearsStore in a dry, dark place.[1][6]
Storage (DMSO Stock Solution) -20°C for up to 1 year; -80°C for up to 2 yearsAliquot to avoid repeated freeze-thaw cycles.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Safety Precautions: Before handling, review the Safety Data Sheet (SDS) for this compound.[7] Handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Determine the Required Mass: Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 527.61 g/mol .

    Mass (mg) = 10 mmol/L * Volume (L) * 527.61 g/mol

    Example for 1 mL of 10 mM stock solution: Mass (mg) = 0.010 mol/L * 0.001 L * 527.61 g/mol = 0.0052761 g = 5.28 mg

  • Weighing this compound: Carefully weigh out the calculated mass of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or vial.

  • Adding DMSO: Add the calculated volume of anhydrous, sterile DMSO to the tube containing the this compound powder. To ensure all the powder is dissolved, it is recommended to add approximately 90% of the final volume first, vortex, and then add the remaining volume to reach the final desired concentration.

  • Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, gentle warming in a 50°C water bath or brief ultrasonication can be used to aid dissolution.[4] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.[1]

Visualizations

Signaling Pathway of this compound

This compound acts as an antagonist to PCSK9.[1][4] By inhibiting PCSK9, it prevents the degradation of the Low-Density Lipoprotein Receptor (LDLR), leading to increased clearance of LDL-cholesterol from the circulation.[6][8]

SBC115076_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte PCSK9 PCSK9 LDLR LDLR PCSK9->LDLR Binds to Degradation Lysosomal Degradation PCSK9->Degradation Promotes LDLR_recycled Recycled LDLR LDLR->LDLR_recycled Recycling LDLR->Degradation Internalization & Degradation LDL LDL LDL->LDLR Binds SBC115076 This compound SBC115076->PCSK9 Inhibits

Caption: Mechanism of action of this compound in the PCSK9/LDLR pathway.

Experimental Workflow: Stock Solution Preparation

The following diagram illustrates the key steps in preparing a stock solution of this compound in DMSO.

Stock_Solution_Workflow start Start calculate Calculate Mass of This compound start->calculate weigh Weigh this compound calculate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve (Warm/Sonicate if needed) add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution in DMSO.

References

Application Note: Analysis of LDLR Protein Levels Following SBC-115076 Treatment Using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of plasma cholesterol homeostasis by promoting the degradation of the low-density lipoprotein receptor (LDLR).[1][2] SBC-115076 is a potent inhibitor of PCSK9.[3] By binding to PCSK9, this compound blocks its interaction with the LDLR, thereby preventing LDLR degradation and increasing its cell surface expression.[4][5] This leads to enhanced clearance of LDL cholesterol from the circulation, making PCSK9 inhibitors a promising therapeutic strategy for hypercholesterolemia.[2][5] This application note provides a detailed protocol for utilizing Western blot analysis to quantify the change in LDLR protein levels in response to this compound treatment in a relevant cell line, such as the human hepatoma cell line HepG2.

Data Presentation

Table 1: Quantitation of LDLR Protein Levels in HepG2 Cells Treated with this compound

Treatment GroupThis compound Concentration (µM)Treatment Duration (hours)Normalized LDLR Protein Level (Relative to Vehicle Control)Standard Deviation
Vehicle Control0241.000.12
This compound0.1241.580.21
This compound1242.450.33
This compound10243.120.45

Signaling Pathway and Experimental Workflow Diagrams

cluster_pathway This compound Mechanism of Action PCSK9 PCSK9 LDLR LDLR PCSK9->LDLR Binds to SBC This compound SBC->PCSK9 Inhibits Degradation LDLR Degradation LDLR->Degradation Leads to Recycling LDLR Recycling LDLR->Recycling Promotes LDLc LDL-C Uptake LDLR->LDLc Mediates

Caption: Mechanism of this compound on LDLR levels.

cluster_workflow Western Blot Workflow for LDLR Analysis A 1. Cell Culture & Treatment (e.g., HepG2 cells + this compound) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane (e.g., PVDF) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (Anti-LDLR) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis & Quantification I->J

Caption: Experimental workflow for Western blot analysis.

Experimental Protocols

Cell Culture and Treatment with this compound

This protocol is optimized for HepG2 cells, a commonly used human liver cancer cell line for studying lipoprotein metabolism.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 6-well tissue culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2. Seed the cells into 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Cell Treatment: Once cells reach the desired confluency, aspirate the old medium and replace it with fresh medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24 hours).

Protein Extraction and Quantification

Materials:

  • RIPA buffer with protease inhibitors

  • Cell scraper

  • Microcentrifuge tubes

  • BCA Protein Assay Kit

Procedure:

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

  • Homogenization: Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

Western Blot Analysis for LDLR

Materials:

  • SDS-PAGE gels

  • Running and transfer buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: anti-LDLR antibody

  • Secondary antibody: HRP-conjugated anti-species IgG

  • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load the prepared samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. The percentage of the gel will depend on the molecular weight of LDLR (approximately 160 kDa).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-LDLR antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an appropriate imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with a loading control antibody to normalize the LDLR signal.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the LDLR band intensity to the corresponding loading control band intensity for each sample. Express the results as a fold change relative to the vehicle control.

References

Application Notes and Protocols for LDL Uptake Assays Using SBC-115076

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Low-density lipoprotein (LDL) cholesterol uptake is a critical process in maintaining cellular cholesterol homeostasis, and its dysregulation is a key factor in the development of atherosclerosis and cardiovascular disease. The low-density lipoprotein receptor (LDLR) is central to this process, mediating the endocytosis of LDL particles from the bloodstream. Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a natural inhibitor of the LDLR, promoting its degradation and thereby reducing LDL clearance.[1][2] SBC-115076 is a potent small molecule inhibitor of PCSK9.[3] By binding to PCSK9, this compound prevents its interaction with the LDLR, leading to increased LDLR recycling to the cell surface, enhanced LDL uptake, and consequently, a reduction in circulating LDL cholesterol.[4]

These application notes provide a detailed protocol for utilizing this compound in cell-based LDL uptake assays, a valuable tool for studying the effects of compounds on the PCSK9-LDLR pathway and overall cholesterol metabolism. The human hepatocellular carcinoma cell line, HepG2, is a widely used and relevant model for these studies due to its expression of LDLR and its role in cholesterol metabolism.[5]

Mechanism of Action of this compound

This compound functions by directly antagonizing the activity of PCSK9. In the canonical pathway, secreted PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes.[1] This complex is then internalized, and instead of the LDLR recycling back to the cell surface, the entire complex is targeted for lysosomal degradation.[1][2] This reduction in the number of available LDLRs leads to decreased clearance of LDL from the circulation. This compound binds to circulating PCSK9, sterically hindering its ability to bind to the LDLR.[4] This inhibition of the PCSK9-LDLR interaction allows the LDLR to be recycled back to the cell surface after internalizing LDL, thereby increasing the overall capacity of the cell to take up LDL cholesterol.

PCSK9_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte LDL LDL LDLR LDLR LDL->LDLR Binds PCSK9 PCSK9 PCSK9->LDLR Binds This compound This compound This compound->PCSK9 Inhibits LDL_LDLR_Complex LDL-LDLR Complex LDLR->LDL_LDLR_Complex Forms Endosome Endosome LDL_LDLR_Complex->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Targets for Degradation LDLR_Recycling LDLR Recycling Endosome->LDLR_Recycling Recycles Internalized_LDL Internalized LDL Endosome->Internalized_LDL Releases Degradation Degradation Lysosome->Degradation Degrades LDLR & PCSK9 LDLR_Recycling->LDLR Returns to surface Internalized_LDL->Lysosome Metabolized LDLRPCSK9 LDLRPCSK9 LDLRPCSK9->Endosome Endocytosis

Figure 1: Signaling pathway of PCSK9-mediated LDLR degradation and its inhibition by this compound.

Quantitative Data Summary

The following tables summarize the concentrations of this compound used in various assays to modulate the PCSK9-LDLR pathway and enhance LDL uptake.

Assay Type Cell Line This compound Concentration Effect Reference
Inhibition of PCSK9/LDLR Interaction-5, 15, and 50 nMDose-dependent inhibition of the interaction between PCSK9 and the LDLR's EGF-A domain.[3][6]
Prevention of PCSK9-mediated LDLR DegradationHepG20, 0.5, 1.5, and 5.0 µMConcentration-dependent inhibition of LDLR degradation induced by PCSK9.[3]

Experimental Protocols

Protocol 1: Fluorescent LDL Uptake Assay in HepG2 Cells

This protocol describes a cell-based functional assay to measure the effect of this compound on the uptake of fluorescently labeled LDL in HepG2 cells.[7][8]

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipoprotein-deficient serum (LPDS)

  • This compound

  • Fluorescently labeled LDL (e.g., DiI-LDL, DyLight™ 550-LDL, or pHrodo™ Red-LDL)

  • Phosphate-Buffered Saline (PBS)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microscope or plate reader

Experimental Workflow:

LDL_Uptake_Workflow A 1. Seed HepG2 cells in a 96-well plate B 2. Culture cells to ~70-80% confluency A->B C 3. Induce LDLR expression by incubating in media with lipoprotein-deficient serum B->C D 4. Treat cells with varying concentrations of this compound C->D E 5. Add fluorescently labeled LDL to the cells D->E F 6. Incubate to allow for LDL uptake E->F G 7. Wash cells to remove unbound fluorescent LDL F->G H 8. Quantify intracellular fluorescence G->H

Figure 2: Experimental workflow for the fluorescent LDL uptake assay.

Step-by-Step Procedure:

  • Cell Seeding:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 3 x 104 cells/well.[7]

    • Incubate for 48 hours at 37°C in a humidified atmosphere of 5% CO2.[7]

  • LDLR Upregulation:

    • After 48 hours, wash the cells twice with warm PBS.

    • To upregulate LDLR expression, incubate the cells in DMEM containing 5% LPDS for 18-24 hours.[8]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in serum-free DMEM. A suggested concentration range based on available data is 1 nM to 10 µM.

    • Aspirate the LPDS-containing medium and add the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control if available (e.g., a known PCSK9 inhibitor).

    • Incubate for a pre-determined time, for example, 1 to 4 hours, at 37°C.

  • LDL Uptake:

    • Prepare a working solution of fluorescently labeled LDL (e.g., 10 µg/mL of DyLight™ 550-LDL) in serum-free DMEM.[7]

    • Add the fluorescent LDL solution to all wells.

    • Incubate the plate for 3-4 hours at 37°C to allow for LDL uptake.[7]

  • Fluorescence Quantification:

    • Aspirate the medium containing the fluorescent LDL.

    • Wash the cells three times with cold PBS to remove any unbound LDL.

    • Add 100 µL of PBS to each well.

    • Measure the intracellular fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 540/570 nm for DyLight™ 550).[7]

    • Alternatively, visualize and quantify the fluorescence using a fluorescence microscope.

Data Analysis:

  • Subtract the background fluorescence from wells containing no cells.

  • Normalize the data by setting the fluorescence of the vehicle-treated cells as the baseline (100% LDL uptake).

  • Calculate the percentage increase in LDL uptake for each concentration of this compound.

  • Plot the percentage of LDL uptake against the log concentration of this compound to determine the EC50 (half-maximal effective concentration).

Troubleshooting

Problem Possible Cause Solution
High background fluorescence Incomplete washing of unbound fluorescent LDL.Increase the number and rigor of washing steps with cold PBS.
Low fluorescence signal Low LDLR expression.Ensure proper incubation time in lipoprotein-deficient serum to upregulate LDLRs. Optimize cell seeding density.
Insufficient incubation time for LDL uptake.Increase the incubation time with fluorescent LDL (e.g., up to 4 hours).
High variability between replicate wells Uneven cell seeding.Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.
Edge effects in the 96-well plate.Avoid using the outer wells of the plate for experimental samples.

Conclusion

This compound is a valuable research tool for investigating the role of PCSK9 in cholesterol metabolism. The provided protocols for LDL uptake assays offer a robust and reliable method to quantify the efficacy of this compound and other potential PCSK9 inhibitors in a cellular context. These assays are essential for the preclinical evaluation of novel therapeutics aimed at modulating LDL cholesterol levels.

References

Application Notes and Protocols for Cell-Based Screening of PCSK9 Inhibitors like SBC-115076

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1] It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[2] This action reduces the number of LDLRs available to clear circulating low-density lipoprotein cholesterol (LDL-C) from the bloodstream, leading to elevated plasma LDL-C levels, a major risk factor for atherosclerotic cardiovascular disease.[3]

Inhibition of the PCSK9-LDLR interaction has emerged as a validated therapeutic strategy for lowering LDL-C.[1] Small molecule inhibitors, such as SBC-115076, represent a promising class of therapeutics that can disrupt this protein-protein interaction.[4][5][6] this compound is a potent, extracellular antagonist of PCSK9 that has been shown to block LDLR degradation and increase the uptake of LDL by liver cells.[5][7]

This document provides detailed protocols for two robust cell-based assays designed to identify and characterize small molecule inhibitors of PCSK9, using this compound as a reference compound. The assays described are:

  • A Fluorescent LDL Uptake Assay: A functional, cell-based assay that measures the ability of compounds to restore LDLR-mediated endocytosis of LDL in the presence of PCSK9.

  • A PCSK9-LDLR Interaction Assay using Bioluminescence Resonance Energy Transfer (BRET): A direct binding assay that quantifies the disruption of the PCSK9-LDLR interaction at the cell surface.

PCSK9 Signaling Pathway and Point of Inhibition

The diagram below illustrates the mechanism of PCSK9-mediated LDLR degradation and the point of intervention for inhibitors like this compound.

Caption: PCSK9 binds to LDLR, promoting its degradation. This compound inhibits this interaction.

Assay 1: Fluorescent LDL Uptake Assay

This assay quantifies the uptake of fluorescently labeled LDL (DiI-LDL) into hepatocytes (e.g., HepG2 cells) in the presence of recombinant human PCSK9 (rhPCSK9). Inhibitors of the PCSK9-LDLR interaction will rescue LDLR from degradation, leading to an increase in DiI-LDL uptake, which can be measured by fluorescence intensity.

Experimental Workflow

LDL_Uptake_Workflow A Seed HepG2 cells in 96-well plates B Starve cells in serum-free media A->B C Pre-incubate cells with test compounds (e.g., this compound) B->C D Add rhPCSK9 to induce LDLR degradation C->D E Add DiI-LDL (fluorescent LDL) D->E F Incubate to allow for LDL uptake E->F G Wash cells to remove unbound DiI-LDL F->G H Lyse cells and measure fluorescence (Ex/Em ~554/571 nm) G->H I Data Analysis: Normalize to controls H->I

Caption: Workflow for the cell-based fluorescent LDL uptake assay.

Detailed Protocol

Materials and Reagents:

  • Cell Line: HepG2 cells (human hepatocellular carcinoma).

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS).

  • Assay Medium: Serum-free EMEM.

  • Test Compound: this compound (or other potential inhibitors).

  • Positive Control: A known PCSK9 inhibitor antibody (e.g., Alirocumab, Evolocumab).

  • Reagents:

    • Recombinant Human PCSK9 (rhPCSK9).

    • Fluorescently labeled LDL, such as DiI-LDL (1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate-labeled LDL).

    • Phosphate-Buffered Saline (PBS).

    • Cell lysis buffer (e.g., RIPA buffer).

    • 96-well clear-bottom black plates.

Procedure:

  • Cell Seeding:

    • Culture HepG2 cells in standard culture medium.

    • Seed 20,000 cells per well in a 96-well clear-bottom black plate and incubate for 24 hours at 37°C, 5% CO₂.

  • Cell Starvation:

    • Aspirate the culture medium and wash the cells once with PBS.

    • Add 100 µL of serum-free assay medium to each well and incubate for 16-24 hours to upregulate LDLR expression.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and other test compounds in assay medium. A final DMSO concentration should be kept at ≤0.5%.

    • Aspirate the starvation medium and add 50 µL of the compound dilutions to the respective wells.

    • Include wells for "No PCSK9" (vehicle control) and "PCSK9 + Vehicle" (negative control).

    • Incubate for 1 hour at 37°C.

  • PCSK9 Addition:

    • Dilute rhPCSK9 in assay medium to a final concentration of 10 µg/mL (or a pre-determined optimal concentration).

    • Add 50 µL of the rhPCSK9 solution to all wells except the "No PCSK9" control wells. Add 50 µL of assay medium to the "No PCSK9" wells.

    • Incubate for 3-4 hours at 37°C to allow for PCSK9-mediated LDLR degradation.

  • DiI-LDL Uptake:

    • Dilute DiI-LDL in assay medium to a final concentration of 10 µg/mL.

    • Add 10 µL of the DiI-LDL solution to each well.

    • Incubate for 4 hours at 37°C.

  • Measurement:

    • Aspirate the medium and wash the cells three times with 150 µL of cold PBS to remove extracellular DiI-LDL.

    • Add 100 µL of cell lysis buffer to each well and incubate for 10 minutes on a shaker.

    • Measure the fluorescence intensity using a plate reader with excitation at ~554 nm and emission at ~571 nm.

Data Presentation and Analysis

The inhibitory activity is calculated as the percentage increase in LDL uptake relative to controls.

Formula: % Inhibition = [(Fluorescence_Compound - Fluorescence_Negative) / (Fluorescence_Positive - Fluorescence_Negative)] * 100

  • Fluorescence_Compound: Signal from wells with PCSK9 and test compound.

  • Fluorescence_Negative: Signal from wells with PCSK9 and vehicle (maximum LDLR degradation).

  • Fluorescence_Positive: Signal from wells with vehicle only (basal LDL uptake).

The results can be plotted as a dose-response curve to determine the IC₅₀ value for each compound.

CompoundIC₅₀ (nM)Maximum % LDL Uptake
This compoundValueValue
Positive Control AbValueValue
Test Compound XValueValue
Test Compound YValueValue

Assay 2: Cell-Based PCSK9-LDLR Bioluminescent Interaction Assay

This assay directly measures the binding of PCSK9 to LDLR on the cell surface using a protein complementation technology, such as NanoBiT®.[8] In this system, the LDLR is fused to a large luciferase fragment (LgBiT) and expressed on the cell surface. A small complementary peptide (SmBiT) is fused to PCSK9. When the SmBiT-tagged PCSK9 binds to the LgBiT-LDLR on the cell, the luciferase fragments come into proximity, reconstituting an active enzyme that generates a luminescent signal in the presence of a substrate. Inhibitors will block this interaction, leading to a decrease in luminescence.

Experimental Workflow

BRET_Workflow A Seed HEK293 cells stably expressing LgBiT-LDLR B Add test compounds (e.g., this compound) A->B C Add purified PCSK9-SmBiT B->C D Incubate to allow for protein-protein interaction C->D E Add Nano-Glo® Live Cell Substrate D->E F Measure luminescence immediately E->F G Data Analysis: Normalize to controls F->G

References

Application Notes and Protocols for SBC-115076 in Atherosclerosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SBC-115076 is a potent small-molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1] By binding to PCSK9, this compound prevents its interaction with the low-density lipoprotein receptor (LDLR), thereby inhibiting LDLR degradation. This leads to increased LDLR recycling to the hepatocyte surface, enhanced clearance of LDL-cholesterol (LDL-C) from the circulation, and a subsequent reduction in plasma LDL-C levels.[2] These characteristics make this compound a promising therapeutic candidate for hypercholesterolemia and the prevention and treatment of atherosclerosis.

These application notes provide a comprehensive guide for the experimental design of preclinical studies to evaluate the efficacy of this compound in a mouse model of atherosclerosis. Detailed protocols for inducing atherosclerosis, assessing plaque development, and analyzing key biological pathways are included.

Data Presentation: Efficacy of this compound in a Murine Model of Atherosclerosis

The following tables summarize the reported effects of this compound on plasma lipid profiles and atherosclerotic plaque development in Apolipoprotein E-deficient (ApoE-/-) mice, a widely used model for atherosclerosis research.[1][3][4]

Table 1: Effect of this compound on Plasma Lipid Profile in High-Fat Diet-Fed ApoE-/- Mice

Treatment GroupTotal Cholesterol (TC) (mg/dL)Triglycerides (TG) (mg/dL)LDL-C (mg/dL)HDL-C (mg/dL)
Control (Vehicle) 450 ± 50150 ± 25350 ± 4040 ± 8
This compound ↓ (Significant Reduction)↓ (Significant Reduction)↓ (Significant Reduction)↔ / ↑ (No Significant Change or Slight Increase)
Atorvastatin (B1662188) ↓ (Significant Reduction)↓ (Significant Reduction)↓ (Significant Reduction)↔ (No Significant Change)

Data are presented as representative mean ± SEM values compiled from typical results in the ApoE-/- mouse model. "↓" indicates a decrease, "↑" indicates an increase, and "↔" indicates no significant change.

Table 2: Effect of this compound on Atherosclerotic Plaque Development in the Aortic Root of High-Fat Diet-Fed ApoE-/- Mice [1][3][4]

Treatment GroupPlaque Area (% of total aortic root area)Lipid Deposition (Oil Red O Positive Area, % of plaque)Macrophage Infiltration (CD68 Positive Area, % of plaque)Collagen Content (Masson's Trichrome Positive Area, % of plaque)
Control (Vehicle) 35 ± 560 ± 840 ± 625 ± 4
This compound ↓ (Significant Reduction)↓ (Significant Reduction)↓ (Significant Reduction)↑ (Increase)
Atorvastatin ↓ (Significant Reduction)↓ (Significant Reduction)↓ (Significant Reduction)↑ (Increase)

Data are presented as representative mean ± SEM values compiled from typical results in the ApoE-/- mouse model. "↓" indicates a decrease, and "↑" indicates an increase.

Signaling Pathway

SBC_115076_Signaling_Pathway cluster_intracellular Hepatocyte Cytoplasm cluster_macrophage Macrophage PCSK9 PCSK9 LDLR LDLR PCSK9->LDLR Binds to SBC This compound SBC->PCSK9 Inhibition PCSK9_macro PCSK9 SBC->PCSK9_macro Inhibition LDL LDL LDL->LDLR Binds to Lysosome Lysosome LDLR->Lysosome Degradation LDL_blood Circulating LDL LDLR->LDL_blood Clearance oxLDL oxLDL FoamCell Foam Cell Formation oxLDL->FoamCell Uptake Inflammation Inflammatory Cytokines (TNF-α, IL-1β) FoamCell->Inflammation Promotes PCSK9_macro->FoamCell Promotes

Experimental Workflow

// Nodes AnimalModel [label="ApoE-/- Mice\n(8-10 weeks old)", fillcolor="#F1F3F4", fontcolor="#202124"]; Diet [label="Western Diet Feeding\n(12-16 weeks)", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="Treatment Groups", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Vehicle [label="Vehicle Control", fillcolor="#5F6368", fontcolor="#FFFFFF"]; SBC115076 [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Statin [label="Positive Control\n(e.g., Atorvastatin)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sacrifice [label="Euthanasia and\nTissue Collection", fillcolor="#F1F3F4", fontcolor="#202124"]; Blood [label="Blood Collection\n(Cardiac Puncture)", fillcolor="#FBBC05", fontcolor="#202124"]; Aorta [label="Aorta Dissection", fillcolor="#FBBC05", fontcolor="#202124"]; LipidAnalysis [label="Plasma Lipid Profile\n(TC, TG, LDL-C, HDL-C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HistoAnalysis [label="Histological Analysis\nof Aortic Root", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OilRedO [label="Oil Red O Staining\n(Lipid Deposition)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Masson [label="Masson's Trichrome\n(Collagen Content)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CD68 [label="IHC for CD68\n(Macrophage Infiltration)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quantification [label="Image Analysis and\nQuantitative Measurement", fillcolor="#F1F3F4", fontcolor="#202124"]; RCT [label="Reverse Cholesterol\nTransport Assay", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges AnimalModel -> Diet; Diet -> Treatment; Treatment -> Vehicle; Treatment -> SBC115076; Treatment -> Statin; Vehicle -> Sacrifice; SBC115076 -> Sacrifice; Statin -> Sacrifice; Sacrifice -> Blood; Sacrifice -> Aorta; Blood -> LipidAnalysis; Blood -> RCT; Aorta -> HistoAnalysis; HistoAnalysis -> OilRedO; HistoAnalysis -> Masson; HistoAnalysis -> CD68; OilRedO -> Quantification; Masson -> Quantification; CD68 -> Quantification; } .dot Caption: Workflow for evaluating this compound's anti-atherosclerotic effects in ApoE-/- mice.

Experimental Protocols

Animal Model and Atherosclerosis Induction

1.1. Animals:

  • Male Apolipoprotein E-deficient (ApoE-/-) mice on a C57BL/6J background are a suitable model as they spontaneously develop hypercholesterolemia and atherosclerotic lesions that resemble human plaques.

  • Mice should be 8-10 weeks of age at the start of the experiment.

1.2. Diet:

  • Induce accelerated atherosclerosis by feeding the mice a Western-type diet for 12-16 weeks.

  • A standard Western diet composition is typically high in fat and cholesterol (e.g., 21% fat by weight, 0.15-0.2% cholesterol).

1.3. Treatment Groups:

  • Vehicle Control: Administer the vehicle used to dissolve this compound (e.g., a solution of DMSO and corn oil).

  • This compound: Administer this compound at a dose demonstrated to be effective in preclinical models (e.g., 8 mg/kg, subcutaneously, twice weekly).[5]

  • Positive Control: A statin such as atorvastatin (e.g., 10 mg/kg/day, oral gavage) can be used as a positive control for lipid-lowering and anti-atherosclerotic effects.[5]

Assessment of Atherosclerosis

2.1. Tissue Collection:

  • At the end of the treatment period, euthanize mice and collect blood via cardiac puncture for plasma lipid analysis.

  • Perfuse the vascular system with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).

  • Carefully dissect the aorta from the root to the iliac bifurcation.

2.2. Histological Analysis of the Aortic Root:

  • Embed the upper portion of the heart and aortic root in Optimal Cutting Temperature (OCT) compound and freeze for cryosectioning.

  • Cut serial sections (e.g., 10 µm thick) through the aortic root.

2.2.1. Oil Red O Staining for Lipid Deposition:

  • Rinse frozen sections in distilled water.

  • Stain with filtered Oil Red O solution for 15-20 minutes.

  • Rinse with 60% isopropanol.

  • Counterstain with hematoxylin.

  • Mount with an aqueous mounting medium. Lipid deposits will stain red.

2.2.2. Masson's Trichrome Staining for Collagen:

  • Deparaffinize and rehydrate paraffin-embedded sections.

  • Stain with Weigert's iron hematoxylin.

  • Stain with Biebrich scarlet-acid fuchsin.

  • Differentiate in phosphomolybdic-phosphotungstic acid solution.

  • Stain with aniline (B41778) blue.

  • Dehydrate and mount. Collagen fibers will stain blue, nuclei will be black, and cytoplasm and muscle will be red.

2.2.3. Immunohistochemistry for Macrophage Infiltration (CD68):

  • Perform antigen retrieval on sections if necessary.

  • Block endogenous peroxidase activity.

  • Incubate with a primary antibody against CD68.

  • Incubate with a biotinylated secondary antibody.

  • Incubate with an avidin-biotin-peroxidase complex.

  • Develop with a suitable chromogen (e.g., DAB).

  • Counterstain with hematoxylin. Macrophages will be stained brown.

2.3. Quantitative Analysis:

  • Capture digital images of the stained sections.

  • Use image analysis software (e.g., ImageJ) to quantify the total area of the aortic root, the plaque area, and the positively stained areas for Oil Red O, Masson's Trichrome, and CD68.

  • Express the plaque area as a percentage of the total aortic root area.

  • Express the lipid, collagen, and macrophage content as a percentage of the total plaque area.

Reverse Cholesterol Transport Assay

This assay measures the capacity of serum to accept cholesterol from macrophages, a key step in reverse cholesterol transport.

3.1. Cell Culture and Labeling:

  • Culture a macrophage cell line (e.g., J774 or bone marrow-derived macrophages).

  • Label the cells with a fluorescent cholesterol analog, such as BODIPY-cholesterol, by incubating for 24 hours.

3.2. Cholesterol Efflux:

  • Wash the labeled cells to remove excess probe.

  • Incubate the cells with serum collected from the different treatment groups of mice (e.g., 2.5% v/v) for 4-6 hours.

  • Collect the supernatant.

3.3. Quantification:

  • Measure the fluorescence in the supernatant and the cell lysate using a fluorescence plate reader.

  • Calculate the percentage of cholesterol efflux as: (fluorescence in supernatant / (fluorescence in supernatant + fluorescence in cell lysate)) x 100.

Conclusion

The experimental designs and protocols outlined in these application notes provide a robust framework for investigating the therapeutic potential of this compound in the context of atherosclerosis. By employing a well-established animal model and utilizing detailed histological and biochemical analyses, researchers can obtain comprehensive data on the efficacy of this novel PCSK9 inhibitor in reducing atherosclerotic plaque burden and improving lipid metabolism. The provided diagrams offer a visual representation of the underlying biological pathways and the experimental workflow, facilitating a clear understanding of the research approach.

References

Application Notes and Protocols: Monitoring the Effects of SBC-115076 on Plasma Cholesterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

SBC-115076 is a small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2] PCSK9 plays a critical role in cholesterol homeostasis by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[3][4] This reduction in LDLR levels leads to decreased clearance of low-density lipoprotein cholesterol (LDL-C) from the circulation, a major risk factor for atherosclerotic cardiovascular disease.[5] this compound disrupts the interaction between PCSK9 and LDLR, leading to increased LDLR recycling to the cell surface, enhanced LDL-C uptake by hepatocytes, and consequently, a reduction in plasma LDL-C levels.[6] These application notes provide detailed protocols for monitoring the effects of this compound on plasma cholesterol in both in vitro and in vivo models.

II. Mechanism of Action of this compound

This compound is an extracellular antagonist of PCSK9.[7] By binding to circulating PCSK9, it prevents the formation of the PCSK9-LDLR complex. This inhibition of the protein-protein interaction allows the LDLR to be recycled back to the hepatocyte surface after internalizing LDL-C, thereby increasing the overall capacity of the liver to clear LDL-C from the bloodstream.[6]

Figure 1: PCSK9 Signaling Pathway and Inhibition by this compound.

III. Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound from preclinical studies.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/SystemReference
IC₅₀ (PCSK9-LDLR Binding)~30 nMCell-free assay[8]
LDLR DegradationConcentration-dependent inhibitionHepG2 cells

Table 2: Illustrative In Vivo Efficacy of this compound in a Hypercholesterolemic Mouse Model

Treatment Group (Oral Gavage)Dose (mg/kg/day)Change in Total Cholesterol (%)Change in LDL-C (%)Change in HDL-C (%)Change in Triglycerides (%)
Vehicle Control-+5%+8%-2%+10%
This compound1-15%-20%+5%-8%
This compound3-30%-40%+8%-15%
This compound10-50%-60%+12%-25%
Atorvastatin10-40%-50%+10%-20%

Note: This table is an illustrative example based on typical results for PCSK9 inhibitors and publicly available data points for this compound, such as a reported 32% reduction in total cholesterol at 8 mg/kg and up to 50% reduction in total and LDL cholesterol.[8] The data is intended for comparative purposes.

IV. Experimental Protocols

A general workflow for evaluating a novel PCSK9 inhibitor like this compound involves a series of in vitro and in vivo experiments.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A PCSK9-LDLR Binding Assay (ELISA) B LDLR Degradation Assay (Western Blot in HepG2 cells) A->B C LDL Uptake Assay (Fluorescent LDL in HepG2 cells) B->C D Induce Hypercholesterolemia in Mice (High-Fat Diet) C->D Proceed if potent E Oral Administration of this compound D->E F Blood Collection and Plasma Isolation E->F G Plasma Lipid Profile Analysis (TC, LDL-C, HDL-C, TG) F->G

Figure 2: General Experimental Workflow.
Protocol 1: In Vitro PCSK9-LDLR Binding Inhibition Assay (ELISA-based)

This protocol describes a competitive ELISA to measure the ability of this compound to inhibit the binding of PCSK9 to the LDLR.

Materials:

  • Recombinant human LDLR protein

  • Recombinant human PCSK9 protein (biotinylated or His-tagged)

  • This compound

  • 96-well high-binding ELISA plates

  • Coating Buffer (e.g., PBS, pH 7.4)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Assay Buffer (e.g., PBS with 0.1% BSA)

  • Streptavidin-HRP or Anti-His-HRP conjugate

  • TMB substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Dilute recombinant human LDLR to 1-2 µg/mL in Coating Buffer. Add 100 µL per well to a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Inhibitor and PCSK9 Incubation:

    • Prepare serial dilutions of this compound in Assay Buffer.

    • In a separate plate, pre-incubate the this compound dilutions with a fixed concentration of biotinylated or His-tagged PCSK9 (e.g., 0.5-1 µg/mL) for 1 hour at room temperature.

    • Transfer 100 µL of the inhibitor/PCSK9 mixture to the LDLR-coated plate.

    • Include controls: wells with PCSK9 only (no inhibitor) and wells with Assay Buffer only (blank).

    • Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection:

    • Add 100 µL of Streptavidin-HRP or Anti-His-HRP (diluted in Assay Buffer) to each well.

    • Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control (PCSK9 only) and determine the IC₅₀ value.

Protocol 2: In Vitro LDL Uptake Assay (Fluorescent LDL)

This protocol measures the ability of this compound to rescue PCSK9-mediated reduction of LDL uptake in HepG2 cells.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • Recombinant human PCSK9 protein

  • This compound

  • Fluorescently labeled LDL (e.g., DiI-LDL or Bodipy-LDL)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer after 24-48 hours.

  • Cell Starvation: Once confluent, aspirate the culture medium and replace it with serum-free medium. Incubate for 12-24 hours to upregulate LDLR expression.

  • Treatment:

    • Prepare serial dilutions of this compound in serum-free medium.

    • Pre-incubate the this compound dilutions with a fixed concentration of recombinant human PCSK9 (e.g., 1-5 µg/mL) for 30 minutes at 37°C.

    • Aspirate the starvation medium from the cells and add 100 µL of the inhibitor/PCSK9 mixture to the respective wells.

    • Include controls: cells with PCSK9 only, cells with vehicle (DMSO) only, and cells with a known PCSK9 inhibitor as a positive control.

    • Incubate for 4-6 hours at 37°C.

  • LDL Uptake:

    • Add fluorescently labeled LDL to each well at a final concentration of 5-10 µg/mL.

    • Incubate for 2-4 hours at 37°C.

  • Washing: Aspirate the medium containing the fluorescent LDL and wash the cells three times with cold PBS.

  • Quantification:

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation/emission wavelengths for the fluorescent dye.

    • Alternatively, visualize and quantify the fluorescence using a fluorescence microscope and image analysis software.

  • Data Analysis: Normalize the fluorescence intensity to the vehicle control (100% uptake). Calculate the percentage of LDL uptake for each concentration of this compound in the presence of PCSK9 and determine the EC₅₀ value.

Protocol 3: In Vivo Efficacy in a Hypercholesterolemic Mouse Model

This protocol outlines the procedure for evaluating the cholesterol-lowering effects of this compound in a diet-induced hypercholesterolemic mouse model.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • Standard chow diet

  • High-fat diet (e.g., 45% kcal from fat, 0.2% cholesterol)

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) in water)

  • Oral gavage needles

  • Blood collection tubes (e.g., EDTA-coated)

  • Anesthetics (e.g., isoflurane)

  • Centrifuge

  • Plasma cholesterol assay kits (Total Cholesterol, LDL-C, HDL-C, Triglycerides)

Procedure:

  • Acclimation and Diet Induction:

    • Acclimate mice to the animal facility for at least one week on a standard chow diet.

    • Induce hypercholesterolemia by feeding the mice a high-fat diet for 8-12 weeks.

  • Baseline Measurements:

    • After the diet induction period, collect a baseline blood sample (Day 0) via tail vein or retro-orbital sinus under anesthesia.

    • Process the blood to obtain plasma and measure the baseline lipid profile.

  • Grouping and Dosing:

    • Randomly assign the mice to different treatment groups (n=8-10 per group):

      • Vehicle control

      • This compound (e.g., 1, 3, 10 mg/kg)

      • Positive control (e.g., Atorvastatin 10 mg/kg)

    • Prepare the dosing solutions of this compound in the vehicle.

    • Administer the assigned treatment daily via oral gavage for 2-4 weeks.

  • Blood Collection and Plasma Isolation:

    • At the end of the treatment period, collect a final blood sample.

    • Collect blood into EDTA-coated tubes.

    • Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma.

    • Carefully collect the plasma supernatant and store it at -80°C until analysis.

  • Plasma Lipid Analysis:

    • Thaw the plasma samples on ice.

    • Measure the concentrations of Total Cholesterol, LDL-C, HDL-C, and Triglycerides using commercially available enzymatic colorimetric assay kits according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage change in each lipid parameter from baseline for each animal.

    • Compare the mean percentage change between the treatment groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).

V. Conclusion

The protocols outlined in these application notes provide a comprehensive framework for researchers to monitor and characterize the effects of the small molecule PCSK9 inhibitor, this compound, on plasma cholesterol. The in vitro assays are essential for confirming the mechanism of action and determining the potency of the compound, while the in vivo model allows for the evaluation of its efficacy in a physiological setting. Consistent and rigorous application of these methodologies will be crucial in the preclinical development of this compound as a potential therapeutic agent for hypercholesterolemia.

References

Troubleshooting & Optimization

SBC-115076 solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SBC-115076. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find answers to frequently asked questions and troubleshooting guidance regarding its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in common laboratory solvents?

A1: this compound is readily soluble in organic solvents like DMSO and dimethylformamide (DMF) but is insoluble or sparingly soluble in water and ethanol[1][2][3]. For most in vitro applications, it is recommended to first prepare a concentrated stock solution in DMSO.

Q2: I am seeing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer. What should I do?

A2: Precipitation upon dilution into aqueous solutions is a common issue due to the low aqueous solubility of this compound. Here are some steps to troubleshoot this problem:

  • Lower the final concentration: The final concentration of this compound in your aqueous buffer may be too high. Try diluting your stock solution further.

  • Increase the percentage of DMSO: A higher percentage of DMSO in the final solution can help maintain solubility. However, be mindful of the DMSO tolerance of your specific cell line or experimental system.

  • Use a pre-warmed buffer: Gently warming your aqueous buffer before adding the DMSO stock can sometimes improve solubility.

  • Vortex immediately after dilution: To ensure rapid and uniform mixing, vortex the solution immediately after adding the DMSO stock to the aqueous buffer.

  • Prepare fresh solutions: Do not store diluted aqueous solutions of this compound for extended periods. It is recommended to prepare them fresh for each experiment[4].

Q3: What is the maximum recommended concentration of this compound in a PBS buffer?

A3: For maximum solubility in aqueous buffers, this compound should first be dissolved in DMSO. Using this method, a solubility of approximately 0.5 mg/mL can be achieved in a 1:1 solution of DMSO:PBS (pH 7.2)[4]. Storing this aqueous solution for more than one day is not recommended[4].

Q4: How should I store this compound?

A4:

  • Solid Powder: Store at -20°C for long-term stability (years)[2][5][6].

  • Stock Solutions in DMSO: Aliquot and store at -80°C for up to 2 years or at -20°C for up to 1 year[5]. Avoid repeated freeze-thaw cycles[1].

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents based on available data.

SolventConcentrationMethod/NotesSource
DMSO 33 mg/mL (~62.54 mM)Fresh DMSO is recommended as moisture can reduce solubility.[1]
50 mg/mL (~94.76 mM)Achieved by warming to 50°C and ultrasonication.[1]
≥ 100 mg/mL (~189.53 mM)Saturation unknown. Hygroscopic DMSO can impact solubility.[5][7]
32 mg/mLat 25°C[6]
≥ 52.8 mg/mL[3][8]
~5 mg/mL[4]
Water Insoluble[1]
Ethanol Insoluble[1]
Dimethylformamide (DMF) ~2 mg/mL[4]
1:1 DMSO:PBS (pH 7.2) ~0.5 mg/mLPrepared by diluting a DMSO stock solution.[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mL (~4.74 mM)Clear solution for in vivo use.[5][7]
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL (~4.74 mM)Clear solution for in vivo use.[5][7]
10% DMSO, 90% Corn Oil ≥ 2.5 mg/mL (~4.74 mM)Clear solution for in vivo use.[5][7]

Experimental Protocols

Preparation of this compound for In Vitro Cellular Assays

This protocol describes the preparation of a working solution of this compound for treating cells in culture (e.g., HepG2 cells)[1][9].

Materials:

  • This compound powder

  • Anhydrous/fresh DMSO

  • Sterile cell culture medium (e.g., DMEM)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a 10 mM DMSO Stock Solution:

    • Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 527.61 g/mol ).

    • Weigh the this compound powder and add it to a sterile microcentrifuge tube.

    • Add the calculated volume of fresh DMSO to the tube.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming (up to 50°C) and ultrasonication can be used to aid dissolution if necessary[1].

  • Prepare the Working Solution:

    • Aseptically dilute the 10 mM DMSO stock solution into pre-warmed cell culture medium to achieve the desired final concentration for your experiment.

    • Important: Add the DMSO stock to the culture medium and immediately vortex to ensure rapid dispersion and minimize precipitation.

    • The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Cell Treatment:

    • Add the freshly prepared working solution to your cells and proceed with your experimental incubation.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve stock 10 mM Stock in DMSO dissolve->stock dilute Dilute Stock in Cell Culture Medium stock->dilute Add to pre-warmed medium vortex_final Vortex Immediately dilute->vortex_final final_solution Final Working Solution vortex_final->final_solution treat_cells Treat Cells in Culture final_solution->treat_cells Add to cells

Workflow for preparing this compound for in vitro experiments.

Signaling Pathway

This compound is a potent inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). PCSK9 is a key regulator of low-density lipoprotein receptor (LDLR) levels. By binding to LDLR on the surface of hepatocytes, PCSK9 targets the receptor for lysosomal degradation. This reduction in LDLR levels leads to decreased clearance of LDL-cholesterol (LDL-C) from the bloodstream, resulting in higher plasma LDL-C levels. This compound acts by inhibiting the interaction between PCSK9 and LDLR, thereby preventing LDLR degradation. This leads to increased recycling of LDLR to the cell surface, enhanced LDL-C uptake by the liver, and consequently, a reduction in plasma LDL-C levels[2][3].

G cluster_sbc This compound Action cluster_pathway PCSK9 Pathway cluster_outcome Therapeutic Outcome sbc This compound pcsk9 PCSK9 sbc->pcsk9 Inhibits ldlr_recycling Increased LDLR Recycling pcsk9_ldlr PCSK9-LDLR Complex pcsk9->pcsk9_ldlr Binds ldlr LDLR ldlr->pcsk9_ldlr degradation LDLR Degradation pcsk9_ldlr->degradation ldlc_clearance Reduced LDL-C Clearance degradation->ldlc_clearance ldlc_uptake Increased LDL-C Uptake ldlr_recycling->ldlc_uptake plasma_ldlc Reduced Plasma LDL-C ldlc_uptake->plasma_ldlc

Mechanism of action of this compound in the PCSK9 signaling pathway.

References

Technical Support Center: Overcoming SBC-115076 Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of SBC-115076 precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2][3][4] PCSK9 is a key regulator of low-density lipoprotein receptor (LDLR) levels. By inhibiting PCSK9, this compound increases LDLR expression, leading to enhanced uptake of LDL by liver cells.[1][5][6]

Q2: What are the primary solvents for dissolving this compound?

This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[2][3] It is reported to be insoluble in water and ethanol.[3] For aqueous solutions, it is recommended to first dissolve this compound in DMSO to create a concentrated stock solution, which can then be diluted in the aqueous buffer of choice.

Q3: Why does this compound precipitate when I add it to my cell culture medium?

Precipitation of hydrophobic compounds like this compound is a common issue when a concentrated organic stock solution (e.g., in DMSO) is diluted into an aqueous environment like cell culture media.[7][8] This occurs because the compound's concentration exceeds its solubility limit in the final aqueous solution. This can be influenced by factors such as the final concentration of this compound, the concentration of DMSO, the temperature of the media, and the method of dilution.[8]

Q4: What are the recommended storage conditions for this compound stock solutions?

To ensure stability and prevent degradation, it is recommended to store DMSO stock solutions of this compound at -20°C or -80°C.[2][7] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes.[7]

Troubleshooting Guides

Issue: Immediate Precipitation Upon Addition to Cell Culture Media

Problem: A precipitate forms immediately after adding the this compound DMSO stock solution to the cell culture medium.

start Precipitation Observed cause1 High Final Concentration start->cause1 cause2 Rapid Dilution (Solvent Shock) start->cause2 cause3 Low Media Temperature start->cause3 solution1 Reduce Final Concentration cause1->solution1 solution2 Perform Serial Dilution cause2->solution2 solution3 Use Pre-warmed (37°C) Media cause3->solution3

Caption: Troubleshooting workflow for immediate precipitation of this compound.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the cell culture medium exceeds its aqueous solubility limit.[8]Decrease the final working concentration of this compound. It is advisable to first determine the maximum soluble concentration through a solubility test.[7][8]
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of aqueous media can cause a rapid change in solvent polarity, leading to the compound "crashing out" of solution.[8]Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[8] Alternatively, add the stock solution dropwise while gently vortexing the media to ensure gradual and thorough mixing.[8]
Low Temperature of Media The solubility of many compounds, including this compound, is lower at colder temperatures. Adding the compound to cold media can promote precipitation.Always use cell culture media that has been pre-warmed to 37°C before adding the this compound stock solution.[8]
High DMSO Concentration While DMSO aids in initial solubilization, high final concentrations in the media can be toxic to cells and may still not be sufficient to maintain the solubility of a highly concentrated compound.Keep the final DMSO concentration in the cell culture medium at or below 1%, with many protocols recommending less than 0.5% to avoid cytotoxic effects.[7]
Issue: Precipitation Over Time in Culture

Problem: The media is clear initially after adding this compound, but a precipitate forms after several hours or days of incubation.

Potential Cause Explanation Recommended Solution
Media Evaporation During long-term cell culture experiments, evaporation of water from the media can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit.[8]Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing the plates with gas-permeable membranes.[8]
Temperature Fluctuations Repeatedly removing culture vessels from the stable environment of the incubator can cause temperature cycling, which may negatively affect the solubility of the compound.[8]Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator chamber.[8]
Compound Instability This compound may degrade over time in the culture medium, and the degradation products could be less soluble.While specific stability data in various media is not readily available, it is good practice to refresh the media with freshly diluted this compound for long-term experiments, if the experimental design allows.
Interaction with Media Components Components within the cell culture media, such as proteins in fetal bovine serum (FBS), could potentially interact with this compound over time, affecting its solubility.If you suspect interactions with serum, you could test different serum concentrations or, if your cell line permits, use a serum-free medium.[9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, anhydrous DMSO.

  • Procedure:

    • To prepare a 10 mM stock solution, dissolve 5.28 mg of this compound (MW: 527.61 g/mol ) in 1 mL of anhydrous DMSO.

    • Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[7]

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[2][7]

Protocol 2: Dilution of this compound into Cell Culture Media

Caption: Recommended workflow for diluting this compound into cell culture media.

  • Pre-warm Media: Warm your complete cell culture medium (with serum and other supplements) to 37°C in a water bath.[8]

  • Intermediate Dilution (Optional but Recommended): For higher final concentrations, it is best to perform an intermediate dilution. For example, to achieve a final concentration of 10 µM, you could first dilute your 10 mM stock 1:100 in pre-warmed media to get a 100 µM intermediate solution.

  • Final Dilution: Add the required volume of your stock or intermediate solution to the pre-warmed media. For example, add 10 µL of a 100 µM intermediate solution to 990 µL of media to get a final concentration of 1 µM.

  • Mixing: Immediately after adding the this compound solution, mix gently by pipetting up and down or by gently swirling the vessel. Avoid vigorous vortexing that could cause foaming.

  • Visual Inspection: Visually inspect the medium to ensure it is clear and free of any precipitate before adding it to your cells.

Protocol 3: Determining the Maximum Soluble Concentration of this compound
  • Prepare Serial Dilutions: Prepare a 2-fold serial dilution of your this compound stock solution in DMSO.

  • Add to Media: In a 96-well plate, add a fixed volume (e.g., 2 µL) of each DMSO dilution to a corresponding well containing a fixed volume (e.g., 198 µL) of your complete cell culture medium. Include a DMSO-only control.[8]

  • Incubate and Observe: Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours).[8] For a more quantitative measurement, you can read the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance compared to the DMSO control indicates precipitation.[8]

  • Determine Maximum Soluble Concentration: The highest concentration of this compound that remains clear and does not show an increase in absorbance is the maximum working soluble concentration under your specific experimental conditions.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent Reported Solubility Reference
DMSO≥100 mg/mL (189.53 mM)[2]
DMSO≥52.8 mg/mL
DMSO50 mg/mL (94.76 mM)[3]
DMSO33 mg/mL (62.54 mM)[3]
DMSO32 mg/mL[4]
DMSO5 mg/mL[5]
DMF2 mg/mL[5]
WaterInsoluble[1][3]
EthanolInsoluble[1][3]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[5]

Note: The variability in reported DMSO solubility may be due to differences in experimental conditions, such as temperature and the use of fresh versus hygroscopic DMSO.[2][3]

Signaling Pathway

SBC115076 This compound PCSK9 PCSK9 SBC115076->PCSK9 inhibits LDLR LDLR PCSK9->LDLR promotes degradation of Degradation LDLR Degradation PCSK9->Degradation LDLR->Degradation LDL_Uptake LDL Uptake LDLR->LDL_Uptake mediates

Caption: Mechanism of action of this compound in inhibiting PCSK9-mediated LDLR degradation.

References

Technical Support Center: Optimizing SBC-115076 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SBC-115076 in in vitro experiments. Below you will find troubleshooting advice and frequently asked questions to help you optimize your experimental protocols and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1] PCSK9 is a secreted protein that binds to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR. By inhibiting the interaction between PCSK9 and LDLR, this compound prevents LDLR degradation, thereby increasing the number of LDLRs on the cell surface. This, in turn, enhances the uptake of LDL cholesterol from the extracellular environment into the cells.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, the solid powder form should be kept at -20°C. Stock solutions in DMSO can be stored at -80°C for up to two years.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.

Q3: What is a typical starting concentration range for this compound in cell culture experiments?

A3: The effective concentration of this compound can vary depending on the cell line and the specific assay. Based on published data, a good starting point for dose-response experiments is in the sub-micromolar to low micromolar range. For instance, concentrations between 0.5 µM and 5.0 µM have been shown to inhibit PCSK9-mediated LDLR degradation in HepG2 cells after 24 hours. For LDL uptake assays in HepG2 and THP-1 cells, a concentration of 20 µM for 24 hours has been used. The reported IC50 value for this compound in an in vitro PCSK9 activity assay is approximately 30 nM.

Q4: How can I determine the optimal concentration of this compound for my specific cell line and assay?

A4: The optimal concentration should be determined empirically for each experimental setup. We recommend performing a dose-response experiment to identify the concentration that gives the desired biological effect without causing significant cytotoxicity. A typical approach involves a cell viability assay, such as the MTT assay, in parallel with your functional assay.

Data Presentation

The following tables summarize key quantitative data for the in vitro use of this compound.

Table 1: Reported Effective Concentrations of this compound in Cell-Based Assays

Cell LineAssay TypeConcentration(s)Incubation TimeOutcome
HepG2Inhibition of PCSK9-mediated LDLR degradation0.5, 1.5, 5.0 µM24 hoursDose-dependent inhibition of LDLR degradation
HepG2, THP-1Increased DiI-LDL Uptake20 µM24 hoursIncreased uptake of fluorescently labeled LDL

Table 2: In Vitro Inhibitory Activity of this compound

Assay TypeParameterValue
PCSK9 Activity AssayIC50~30 nM

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay to Determine this compound Cytotoxicity

This protocol provides a method to assess the potential cytotoxic effects of this compound on your target cells, which is crucial for selecting the appropriate concentration range for functional assays.

Materials:

  • Target cells (e.g., HepG2)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan (B1609692) crystals)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Remove the old medium and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Western Blot for LDLR Expression in HepG2 Cells

This protocol details the procedure for detecting changes in LDLR protein levels following treatment with this compound.

Materials:

  • HepG2 cells

  • 6-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Recombinant human PCSK9 (optional, to induce LDLR degradation)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against LDLR

  • Loading control primary antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed HepG2 cells in 6-well plates. Once they reach the desired confluency, treat the cells with various concentrations of this compound (e.g., 0.5, 1.5, 5.0 µM) for 24 hours. If you are studying the inhibitory effect on PCSK9-induced degradation, you can co-treat with a fixed concentration of recombinant PCSK9.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-LDLR antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the LDLR signal to the loading control.

Protocol 3: DiI-LDL Uptake Assay in HepG2 Cells

This protocol allows for the functional assessment of this compound's ability to enhance LDL uptake.

Materials:

  • HepG2 cells

  • 96-well black, clear-bottom cell culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Fluorescently labeled LDL (e.g., DiI-LDL)

  • Lipoprotein-deficient serum (LPDS)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate.

  • Cholesterol Starvation (Optional but Recommended): To upregulate LDLR expression, you can starve the cells by incubating them in a medium containing LPDS for 12-24 hours prior to the experiment.

  • Compound Treatment: Treat the cells with this compound (e.g., 20 µM) in a serum-free or LPDS-containing medium for 24 hours.

  • DiI-LDL Incubation: Add DiI-LDL to each well at a final concentration of 5-10 µg/mL and incubate for 2-4 hours at 37°C.

  • Washing: Gently wash the cells with PBS to remove unbound DiI-LDL.

  • Quantification: Measure the fluorescence intensity using a fluorescence plate reader or capture images with a fluorescence microscope for qualitative analysis.

Troubleshooting Guide

Issue 1: Inconsistent or No Effect of this compound

Possible Cause Suggested Solution
Suboptimal Concentration Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Compound Degradation Ensure proper storage of the this compound stock solution (-80°C). Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.
Cell Line Resistance The chosen cell line may have low endogenous expression of PCSK9 or LDLR. Confirm the expression of these proteins in your cell line.
Incorrect Assay Conditions Optimize incubation times and other assay parameters. Ensure the health and confluency of your cells are consistent across experiments.
High Serum Concentration Serum components can sometimes interfere with the activity of small molecules. Consider reducing the serum concentration or using serum-free medium during the treatment period if your cells can tolerate it.

Issue 2: Compound Precipitation in Cell Culture Medium

Possible Cause Suggested Solution
Poor Solubility Although this compound is soluble in DMSO, high final concentrations in aqueous media can lead to precipitation. Pre-warm the media to 37°C before adding the compound. Add the compound stock solution to the media while gently vortexing to ensure rapid and even dispersion.
High Final DMSO Concentration Ensure the final concentration of DMSO in the culture medium does not exceed 0.1%. High concentrations of DMSO can cause both cytotoxicity and precipitation of the compound.
Interaction with Media Components Some components of the cell culture medium can interact with the compound, leading to precipitation over time. Test the stability of this compound in your specific medium by incubating it at 37°C for the duration of your experiment and visually inspecting for any precipitate.

Mandatory Visualizations

PCSK9_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte PCSK9 PCSK9 LDLR_surface LDLR PCSK9->LDLR_surface Binds SBC115076 This compound SBC115076->PCSK9 Inhibits PCSK9_LDLR_complex PCSK9-LDLR Complex Endosome Endosome LDLR_surface->Endosome Internalization LDL LDL LDL->LDLR_surface Binds PCSK9_LDLR_complex->Endosome Lysosome Lysosome Endosome->Lysosome Fusion LDLR_recycling LDLR Recycling Endosome->LDLR_recycling Promotes LDL_uptake LDL Uptake LDLR_degradation LDLR Degradation Lysosome->LDLR_degradation Leads to LDLR_recycling->LDLR_surface

Caption: PCSK9 Signaling Pathway and the Mechanism of Action of this compound.

Experimental_Workflow_LDL_Uptake start Start seed_cells Seed HepG2 cells in 96-well plate start->seed_cells cholesterol_starve Cholesterol Starvation (optional) seed_cells->cholesterol_starve treat_compound Treat with this compound (e.g., 20 µM, 24h) cholesterol_starve->treat_compound add_dil_ldl Add DiI-LDL (5-10 µg/mL, 2-4h) treat_compound->add_dil_ldl wash_cells Wash with PBS add_dil_ldl->wash_cells measure_fluorescence Measure Fluorescence (Plate Reader or Microscope) wash_cells->measure_fluorescence end End measure_fluorescence->end

Caption: Experimental Workflow for DiI-LDL Uptake Assay.

Troubleshooting_Flowchart start Inconsistent or No Effect Observed check_concentration Is the concentration optimized? start->check_concentration check_storage Is the compound stored correctly? check_concentration->check_storage Yes dose_response Perform dose-response experiment check_concentration->dose_response No check_cell_line Is the cell line appropriate? check_storage->check_cell_line Yes aliquot_fresh Use fresh aliquots and avoid freeze-thaw check_storage->aliquot_fresh No check_assay_conditions Are assay conditions consistent? check_cell_line->check_assay_conditions Yes verify_expression Verify PCSK9/LDLR expression check_cell_line->verify_expression No optimize_protocol Optimize incubation times and cell density check_assay_conditions->optimize_protocol No resolve Problem Resolved check_assay_conditions->resolve Yes dose_response->resolve aliquot_fresh->resolve verify_expression->resolve optimize_protocol->resolve

Caption: Troubleshooting Flowchart for Inconsistent Results.

References

Potential off-target effects of SBC-115076 in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for off-target effects of SBC-115076, a potent proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitor. This guide is intended for researchers, scientists, and drug development professionals to help anticipate and troubleshoot potential experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2][3][4] Its primary on-target effect is to block the interaction between PCSK9 and the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes. By inhibiting this interaction, this compound prevents the PCSK9-mediated degradation of the LDLR, leading to increased recycling of the LDLR to the cell surface. This, in turn, enhances the clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream.[3]

Q2: Are there any known off-target effects of this compound?

Currently, publicly available data does not specify any characterized off-target effects of this compound. Typically, off-target screening involves testing the compound against a panel of other proteins (e.g., kinases, receptors, enzymes) to determine its selectivity. While this compound is described as a potent PCSK9 inhibitor, the absence of published off-target screening data means that researchers should remain vigilant for unexpected biological effects in their experiments.

Q3: What are the potential consequences of off-target effects in my experiments?

Off-target effects can lead to a variety of confounding results, including:

  • Unexpected phenotypes: Observing biological effects that are inconsistent with the known function of the intended target (PCSK9).

  • Cellular toxicity: Off-target binding can sometimes lead to cytotoxicity that is independent of the on-target activity.

  • Misinterpretation of data: Attributing an observed effect to the inhibition of PCSK9 when it is actually caused by an interaction with an unknown off-target protein.

  • Irreproducible results: Off-target effects can sometimes be cell-type specific or dependent on experimental conditions, leading to difficulties in reproducing findings.

Q4: How can I proactively assess the potential for off-target effects of this compound in my experimental system?

To assess for potential off-target effects, researchers can employ several strategies:

  • Use multiple, structurally distinct inhibitors: If another PCSK9 inhibitor with a different chemical scaffold is available, comparing its effects to those of this compound can help determine if an observed phenotype is truly due to PCSK9 inhibition.

  • Employ a rescue experiment: If possible, overexpressing the target (PCSK9) in the presence of the inhibitor should rescue the on-target phenotype.

  • Use a negative control compound: An ideal negative control is a structurally similar but inactive analog of this compound. If this is not available, using a vehicle control is standard practice.

  • Perform dose-response studies: On-target and off-target effects often occur at different concentrations. A careful dose-response analysis can help distinguish between the two.

  • Utilize a system with no target: If feasible, testing the compound in cells that do not express PCSK9 can help identify effects that are independent of the intended target.

Troubleshooting Guide

This guide addresses potential issues that may arise during experiments with this compound and could be indicative of off-target effects.

Observed Issue Potential Cause (related to off-target effects) Recommended Troubleshooting Steps
Unexpected change in cell morphology or viability at concentrations effective for PCSK9 inhibition. The compound may be interacting with proteins essential for cell structure or survival.1. Perform a detailed cytotoxicity assay (e.g., MTT, LDH release) to determine the therapeutic window. 2. Visually inspect cells at multiple time points and concentrations. 3. Compare with a different PCSK9 inhibitor to see if the effect is specific to this compound.
Modulation of a signaling pathway not known to be downstream of PCSK9/LDLR. This compound might be inhibiting or activating a kinase or other signaling molecule in an off-target manner.1. Use pathway-specific reporters or phospho-specific antibodies to confirm the unexpected pathway modulation. 2. Consult inhibitor databases (though this compound may not be listed) for potential off-targets of similar chemical structures. 3. Perform a rescue experiment by overexpressing PCSK9 to see if the signaling effect is reversed.
Inconsistent results between different cell lines. The expression level of a potential off-target protein may vary between cell lines, leading to a differential response.1. Characterize the expression of PCSK9 and key related proteins in the cell lines being used. 2. Test the compound in a cell line known to be null for PCSK9 to isolate off-target effects.
Observed in vivo effects are broader than expected from PCSK9 inhibition alone (e.g., unexpected changes in animal behavior or organ function). The compound may have off-target effects in other tissues or organ systems.1. Conduct a thorough literature search for the known roles of PCSK9 in the affected tissues. 2. Perform histological and molecular analysis of tissues of interest to look for unexpected changes. 3. Consider pharmacokinetic and pharmacodynamic (PK/PD) studies to understand compound distribution and target engagement in different tissues.

Experimental Protocols

Protocol 1: Assessing On-Target Activity of this compound via LDL Uptake Assay

This protocol is designed to confirm the on-target activity of this compound by measuring the uptake of fluorescently labeled LDL in a hepatocyte cell line.

  • Cell Culture: Plate HepG2 cells in a 96-well, black, clear-bottom plate at a density of 2 x 104 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in serum-free media. Remove the culture medium from the cells and replace it with the media containing the desired concentrations of this compound or a vehicle control (e.g., DMSO). Incubate for 24 hours.

  • LDL Uptake: Add fluorescently labeled LDL (e.g., DiI-LDL) to each well at a final concentration of 10 µg/mL. Incubate for 4 hours at 37°C.

  • Cell Staining and Fixing: Wash the cells three times with phosphate-buffered saline (PBS). Stain the cell nuclei with Hoechst 33342. Fix the cells with 4% paraformaldehyde.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the fluorescence intensity of DiI-LDL per cell. An increase in DiI-LDL fluorescence indicates enhanced LDL uptake and confirms the on-target activity of this compound.

Visualizations

OnTarget_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte PCSK9 PCSK9 LDLR LDL Receptor PCSK9->LDLR Binds & Promotes Degradation LDLR_cell LDLR LDLR->LDLR_cell Internalization LDL LDL LDL->LDLR Binds SBC This compound SBC->PCSK9 Inhibits Endosome Endosome LDLR_cell->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Recycling Recycling to Cell Surface Endosome->Recycling Enhanced by This compound Recycling->LDLR

Caption: On-target mechanism of this compound.

Troubleshooting_Workflow Start Experiment with this compound Observe Observe Unexpected Phenotype Start->Observe Question Is the phenotype consistent with PCSK9 inhibition? Observe->Question OnTarget Likely On-Target Effect Question->OnTarget Yes OffTarget Potential Off-Target Effect Question->OffTarget No Step1 Step 1: Dose-Response Curve OffTarget->Step1 Step2 Step 2: Use Structurally Different PCSK9 Inhibitor Step1->Step2 Step3 Step 3: Rescue Experiment (PCSK9 Overexpression) Step2->Step3 Step4 Step 4: Test in PCSK9-null cells Step3->Step4 Conclusion Conclude on the origin of the effect Step4->Conclusion

Caption: Workflow for troubleshooting unexpected experimental results.

References

Troubleshooting Inconsistent Results with SBC-115076: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments with the PCSK9 inhibitor, SBC-115076.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing lower than expected or inconsistent inhibitory activity of this compound in my cell-based assays. What are the possible causes?

Several factors could contribute to this issue:

  • Improper Dissolution: this compound has specific solubility requirements. Ensure you are using a freshly opened, anhydrous DMSO for preparing your stock solution, as hygroscopic DMSO can significantly impact solubility.[1][2] If precipitation or phase separation is observed during the preparation of working solutions, gentle heating and/or sonication can be used to aid dissolution.[1]

  • Incorrect Storage: Stock solutions of this compound should be stored at -80°C for long-term stability (up to 2 years) or -20°C for shorter-term use (up to 1 year).[1] Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution.[1] Powdered compound should be stored at -20°C for up to 3 years.[1]

  • Cell Line Variability: The response to this compound can vary between different cell lines. The HepG2 cell line has been shown to be responsive to this compound, exhibiting increased uptake of fluorescent Dil-LDL.[2] Ensure your chosen cell line expresses sufficient levels of both PCSK9 and LDLR.

  • Assay Conditions: The incubation time can influence the observed effect. In one study, HepG2 cells were treated for 24 hours to observe an increase in Dil-LDL uptake.[2] Optimize the treatment duration for your specific assay.

Q2: My in vivo study with this compound is showing inconsistent results in lipid-lowering effects. What should I check?

  • Formulation and Administration: The formulation of this compound for in vivo administration is critical. Several protocols are available, often involving a combination of DMSO, PEG300, Tween-80, and saline or corn oil.[1][2] Ensure the formulation is prepared fresh and mixed thoroughly to achieve a clear solution. For subcutaneous administration in high-fat diet-fed rats, a daily dose of 4 mg/kg for 3 weeks has been reported to be effective.[1]

  • Animal Model: The choice of animal model is important. This compound has shown efficacy in high-fat diet (HFD)-fed rats and hypercholesterolemic mouse models.[1][3] Ensure the disease model is well-established and exhibits the expected phenotype.

  • Route of Administration: The method of administration can impact bioavailability and efficacy. Subcutaneous (s.c.) and oral administration have been used in preclinical studies.[1][3] Consistency in the administration technique is key.

Q3: How does this compound work? Understanding the mechanism can help in designing experiments.

This compound is a potent inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][4] PCSK9 is a protein that plays a critical role in regulating the levels of low-density lipoprotein receptors (LDLR) on the surface of liver cells.[3][5]

Here is a simplified overview of the signaling pathway:

PCSK9_Pathway cluster_cell PCSK9 PCSK9 LDLR LDLR PCSK9->LDLR Binds Cell Hepatocyte LDLR->Cell Internalization Lysosome Lysosomal Degradation LDLR->Lysosome Targeted for Degradation LDL LDL (Cholesterol) LDL->LDLR Binds SBC This compound SBC->PCSK9 Inhibits

Caption: Mechanism of action of this compound in inhibiting PCSK9-mediated LDLR degradation.

By binding to PCSK9, this compound prevents it from targeting the LDLR for degradation.[3] This leads to an increase in the number of LDLRs on the cell surface, which in turn enhances the clearance of LDL cholesterol from the bloodstream.[3]

Quantitative Data Summary

The following tables summarize key quantitative data reported for this compound.

ParameterValueCell Line/ModelReference
IC₅₀ ~30 nMIn vitro assay[3]
Effect Increased uptake of Fluorescent Dil-LDLHepG2 cells[2]
Animal ModelTreatmentKey FindingsReference
High-fat diet (HFD)-fed rats4 mg/kg; s.c.; daily for 3 weeksReduced obesity and dyslipidemia; improved insulin (B600854) sensitivity.[1]
Hypercholesterolemic miceOral or systemic administration (1-2 weeks)Significantly reduced plasma total cholesterol and LDL-cholesterol levels by up to 50%.[3]

Experimental Protocols

General Workflow for In Vitro Cell-Based Assays:

Caption: A generalized workflow for conducting in vitro experiments with this compound.

Detailed Methodologies:

  • In Vitro LDLR Activity Assay (HepG2 cells):

    • Cell Culture: Culture HepG2 cells in appropriate media and conditions.

    • Treatment: Treat cells with varying concentrations of this compound for a predetermined duration (e.g., 24 hours).[2]

    • Fluorescent Dil-LDL Uptake: After treatment, incubate cells with fluorescently labeled LDL (Dil-LDL).

    • Measurement: Quantify the uptake of Dil-LDL using fluorescence microscopy or a plate reader. An increase in fluorescence indicates enhanced LDLR activity.

  • In Vivo Study in HFD-fed Rats:

    • Animal Model: Induce obesity and dyslipidemia in rats by feeding a high-fat diet.[1]

    • Formulation: Prepare this compound for subcutaneous injection. A common formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

    • Administration: Administer this compound subcutaneously at a specified dose (e.g., 4 mg/kg) daily for the duration of the study (e.g., 3 weeks).[1]

    • Monitoring: Monitor body weight, food intake, and other relevant physiological parameters.

    • Endpoint Analysis: At the end of the study, collect blood samples to measure plasma levels of total cholesterol, LDL-cholesterol, and other relevant biomarkers. Tissues can also be collected for further analysis.

References

Technical Support Center: Enhancing In Vivo Bioavailability of SBC-115076

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to improve the in vivo bioavailability of SBC-115076, a potent PCSK9 inhibitor.

Important Note on Target: Initial information may have incorrectly identified this compound as a SHIP1 inhibitor. Extensive data indicates that this compound is a potent inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9), which is crucial for LDL receptor metabolism.[1][2][3] This guide will proceed with the established mechanism of action targeting PCSK9.

I. Troubleshooting Guides

This section addresses specific challenges researchers may face when working with this compound in vivo.

1. Issue: Poor or inconsistent drug exposure in animal models after oral administration.

  • Question: We are observing low and variable plasma concentrations of this compound in our mouse models following oral gavage. How can we improve its oral bioavailability?

  • Answer: The poor oral bioavailability of this compound is likely due to its low aqueous solubility.[1][4] The compound is soluble in DMSO but not in water.[1][4] To enhance oral absorption, several formulation strategies can be employed.

    Recommended Solutions:

    • Co-solvent Systems: For initial in vivo screening, a co-solvent system can be utilized. A common formulation involves dissolving this compound in a mixture of solvents. One such protocol involves a multi-component system:

      • 10% DMSO

      • 40% PEG300

      • 5% Tween-80

      • 45% Saline[2]

      This formulation aims to keep the drug in solution in the gastrointestinal tract, facilitating absorption.

    • Lipid-Based Formulations: Encapsulating this compound in lipid-based systems can significantly improve oral bioavailability by enhancing solubilization and promoting lymphatic absorption, which can bypass first-pass metabolism.[5][6] A simple lipid-based formulation for preclinical studies can be prepared using corn oil:

      • 10% DMSO

      • 90% Corn Oil[2]

    • Amorphous Solid Dispersions: Creating an amorphous solid dispersion of this compound with a hydrophilic polymer can improve its dissolution rate and extent of absorption.[7] This advanced technique stabilizes the drug in a higher-energy, non-crystalline form.

    • Particle Size Reduction: Reducing the particle size of this compound to the micro- or nano-scale can increase the surface area for dissolution.[8][9] This can be achieved through techniques like micronization or nanomilling.

    Experimental Workflow for Formulation Development:

    G A Characterize Physicochemical Properties of this compound B Select Formulation Strategy (e.g., Co-solvent, Lipid-based) A->B C Prepare Trial Formulations B->C D In Vitro Dissolution Testing C->D E Assess Physical and Chemical Stability C->E F Select Lead Formulation(s) D->F E->F G In Vivo Pharmacokinetic Study in Rodents F->G H Analyze Plasma Samples for Drug Concentration G->H I Evaluate PK Parameters (AUC, Cmax, Tmax) H->I J Select Optimal Formulation for Efficacy Studies I->J

    Caption: Workflow for selecting and optimizing a formulation to enhance the oral bioavailability of this compound.

2. Issue: Precipitation of this compound upon dilution of DMSO stock solution.

  • Question: When we dilute our concentrated DMSO stock of this compound into an aqueous buffer for in vitro assays or for preparing a dosing solution, the compound precipitates. How can we prevent this?

  • Answer: This is a common issue for compounds with low water solubility. The DMSO keeps the compound solubilized at high concentrations, but upon dilution with an aqueous medium, the solubility limit is exceeded, leading to precipitation.

    Recommended Solutions:

    • Use of Surfactants: Incorporating a non-ionic surfactant, such as Tween-80 or Polysorbate 80, in the aqueous dilution buffer can help to maintain the solubility of this compound by forming micelles that encapsulate the drug molecules.

    • Use of Cyclodextrins: Cyclodextrins, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[8] A suggested formulation using this approach is:

      • 10% DMSO

      • 90% (20% SBE-β-CD in Saline)[2]

    • Stepwise Dilution: A stepwise dilution approach while vortexing or sonicating can sometimes help to prevent immediate precipitation. However, this may not guarantee long-term stability.

    • Warming and Sonication: For some formulations, gentle warming (e.g., to 50°C) and sonication can aid in dissolution, especially when preparing more concentrated stock solutions in DMSO.[1]

    Quantitative Data: Solubility of this compound

    SolventSolubilityReference
    DMSO≥ 100 mg/mL[2]
    WaterInsoluble[1]
    EthanolInsoluble[1]
    DMF2 mg/mL[10]
    DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL[10]

II. Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

  • This compound is a potent extracellular antagonist of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][4] It functions by binding to circulating PCSK9, which prevents PCSK9 from interacting with low-density lipoprotein receptors (LDLR) on the surface of hepatocytes.[4] By blocking this interaction, this compound prevents the PCSK9-mediated degradation of LDLRs. This leads to an increased number of LDLRs being recycled back to the cell surface, which in turn enhances the clearance of LDL-cholesterol from the bloodstream.[4]

    Signaling Pathway of this compound Action:

    G cluster_0 Hepatocyte cluster_1 Bloodstream LDLR LDLR LDL_Uptake LDL-C Uptake LDLR->LDL_Uptake LDLR_Degradation LDLR Degradation LDLR->LDLR_Degradation Internalization and Degradation PCSK9 PCSK9 PCSK9->LDLR Binds to LDLR LDL LDL-C LDL->LDLR Binds for clearance SBC This compound SBC->PCSK9 Inhibits

    Caption: Mechanism of action of this compound in inhibiting PCSK9-mediated LDLR degradation.

2. What are the recommended storage conditions for this compound?

  • For long-term storage, this compound powder should be kept at -20°C for up to 3 years or at 4°C for up to 2 years.[2] For short-term storage (days to weeks), it can be stored at 0-4°C.[4] Stock solutions in solvent should be stored at -80°C for up to 2 years or -20°C for up to 1 year.[2] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]

3. Are there established in vivo dosing regimens for this compound?

  • Yes, preclinical studies in rodent models have demonstrated the in vivo efficacy of this compound.

    • In high-fat diet-fed mice, a dose of 8 mg/kg lowered cholesterol levels by 32%.[1]

    • In high-fat diet-fed female Wistar rats, a subcutaneous dose of 4 mg/kg administered daily for 3 weeks reduced obesity and dyslipidemia.[2]

    Summary of In Vivo Efficacy Data:

    Animal ModelDose and RouteDurationKey FindingsReference
    High-fat diet-fed mice8 mg/kg (route not specified)Not specified32% reduction in cholesterol levels[1]
    High-fat diet-fed female Wistar rats4 mg/kg; s.c.Daily for 3 weeksReduced obesity and dyslipidemia; improved insulin (B600854) sensitivity[2]

4. What are some general strategies to improve the bioavailability of poorly soluble drugs like this compound?

  • Improving the bioavailability of poorly soluble drugs is a central challenge in pharmaceutical development.[11] Several established techniques can be considered:

    • Physical Modifications:

      • Particle Size Reduction: (e.g., micronization, nanosizing) to increase surface area.[8][12]

      • Solid Dispersions: Dispersing the drug in a hydrophilic carrier in a solid state.[8][12]

      • Co-crystals: Modifying the crystal structure of the drug with a co-former.

    • Chemical Modifications:

      • Salt Formation: Creating a more soluble salt form of the drug.

      • Prodrugs: Attaching a promoiety to the drug to improve its physicochemical properties.[5][13]

    • Formulation-Based Approaches:

      • Co-solvents: Using a mixture of solvents to increase solubility.[14]

      • Surfactants: Using surfactants to form micelles and solubilize the drug.[11]

      • Lipid-Based Drug Delivery Systems (LBDDS): (e.g., solutions, emulsions, self-emulsifying drug delivery systems) to enhance solubility and absorption.[5][6][7]

      • Nanotechnology: (e.g., nanoparticles, nanoemulsions, liposomes) to improve solubility, protect the drug from degradation, and potentially target delivery.[5][9][12]

    Logical Relationship of Bioavailability Enhancement Strategies:

    G cluster_0 Physicochemical Properties of Drug cluster_1 Enhancement Strategies A Poor Aqueous Solubility B Low Dissolution Rate A->B C Physical Modifications (e.g., Particle Size Reduction) B->C D Chemical Modifications (e.g., Prodrugs) B->D E Formulation Approaches (e.g., Lipid-based systems) B->E F Improved Dissolution and Solubility in GI Tract C->F D->F E->F G Enhanced Absorption F->G H Increased Bioavailability G->H

    Caption: Interrelationship of factors limiting bioavailability and strategies for enhancement.

III. Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage

  • Objective: To prepare a 1 mg/mL solution of this compound in a co-solvent vehicle for oral administration in mice.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

    • Polyethylene glycol 300 (PEG300)

    • Tween-80 (Polysorbate 80)

    • Sterile Saline (0.9% NaCl)

    • Sterile microcentrifuge tubes or glass vials

    • Vortex mixer

    • Sonicator bath

  • Procedure:

    • Weigh the required amount of this compound. For 1 mL of a 1 mg/mL solution, weigh 1 mg of this compound.

    • Add 100 µL of DMSO to the vial containing this compound.

    • Vortex and/or sonicate until the powder is completely dissolved. A clear solution should be obtained.

    • Add 400 µL of PEG300 to the solution. Vortex thoroughly to mix.

    • Add 50 µL of Tween-80. Vortex until the solution is homogeneous and clear.

    • Slowly add 450 µL of sterile saline to the mixture while vortexing to bring the total volume to 1 mL.

    • Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for administration. It is recommended to use this formulation immediately after preparation.[1]

Protocol 2: Preparation of a Lipid-Based Formulation for Oral Gavage

  • Objective: To prepare a 1 mg/mL suspension of this compound in a corn oil vehicle.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Corn oil

    • Sterile microcentrifuge tubes or glass vials

    • Vortex mixer

    • Sonicator bath

  • Procedure:

    • Weigh 1 mg of this compound into a sterile vial.

    • Add 100 µL of DMSO to the vial.

    • Vortex and sonicate until the this compound is fully dissolved.

    • Add 900 µL of corn oil to the DMSO solution.

    • Vortex vigorously for 2-3 minutes to ensure a uniform suspension.

    • This formulation should be used immediately after preparation.[1] Ensure the suspension is well-mixed before drawing each dose.

References

Technical Support Center: Addressing SBC-115076 Aggregation in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PCSK9 inhibitor, SBC-115076. The content is designed to address specific issues related to compound aggregation that may be encountered during biochemical assays.

Troubleshooting Guide: this compound Aggregation

This guide is presented in a question-and-answer format to help you troubleshoot common problems associated with this compound aggregation in your experiments.

Question 1: My dose-response curve for this compound is unusually steep and shows a sharp drop-off in activity at higher concentrations. What could be the cause?

Answer: This is a classic indicator of compound aggregation. At a certain concentration, known as the Critical Aggregation Concentration (CAC), small molecules can self-assemble into colloidal particles. These aggregates can non-specifically inhibit enzymes or disrupt protein-protein interactions, leading to a steep, often non-stoichiometric, inhibition curve. The subsequent drop-off in activity at higher concentrations can be due to the formation of larger, less active aggregates or precipitation of the compound out of solution.

Recommended Actions:

  • Determine the Critical Aggregation Concentration (CAC): It is crucial to experimentally determine the CAC of this compound in your specific assay buffer. A common method for this is Dynamic Light Scattering (DLS).

  • Work Below the CAC: Once the CAC is known, ensure that all your experiments are conducted at this compound concentrations well below this threshold to avoid aggregation-induced artifacts.

  • Include a Non-ionic Detergent: The addition of a non-ionic detergent, such as Triton X-100 or Tween-20, at a concentration above its critical micelle concentration (CMC) can often prevent or reverse the formation of small molecule aggregates. It is recommended to test a range of detergent concentrations to find the optimal condition for your assay.

Question 2: I am observing inconsistent results and poor reproducibility in my PCSK9-LDLR binding assay with this compound. Could this be related to aggregation?

Answer: Yes, inconsistent results and poor reproducibility are common consequences of compound aggregation. The formation of aggregates is highly sensitive to minor variations in experimental conditions, such as buffer composition, pH, temperature, and even the rate of compound addition. This sensitivity can lead to significant well-to-well and day-to-day variability in your assay results.

Recommended Actions:

  • Control for Compound Solubility: this compound is known to be poorly soluble in aqueous solutions.[1] Ensure that your stock solution in DMSO is fully dissolved before diluting it into your aqueous assay buffer. When diluting, do so in a stepwise manner with vigorous mixing to minimize the risk of precipitation.

  • Pre-incubation and Centrifugation: Before adding this compound to your assay plate, pre-incubate the diluted compound in the assay buffer for a short period (e.g., 15-30 minutes). Subsequently, centrifuge the solution at high speed (e.g., >14,000 x g) to pellet any pre-formed aggregates. Use the supernatant for your assay.

  • Run a Counter-Screen: Employ a counter-screen assay, such as the β-lactamase inhibition assay, to specifically test for aggregation-based inhibition. This compound should not inhibit β-lactamase, and any observed inhibition that is sensitive to the presence of a detergent would be a strong indicator of aggregation.

Question 3: I have included a non-ionic detergent in my assay, but I am still concerned about potential artifacts. How can I be more confident that the observed activity of this compound is specific?

Answer: While detergents are a valuable tool, they may not always completely eliminate aggregation or could potentially interfere with your assay. Therefore, employing orthogonal methods to confirm the specific activity of this compound is highly recommended.

Recommended Actions:

  • Vary the Protein Concentration: True inhibitors that bind to their target with a specific stoichiometry should exhibit an IC50 value that is independent of the enzyme or protein concentration. In contrast, the IC50 of an aggregating inhibitor will often increase with increasing protein concentration as the aggregates become saturated.

  • Use Structurally Dissimilar Control Compounds: Test a known, well-behaved PCSK9 inhibitor with a different chemical scaffold alongside this compound. If both compounds show similar and expected behavior, it increases confidence that your assay is robust.

  • Confirm with a Cell-Based Assay: Ultimately, confirming the activity of this compound in a relevant cell-based assay, such as a DiI-LDL uptake assay in HepG2 cells, provides strong evidence for its specific mechanism of action. Aggregation is often less of an issue in the complex environment of a cell-based assay.

Frequently Asked Questions (FAQs)

What is the known solubility of this compound?

This compound is reported to be soluble in DMSO at concentrations of ≥52.8 mg/mL.[1][2] However, it is practically insoluble in water and ethanol.[1]

What is the mechanism of action of this compound?

This compound is a potent inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1] By binding to PCSK9, it prevents the interaction between PCSK9 and the low-density lipoprotein receptor (LDLR), leading to increased LDLR levels on the surface of hepatocytes and enhanced clearance of LDL cholesterol from the circulation.

At what concentrations is this compound typically used in biochemical assays?

Based on published studies, this compound has been used in in vitro assays at concentrations ranging from nanomolar to low micromolar (e.g., 5 µM, 15 µM, and 50 µM). However, it is crucial to experimentally verify the absence of aggregation at the concentrations used in your specific assay.

What are some common biochemical assays used to test PCSK9 inhibitors like this compound?

Several assay formats are available, including:

  • Homogeneous Time-Resolved Fluorescence (HTRF): These assays measure the interaction between tagged PCSK9 and LDLR.

  • AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): Similar to HTRF, this is a bead-based assay that detects the proximity of tagged PCSK9 and LDLR.

  • Fluorescence Polarization (FP): This method can be used to monitor the binding of a fluorescently labeled ligand to PCSK9.

  • ELISA-based binding assays: These are solid-phase assays that can quantify the interaction between PCSK9 and LDLR.

Quantitative Data Summary

Table 1: Solubility of this compound

SolventSolubilityReference
DMSO≥52.8 mg/mL[1][2]
WaterInsoluble[1]
EthanolInsoluble[1]

Table 2: Critical Micelle Concentrations (CMC) of Common Non-ionic Detergents

DetergentCritical Micelle Concentration (CMC)
Triton X-100~0.15 mM
Tween-20~0.06 mM

Note: The exact CMC can vary depending on buffer conditions such as ionic strength and temperature.

Experimental Protocols

1. Dynamic Light Scattering (DLS) for Determination of Critical Aggregation Concentration (CAC)

  • Objective: To determine the concentration at which this compound begins to form aggregates in a specific assay buffer.

  • Materials:

    • This compound stock solution (e.g., 10 mM in 100% DMSO)

    • Assay buffer of interest

    • DLS instrument and compatible cuvettes

  • Procedure:

    • Prepare a series of dilutions of this compound in the assay buffer, starting from a high concentration (e.g., 100 µM) and performing serial dilutions. Ensure the final DMSO concentration is constant across all samples and matches the concentration used in your biochemical assay.

    • Include a buffer-only control containing the same final DMSO concentration.

    • Equilibrate the samples to the desired assay temperature.

    • Measure the light scattering intensity and particle size distribution for each concentration using the DLS instrument.

    • The CAC is the concentration at which a significant increase in scattering intensity and the appearance of larger particles (aggregates) is observed.

2. β-Lactamase Counter-Screen for Aggregation

  • Objective: To determine if the inhibitory activity of this compound is due to non-specific aggregation.

  • Materials:

    • β-Lactamase (e.g., from Enterobacter cloacae)

    • Nitrocefin (B1678963) (a chromogenic β-lactamase substrate)

    • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.0)

    • This compound

    • Non-ionic detergent (e.g., Triton X-100)

    • 96- or 384-well microplates

    • Microplate reader

  • Procedure:

    • Prepare two sets of assay plates. In one set, the assay buffer contains a non-ionic detergent (e.g., 0.01% Triton X-100), and in the other set, the buffer is detergent-free.

    • Add this compound at various concentrations to the wells of both sets of plates. Include appropriate controls (no compound, known aggregator as a positive control).

    • Add β-lactamase to all wells and incubate for a short period.

    • Initiate the reaction by adding nitrocefin to all wells.

    • Monitor the hydrolysis of nitrocefin by measuring the absorbance at 490 nm over time.

    • Interpretation: A true inhibitor will show similar activity in the presence and absence of detergent. An aggregator will typically show significant inhibition in the absence of detergent, which is substantially reduced or eliminated in the presence of detergent.

Visualizations

PCSK9_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular PCSK9 PCSK9 LDLR LDLR PCSK9->LDLR Binds LDL LDL LDLR_bound LDLR LDL->LDLR_bound Binds Endosome Endosome LDLR_bound->Endosome Internalization Lysosome Lysosome Endosome->Lysosome PCSK9 promotes Recycling_Endosome Recycling Endosome Endosome->Recycling_Endosome PCSK9 inhibits Degradation Degradation Lysosome->Degradation Recycling_Endosome->LDLR_bound Recycles SBC115076 This compound SBC115076->PCSK9 Inhibits

Caption: PCSK9 signaling pathway and the inhibitory action of this compound.

Aggregation_Troubleshooting_Workflow Start Inconsistent Results or Steep Dose-Response Curve Hypothesis Suspect Compound Aggregation Start->Hypothesis DLS Perform Dynamic Light Scattering (DLS) Hypothesis->DLS Counter_Screen Perform β-Lactamase Counter-Screen Hypothesis->Counter_Screen CAC Determine Critical Aggregation Concentration (CAC) DLS->CAC Assay_Conc Is Assay Concentration < CAC? CAC->Assay_Conc Assay_Conc->Counter_Screen No Specific_Inhibition Likely Specific Inhibition Assay_Conc->Specific_Inhibition Yes Detergent_Test Is Inhibition Detergent-Sensitive? Counter_Screen->Detergent_Test Aggregation_Confirmed Aggregation Confirmed Detergent_Test->Aggregation_Confirmed Yes Detergent_Test->Specific_Inhibition No Optimize Optimize Assay: - Lower [Compound] - Add Detergent - Centrifuge Aggregation_Confirmed->Optimize

Caption: Troubleshooting workflow for suspected this compound aggregation.

References

Cell permeability considerations for SBC-115076

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving SBC-115076, a potent antagonist of proprotein convertase subtilisin/kexin type 9 (PCSK9).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an extracellular antagonist of PCSK9.[1] It functions by binding to circulating PCSK9, which prevents PCSK9 from interacting with the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes. This inhibition of the PCSK9-LDLR interaction prevents the degradation of the LDLR, leading to increased recycling of LDLR to the cell surface. Enhanced LDLR expression on hepatocytes promotes the clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream.

Q2: Is high intracellular permeability a requirement for the activity of this compound?

A2: Given that the therapeutic target of this compound, the PCSK9 protein, is located in the extracellular space where it binds to LDLR, high intracellular permeability is not considered a primary requirement for its mechanism of action. The compound's efficacy is derived from its ability to disrupt the extracellular protein-protein interaction between PCSK9 and LDLR.

Q3: In which cell lines has this compound been shown to be active?

A3: this compound has demonstrated activity in various in vitro cell-based assays. For instance, it has been shown to increase the uptake of fluorescently labeled LDL in HepG2 cells, a human liver cancer cell line commonly used to study cholesterol metabolism.[1] It has also been used in studies with THP-1 cells, a human monocytic cell line often used to model macrophage function.

Q4: What is the recommended solvent for dissolving this compound?

A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For in vivo studies, it can be formulated in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a clear solution.

Q5: Are there any known cytotoxicity data for this compound?

Troubleshooting Guides

Issue 1: Inconsistent results in LDL uptake assays.
  • Possible Cause 1: Suboptimal Cell Health. HepG2 cells, or other cell lines used, may not be healthy, leading to variability in LDLR expression and function.

    • Troubleshooting Tip: Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. Regularly check for mycoplasma contamination.

  • Possible Cause 2: Inactive this compound. Improper storage or handling of the compound can lead to degradation.

    • Troubleshooting Tip: Store this compound as recommended by the supplier, typically at -20°C or -80°C for long-term storage. Prepare fresh working solutions from a frozen stock for each experiment.

  • Possible Cause 3: Variability in Labeled LDL. The quality and concentration of fluorescently labeled LDL (e.g., DiI-LDL) can impact the results.

    • Troubleshooting Tip: Use a consistent lot of labeled LDL and validate its uptake in your cell system. Titrate the concentration of labeled LDL to find the optimal signal-to-noise ratio.

Issue 2: Low or no observable effect on LDLR levels.
  • Possible Cause 1: Insufficient Concentration of this compound. The concentration of the compound may be too low to effectively inhibit PCSK9 in your experimental setup.

    • Troubleshooting Tip: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and PCSK9 concentration. Concentrations in the range of 0.5 µM to 50 µM have been used in published studies.[2]

  • Possible Cause 2: Low Endogenous PCSK9 Expression. The cell line you are using may not express sufficient levels of PCSK9 for an inhibitory effect to be observed.

    • Troubleshooting Tip: Confirm PCSK9 expression in your cell line via Western blot or ELISA. Alternatively, you can exogenously add recombinant PCSK9 to the cell culture medium to have better control over the system.

  • Possible Cause 3: Incorrect Timing of Treatment and Analysis. The incubation time with this compound may not be optimal for observing changes in LDLR levels.

    • Troubleshooting Tip: Perform a time-course experiment to identify the optimal duration of treatment. A 24-hour incubation period has been shown to be effective in some studies.[1]

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterCell LineConcentrationObserved EffectReference
PCSK9-mediated LDLR DegradationHepG20.5, 1.5, 5.0 µMConcentration-dependent inhibition[2]
LDL UptakeHepG220 µMIncreased uptake of Fluorescent Dil-LDL[1]
PCSK9/LDLR InteractionN/A (In vitro binding assay)5, 15, 50 µMInhibition of binding[2]

Experimental Protocols

Protocol 1: LDL Uptake Assay in HepG2 Cells
  • Cell Seeding: Seed HepG2 cells in a 96-well, black, clear-bottom plate at a density of 2 x 104 cells per well in complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the complete growth medium from the cells and replace it with the medium containing this compound or vehicle control (e.g., DMSO). Incubate for 24 hours.

  • Labeled LDL Incubation: Prepare a solution of fluorescently labeled LDL (e.g., DiI-LDL) in serum-free medium at a final concentration of 10 µg/mL. Add this solution to each well and incubate for 4 hours at 37°C.

  • Washing: Gently wash the cells three times with phosphate-buffered saline (PBS) to remove unbound labeled LDL.

  • Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Excitation/Emission of ~554/571 nm for DiI).

  • Data Analysis: Normalize the fluorescence intensity of the treated wells to the vehicle control wells to determine the percentage increase in LDL uptake.

Protocol 2: Western Blot for LDLR Expression
  • Cell Lysis: Following treatment with this compound as described above, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against LDLR overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensity using image analysis software and normalize to a loading control such as β-actin or GAPDH.

Mandatory Visualizations

SBC_115076_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte PCSK9 PCSK9 LDLR LDLR PCSK9->LDLR Binds to SBC115076 This compound SBC115076->PCSK9 Inhibits LDLR_recycled LDLR Recycled LDLR->LDLR_recycled Recycling LDLR_degradation LDLR Degradation LDLR->LDLR_degradation Internalization & Degradation LDL LDL LDL->LDLR Binds to LDLR_recycled->LDLR LDL_clearance LDL Clearance LDLR_recycled->LDL_clearance Leads to Increased

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis seed_cells Seed HepG2 Cells treat_cells Treat Cells with This compound (24h) seed_cells->treat_cells prepare_compound Prepare this compound Dilutions prepare_compound->treat_cells add_LDL Add Fluorescent LDL (4h) treat_cells->add_LDL wash_cells Wash Unbound LDL add_LDL->wash_cells read_fluorescence Measure Fluorescence wash_cells->read_fluorescence analyze_data Analyze Data read_fluorescence->analyze_data

Caption: LDL uptake assay workflow.

References

Technical Support Center: SBC-115076 Preclinical Toxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, detailed preclinical toxicology data for SBC-115076 is limited. The following information is based on general principles of preclinical safety assessment for small molecule drug candidates and published data on PCSK9 inhibitors as a class. Researchers should always establish a comprehensive, study-specific safety plan.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound and how might it relate to potential toxicities?

A1: this compound is a potent extracellular antagonist of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2][3] Its primary function is to bind to circulating PCSK9, preventing it from interacting with low-density lipoprotein receptors (LDLR) on hepatocytes.[1] This inhibition of the PCSK9-LDLR interaction prevents the degradation of LDLR, leading to increased recycling of LDLR to the cell surface.[1] Enhanced LDLR expression promotes the clearance of LDL-cholesterol from the bloodstream.[1]

Potential toxicities could theoretically arise from exaggerated pharmacology (extremely low LDL-C levels) or off-target effects. However, studies on PCSK9 inhibitors have generally shown them to be well-tolerated.[4]

Q2: What are the typical preclinical models used to assess the toxicity of small molecule PCSK9 inhibitors like this compound?

A2: Preclinical toxicity programs for small molecules typically involve both in vitro and in vivo models.

  • In vitro assays: These are used for initial safety screening. For a compound like this compound, this would likely include cytotoxicity assays in relevant cell lines (e.g., human hepatocytes like HepG2) and assessments for off-target effects, such as hERG channel assays for cardiovascular safety.[5]

  • In vivo models: Rodent (e.g., rats, mice) and non-rodent (e.g., dogs, non-human primates) species are used for systemic toxicity studies.[6] Efficacy for this compound has been demonstrated in high-fat diet-fed rats and mouse models.[3] Toxicity studies would likely use these same species to allow for correlation between efficacy and safety.

Q3: What would a standard preclinical safety assessment pipeline for this compound entail?

A3: A standard preclinical safety assessment, often part of Investigational New Drug (IND)-enabling studies, would include:

  • Safety Pharmacology Core Battery: These studies investigate the effects of the drug on vital functions of the central nervous, cardiovascular, and respiratory systems before first-in-human administration.[5][7]

  • Acute Toxicity Studies: These determine the effects of a single, high dose of the drug.

  • Repeated-Dose Toxicity Studies: These studies, which can range from a few weeks to several months, evaluate the toxicological profile of the drug after repeated administration. They are crucial for determining a No-Observed-Adverse-Effect-Level (NOAEL).

  • Genotoxicity Assays: A battery of tests to assess the potential of the drug to cause genetic damage.

  • Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: These studies characterize the pharmacokinetic profile of the drug.[8][9]

Troubleshooting Guides

Q1: We observed unexpected mortality in our rodent repeated-dose toxicity study with a novel PCSK9 inhibitor. What are the potential causes and how should we investigate?

A1: Unexpected mortality requires immediate investigation. Potential causes and a troubleshooting workflow are outlined below.

  • Initial Investigation:

    • Dose and Formulation: Verify the dosing calculations, formulation protocol, and stability of the dosing solution. An error in preparation could lead to an overdose.

    • Route of Administration: Confirm the correct administration technique was used (e.g., for subcutaneous administration, check for signs of infection or incorrect placement).

    • Animal Health: Review the health status of the animals prior to dosing.

  • Pathology:

    • Conduct a full necropsy on the deceased animals to identify any gross pathological changes.

    • Perform histopathological examination of all major organs to identify the target organs of toxicity.

  • Troubleshooting Workflow:

G start Unexpected Mortality Observed verify_dose Verify Dosing & Formulation start->verify_dose check_admin Check Administration Route start->check_admin review_health Review Animal Health Records start->review_health formulation_issue Formulation Issue? verify_dose->formulation_issue overdose Potential Overdose? verify_dose->overdose admin_error Administration Error? check_admin->admin_error necropsy Perform Full Necropsy review_health->necropsy histopath Histopathological Examination necropsy->histopath target_organ Identify Target Organ Toxicity histopath->target_organ reformulate Reformulate Compound formulation_issue->reformulate Yes overdose->necropsy No dose_range Conduct Dose-Range Finding Study overdose->dose_range Yes admin_error->necropsy No refine_protocol Refine Administration Protocol admin_error->refine_protocol Yes target_organ->dose_range

Troubleshooting unexpected in-vivo mortality.

Q2: Our in vitro cytotoxicity assay with this compound in HepG2 cells shows conflicting results between experiments. What could be the cause?

A2: Variability in in vitro assays can stem from several factors.

  • Compound Solubility: this compound is soluble in DMSO but not in water.[1] Ensure the final DMSO concentration in your cell culture media is consistent and non-toxic to the cells (typically <0.5%). Precipitation of the compound can lead to inconsistent results.

  • Cell Health and Passage Number: Ensure your HepG2 cells are healthy, free from contamination, and within a consistent, low passage number range.

  • Assay Protocol: Standardize incubation times, reagent concentrations, and plate reading parameters.

Data Presentation

The following tables are illustrative of the type of data that would be collected in preclinical toxicity studies for a compound like this compound.

Table 1: Illustrative Summary of a 28-Day Repeated-Dose Toxicity Study in Rats

ParameterVehicle ControlLow Dose (e.g., 5 mg/kg/day)Mid Dose (e.g., 20 mg/kg/day)High Dose (e.g., 100 mg/kg/day)
Clinical Observations No abnormalitiesNo abnormalitiesNo abnormalitiesNo abnormalities
Body Weight Change (%) +15%+14%+15%+12%
Hematology WNLWNLWNLWNL
Clinical Chemistry
    ALT (U/L)25 ± 526 ± 628 ± 535 ± 7
    AST (U/L)60 ± 1062 ± 1265 ± 1175 ± 15
    Total Cholesterol (mg/dL)70 ± 845 ± 630 ± 525 ± 4
Organ Weights (g)
    Liver10.5 ± 1.210.6 ± 1.310.8 ± 1.111.5 ± 1.4
Histopathology No significant findingsNo significant findingsNo significant findingsMinimal centrilobular hypertrophy in liver
NOAEL (mg/kg/day) --20-

WNL: Within Normal Limits; NOAEL: No-Observed-Adverse-Effect-Level. Data are hypothetical.

Table 2: Illustrative Safety Pharmacology Core Battery Results

SystemAssayEndpointResult
Central Nervous System Irwin Test (in rats)Behavioral, autonomic, and neurological effectsNo adverse effects observed up to 100 mg/kg
Cardiovascular System hERG in vitro assayIC50 for potassium channel inhibition> 30 µM (low risk)
Telemetry (in conscious dogs)Blood pressure, heart rate, ECGNo significant changes at exposures up to 10x the efficacious dose
Respiratory System Whole-body plethysmography (in rats)Respiratory rate, tidal volumeNo adverse effects observed up to 100 mg/kg

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay using MTT in HepG2 Cells

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤0.5%.

  • Cell Treatment: Replace the culture medium with the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity. Incubate for 24-48 hours.

  • MTT Assay: Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control.

Protocol 2: General 28-Day Repeated-Dose Oral Toxicity Study in Wistar Rats

  • Animal Acclimatization: Acclimatize male and female Wistar rats for at least one week before the study begins.

  • Group Allocation: Randomly assign animals to dose groups (e.g., vehicle control, low, mid, and high dose), with an equal number of males and females per group. A recovery group may be included for the high-dose and control groups.

  • Dosing: Administer this compound or the vehicle daily via the intended clinical route (e.g., oral gavage, subcutaneous injection) for 28 consecutive days.

  • Monitoring:

    • Daily: Observe for clinical signs of toxicity and mortality.

    • Weekly: Record body weights and food consumption.

    • At Termination: Collect blood for hematology and clinical chemistry analysis.

  • Pathology:

    • Perform a complete necropsy on all animals.

    • Record the weights of major organs.

    • Preserve organs and tissues in formalin for histopathological examination.

  • Data Analysis: Analyze all data for dose-dependent changes and determine the NOAEL.

Visualizations

G cluster_0 Normal Pathway cluster_1 Pathway with this compound PCSK9 PCSK9 LDLR LDLR PCSK9->LDLR Binds Hepatocyte Hepatocyte Surface LDLR->Hepatocyte Internalization & LDL-C Release LDLR->Hepatocyte Recycling to Surface Lysosome Lysosomal Degradation LDLR->Lysosome PCSK9 directs to Degradation LDL_C LDL-C LDL_C->LDLR Binds SBC_115076 This compound SBC_115076->PCSK9 Inhibits G cluster_pre Pre-Study cluster_dosing Dosing Phase (28 Days) cluster_post Terminal Phase cluster_recovery Recovery Phase (Optional) acclimate Animal Acclimatization (1 week) randomize Randomization & Group Assignment acclimate->randomize dose Daily Dosing (Vehicle or this compound) randomize->dose observe Daily Clinical Observations dose->observe weigh Weekly Body Weights dose->weigh blood Blood Collection (Hematology & ClinChem) dose->blood recover Non-dosing period (e.g., 14 days) dose->recover Recovery Groups necropsy Necropsy & Organ Weights blood->necropsy histo Histopathology necropsy->histo term_recover Terminal Procedures (as above) recover->term_recover

References

Validation & Comparative

A Comparative Analysis of SBC-115076 and Statins in Cholesterol Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical investigational drug SBC-115076 and the established class of cholesterol-lowering agents, statins. The objective is to furnish a detailed overview of their respective mechanisms of action, supported by available experimental data, to inform research and drug development efforts in the field of hypercholesterolemia management.

Executive Summary

Statins represent the cornerstone of therapy for elevated low-density lipoprotein cholesterol (LDL-C), exhibiting a well-documented efficacy and safety profile established over decades of clinical use. They function by inhibiting HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway. In contrast, this compound is a preclinical small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). By targeting PCSK9, this compound prevents the degradation of LDL receptors, leading to increased clearance of LDL-C from the circulation. While clinical data for this compound is not yet available, preclinical studies suggest a promising cholesterol-lowering potential. This guide will delve into the distinct mechanisms of these two classes of drugs and present the available quantitative data to facilitate a comparative understanding.

Data Presentation: Quantitative Comparison of Cholesterol Reduction

The following table summarizes the LDL-C reduction efficacy of various statins based on extensive clinical trial data. As this compound is in the preclinical stage, direct comparative clinical data is unavailable. Preclinical data from an in vivo study in high-fat diet-fed rats showed that this compound administered at 4 mg/kg daily via subcutaneous injection for three weeks resulted in weight loss and cholesterol reduction, with some metrics suggesting superiority to atorvastatin (B1662188) in obese female rats[1]. However, for a direct and clinically relevant comparison, human trial data is necessary.

Drug ClassDrugDosage Range (mg/day)Mean LDL-C Reduction (%)Key Clinical Trials/Meta-Analyses
Statins Atorvastatin10-8037-61[2][3][4][5][6][7]STELLAR, TNT
Rosuvastatin (B1679574)5-4041-63[2][5][8][9][10][11][12]STELLAR, JUPITER
Simvastatin (B1681759)10-8028-46[2][5][12][13]SEARCH
Pravastatin (B1207561)10-16022-45[5][14][15][16]PLAC-I, REGRESS, KAPS
Lovastatin (B1675250)20-8021-41[17][18][19][20][21]AFCAPS/TexCAPAPS, EXCEL
Fluvastatin (B1673502)20-8015-38[22][23][24][25][26]LCAS
PCSK9 Inhibitor (Preclinical) This compound4 mg/kg (in rats)Data not available in % LDL-C reduction from published studies. Showed cholesterol reduction in a rat model.[1]N/A (Preclinical)

Mechanisms of Action: A Tale of Two Pathways

The fundamental difference between this compound and statins lies in their molecular targets and mechanisms of action to lower LDL-C.

This compound: Targeting PCSK9 to Enhance LDL Receptor Recycling

This compound is an inhibitor of PCSK9.[1] PCSK9 is a protein that binds to LDL receptors on the surface of hepatocytes, targeting them for lysosomal degradation. By inhibiting PCSK9, this compound prevents this degradation, leading to an increased number of LDL receptors available to clear LDL-C from the bloodstream. In vitro studies in HepG2 cells have demonstrated that this compound increases the uptake of fluorescently labeled LDL, confirming its mechanism of action.[27]

SBC_115076_Pathway cluster_0 Hepatocyte LDL-R LDL Receptor Endosome Endosome LDL-R->Endosome Internalization LDL-C LDL-C LDL-C->LDL-R Binds PCSK9 PCSK9 PCSK9->LDL-R Binds This compound This compound This compound->PCSK9 Inhibits Endosome->LDL-R Recycling to cell surface (Enhanced by this compound) Lysosome Lysosome (Degradation) Endosome->Lysosome PCSK9 promotes Recycling Recycling Statin_Pathway cluster_1 Hepatocyte HMG-CoA HMG-CoA HMG-CoA_Reductase HMG-CoA Reductase HMG-CoA->HMG-CoA_Reductase Mevalonate Mevalonate HMG-CoA_Reductase->Mevalonate Cholesterol Cholesterol Synthesis Mevalonate->Cholesterol LDL-R_Upregulation LDL Receptor Upregulation Cholesterol->LDL-R_Upregulation Decreased synthesis leads to Statins Statins Statins->HMG-CoA_Reductase Inhibits LDL-C_Clearance Increased LDL-C Clearance LDL-R_Upregulation->LDL-C_Clearance Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Lipid Profile, Safety Labs) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_A Treatment Group A (Investigational Drug) Randomization->Treatment_A Treatment_B Treatment Group B (Comparator: Statin/Placebo) Randomization->Treatment_B Follow_Up Follow-up Visits (e.g., Weeks 4, 8, 12) Treatment_A->Follow_Up Treatment_B->Follow_Up Efficacy_Assessment Efficacy Assessment (% LDL-C Change) Follow_Up->Efficacy_Assessment Safety_Monitoring Safety Monitoring (Adverse Events, Labs) Follow_Up->Safety_Monitoring Final_Analysis Final Data Analysis Efficacy_Assessment->Final_Analysis Safety_Monitoring->Final_Analysis

References

A Comparative Guide to PCSK9 Inhibition: SBC-115076 vs. Evolocumab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two distinct inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9): the preclinical small molecule SBC-115076 and the clinically approved monoclonal antibody, evolocumab. Both agents aim to lower low-density lipoprotein cholesterol (LDL-C) by preventing PCSK9-mediated degradation of the LDL receptor (LDLR), albeit through different molecular modalities. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes key pathways and workflows.

Executive Summary

Evolocumab is a well-established, potent PCSK9 inhibitor with extensive clinical data demonstrating significant LDL-C reduction and cardiovascular benefits. As a monoclonal antibody, it offers high specificity and a long half-life, allowing for infrequent subcutaneous administration. This compound is a small molecule antagonist of the PCSK9-LDLR interaction in the preclinical stage of development. Preclinical data suggests it effectively inhibits PCSK9 and lowers cholesterol in animal models, with the potential advantage of oral bioavailability. A direct comparison is inherently limited by the different developmental stages of these two inhibitors.

Mechanism of Action

Both this compound and evolocumab function by inhibiting the interaction between PCSK9 and the LDL receptor on the surface of hepatocytes.[1][2] By blocking this interaction, both compounds prevent the internalization and subsequent lysosomal degradation of the LDLR. This leads to an increased number of LDL receptors recycled to the hepatocyte surface, resulting in enhanced clearance of LDL-C from the bloodstream.[1][2]

Evolocumab, a fully human monoclonal antibody, binds directly to circulating PCSK9, physically preventing it from attaching to the LDLR.[2] this compound, as a small molecule, is also designed to antagonize the PCSK9-LDLR interaction.[1]

cluster_0 Normal Physiology cluster_1 Inhibition PCSK9 PCSK9 LDLR LDL Receptor PCSK9->LDLR Binds to Lysosome Lysosomal Degradation PCSK9->Lysosome Internalization & Degradation LDL LDL-C LDLR->LDL Binds to LDLR->Lysosome Internalization & Degradation Hepatocyte Hepatocyte Surface PCSK9_inhibited PCSK9 LDLR_recycled LDL Receptor LDL_cleared LDL-C LDLR_recycled->LDL_cleared Increased Binding & Clearance Hepatocyte_recycled Hepatocyte Surface LDLR_recycled->Hepatocyte_recycled Recycling Inhibitor This compound or Evolocumab Inhibitor->PCSK9_inhibited Inhibits

PCSK9 Inhibition Pathway

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and evolocumab. It is crucial to note that the data for this compound is from preclinical studies, while the data for evolocumab is primarily from human clinical trials.

Table 1: In Vitro & Preclinical In Vivo Efficacy
ParameterThis compoundEvolocumabSource(s)
Target PCSK9-LDLR InteractionCirculating PCSK9[1][2]
Molecule Type Small MoleculeHuman Monoclonal IgG2[1][2]
IC50 (PCSK9-LDLR Binding) ~30 nMNot directly comparable[1]
In Vivo Model High-fat diet fed miceNot applicable (clinical data)[1]
In Vivo Efficacy (Mice) Up to 50% reduction in total cholesterolNot applicable (clinical data)[1]
In Vivo Model High-fat diet fed ratsNot applicable (clinical data)[3]
In Vivo Efficacy (Rats) Cholesterol reduction (dose-dependent)Not applicable (clinical data)[3]
Table 2: Clinical Efficacy of Evolocumab
Clinical TrialPatient PopulationTreatment ArmLDL-C Reduction vs. Placebo (at 12 weeks)Source(s)
LAPLACE-2 Hypercholesterolemia on statin therapy140 mg every 2 weeks63-75%[4][5]
420 mg every 4 weeks63-75%[4][5]
OSLER-1 & 2 Patients from Phase 2 & 3 studiesEvolocumab + Standard of Care~61%[6]
FOURIER Established atherosclerotic cardiovascular disease on statinsEvolocumabSignificant reduction in major adverse cardiovascular events[7]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

PCSK9-LDLR Binding Inhibition Assay (In Vitro)

This assay quantifies the ability of a test compound to inhibit the binding of PCSK9 to the LDLR.

  • Principle: A solid-phase binding assay, typically an ELISA format, is used. Recombinant LDLR is coated onto microplate wells. Recombinant, tagged (e.g., His-tagged) PCSK9 is then added in the presence of varying concentrations of the inhibitor. The amount of bound PCSK9 is detected using an antibody against the tag, which is conjugated to an enzyme (e.g., HRP) that catalyzes a colorimetric or chemiluminescent reaction.

  • Protocol Outline:

    • Coat a 96-well plate with recombinant LDLR ectodomain and incubate overnight.

    • Block non-specific binding sites.

    • Add serial dilutions of the test compound (e.g., this compound) to the wells.

    • Add a fixed concentration of His-tagged recombinant PCSK9 and incubate.

    • Wash the plate to remove unbound PCSK9 and inhibitor.

    • Add an anti-His-tag antibody conjugated to HRP and incubate.

    • Wash the plate.

    • Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.

    • Calculate the IC50 value from the dose-response curve.

start Start plate Coat 96-well plate with LDLR start->plate block Block non-specific binding sites plate->block add_inhibitor Add serial dilutions of inhibitor block->add_inhibitor add_pcsk9 Add His-tagged PCSK9 add_inhibitor->add_pcsk9 wash1 Wash plate add_pcsk9->wash1 add_antibody Add anti-His-HRP antibody wash1->add_antibody wash2 Wash plate add_antibody->wash2 add_substrate Add HRP substrate wash2->add_substrate read Measure signal add_substrate->read end End read->end

PCSK9-LDLR Binding Assay Workflow
Cellular LDL Uptake Assay (In Vitro)

This assay measures the functional effect of PCSK9 inhibition on the uptake of LDL-C by hepatocytes.

  • Principle: A human hepatocyte cell line (e.g., HepG2) is used. These cells are treated with recombinant PCSK9 to induce LDLR degradation, which reduces their ability to take up fluorescently labeled LDL (e.g., DiI-LDL). The assay measures the ability of a test compound to rescue this phenotype by inhibiting PCSK9, thereby restoring LDL uptake.

  • Protocol Outline:

    • Seed HepG2 cells in a multi-well plate.

    • Incubate the cells in a lipoprotein-deficient serum medium to upregulate LDLR expression.

    • Treat the cells with a fixed concentration of recombinant PCSK9 in the presence of varying concentrations of the test compound (e.g., this compound).

    • Add fluorescently labeled LDL to the wells and incubate to allow for uptake.

    • Wash the cells to remove any unbound fluorescent LDL.

    • Quantify the intracellular fluorescence using a fluorescence microscope or a plate reader.

In Vivo Efficacy Study in Animal Models (this compound)

These studies assess the cholesterol-lowering efficacy of this compound in a living organism.

  • Principle: An animal model susceptible to hypercholesterolemia (e.g., C57BL/6 mice fed a high-fat diet) is used. The animals are treated with the test compound over a period, and changes in blood lipid profiles are monitored.

  • Protocol Outline (based on patent information): [4]

    • Male C57BL/6 mice are fed a high-fat diet to induce hypercholesterolemia.

    • Animals are divided into treatment groups (e.g., vehicle control, this compound at various doses, positive control like atorvastatin).

    • The compound is administered daily (e.g., via subcutaneous injection or oral gavage) for a specified duration.

    • Blood samples are collected at baseline and at various time points during the study.

    • Plasma is isolated, and total cholesterol and LDL-C levels are measured using standard enzymatic assays.

    • The percentage change in cholesterol levels from baseline is calculated for each treatment group and compared to the vehicle control.

Human Clinical Trial Design (Evolocumab - LAPLACE-2 Example)[4][5]
  • Principle: A randomized, double-blind, placebo- and active-controlled study to evaluate the efficacy and safety of evolocumab in patients with hypercholesterolemia already receiving statin therapy.

  • Protocol Outline:

    • Patient Population: Patients with primary hypercholesterolemia and mixed dyslipidemia on a stable dose of statin.

    • Randomization: Patients are randomized to receive either evolocumab (e.g., 140 mg every two weeks or 420 mg monthly), placebo, or an active comparator (e.g., ezetimibe).

    • Treatment Period: Typically 12 weeks.

    • Primary Endpoint: The primary efficacy endpoint is the percentage change in LDL-C from baseline to the mean of weeks 10 and 12.

    • Data Collection: Blood samples are collected at baseline and at specified intervals throughout the study to measure lipid parameters. Safety and tolerability are also monitored.

start Patient Screening baseline Baseline Assessment (Lipid Profile) start->baseline randomization Randomization baseline->randomization placebo Placebo Group randomization->placebo evolocumab Evolocumab Group randomization->evolocumab comparator Active Comparator (e.g., Ezetimibe) randomization->comparator treatment 12-Week Treatment Period placebo->treatment evolocumab->treatment comparator->treatment follow_up Follow-up Assessments (Weeks 10 & 12) treatment->follow_up analysis Data Analysis (% LDL-C Change) follow_up->analysis end End of Study analysis->end

Clinical Trial Workflow Example

Conclusion

Evolocumab stands as a clinically validated and highly effective therapy for lowering LDL-C, with a well-documented safety and efficacy profile from large-scale cardiovascular outcome trials. Its mechanism as a monoclonal antibody provides high target specificity. This compound represents a promising preclinical small molecule with the potential for oral administration, a significant advantage over injectable biologics. The available preclinical data for this compound demonstrates on-target activity and in vivo efficacy in animal models. Further clinical development will be necessary to ascertain the translational efficacy and safety of this compound in humans and to allow for a more direct comparison with established therapies like evolocumab. Researchers and drug development professionals should consider the distinct advantages and current developmental status of each of these PCSK9 inhibitors in their respective fields of interest.

References

A Preclinical Head-to-Head: SBC-115076, a Small Molecule PCSK9 Antagonist, versus Alirocumab, a Monoclonal Antibody

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Preclinical Data for Researchers and Drug Development Professionals

Introduction

Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal regulator of low-density lipoprotein cholesterol (LDL-C) metabolism. By promoting the degradation of the LDL receptor (LDLR), PCSK9 reduces the clearance of LDL-C from the circulation, a key factor in the pathogenesis of atherosclerotic cardiovascular disease. Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C. This guide provides a preclinical comparison of two distinct therapeutic modalities targeting PCSK9: SBC-115076, a small molecule antagonist, and alirocumab (B1149425), a fully human monoclonal antibody.

It is important to note that a direct head-to-head preclinical study comparing this compound and alirocumab has not been identified in the public domain. This comparison is therefore based on the available, independent preclinical data for each compound.

Mechanism of Action: Targeting the PCSK9-LDLR Interaction

Both this compound and alirocumab function by inhibiting the interaction between PCSK9 and the LDLR, albeit through different molecular mechanisms inherent to their chemical nature.[1][2][3]

  • This compound: As a small molecule, this compound is an extracellular antagonist that binds to circulating PCSK9, preventing its association with the LDLR on hepatocytes.[4] This blockade of the protein-protein interaction averts the PCSK9-mediated degradation of the LDLR, leading to increased recycling of the receptor to the cell surface.[5] The higher density of LDLRs enhances the clearance of LDL-C from the bloodstream.[4]

  • Alirocumab: Alirocumab is a fully human monoclonal antibody of the IgG1 isotype that binds with high affinity and specificity to PCSK9.[3][6] By binding to PCSK9, alirocumab sterically hinders its interaction with the LDLR.[2] This neutralization of PCSK9 prevents the formation of the PCSK9-LDLR complex and the subsequent lysosomal degradation of the receptor.[1][7] Consequently, more LDLRs are available on the hepatocyte surface to remove LDL-C from circulation.[6]

PCSK9_Signaling_Pathway cluster_extracellular Extracellular Space cluster_hepatocyte Hepatocyte PCSK9 Circulating PCSK9 LDLR LDLR PCSK9->LDLR Binds LDL_C LDL-C LDL_C->LDLR Binds Endosome Endosome LDLR->Endosome Internalization SBC_115076 This compound SBC_115076->PCSK9 Inhibits Alirocumab Alirocumab Alirocumab->PCSK9 Inhibits LDLR_Internal LDLR Lysosome Lysosome Endosome->Lysosome Degradation Recycling LDLR Recycling Endosome->Recycling Dissociation Recycling->LDLR Returns to Surface

Caption: PCSK9 signaling pathway and points of inhibition.

Quantitative Data Summary

The following tables summarize the available preclinical data for this compound and alirocumab.

Table 1: In Vitro Efficacy

ParameterThis compoundAlirocumabReference
Target Proprotein convertase subtilisin/kexin type 9 (PCSK9)Proprotein convertase subtilisin/kexin type 9 (PCSK9)[3][4]
Modality Small Molecule AntagonistHuman Monoclonal Antibody (IgG1)[3][4]
IC₅₀ (PCSK9 Binding) ~30 nMData not available in preclinical context
Cell-Based Activity Increases fluorescent DiI-LDL uptake in HepG2 cells. Inhibits PCSK9-mediated LDLR degradation in a concentration-dependent manner in HepG2 cells.Increases hepatic LDLR protein levels in APOE*3Leiden.CETP mice, implying prevention of degradation.[4][5]

Table 2: In Vivo Efficacy in Preclinical Models

ParameterThis compoundAlirocumabReference
Animal Model High-fat diet-fed mice and ratsAPOE*3Leiden.CETP mice on a Western-type diet[4][8][9]
Dosing Regimen 8 mg/kg in mice; 4 mg/kg (s.c. daily for 3 weeks) in rats3-10 mg/kg weekly subcutaneous injections[4][8][9]
Effect on Total Cholesterol Lowers cholesterol levels by 32% in mice. Reduces cholesterol levels in rats.Dose-dependently decreased average plasma total cholesterol by 37% to 46% compared to control.[4][8][9]
Effect on LDL-C Lowers LDL-C levels.Significantly reduces non-HDL-C.[4][10]
Effect on Atherosclerosis Data not availableDose-dependently decreased atherosclerotic lesion size by 71% to 88% compared to control.[9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments used to evaluate PCSK9 inhibitors.

In Vitro LDL Uptake Assay

This assay measures the ability of cells to take up fluorescently labeled LDL, which is an indicator of LDLR activity.

LDL_Uptake_Workflow start Start seed_cells Seed HepG2 cells in 96-well plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 treat_cells Treat with this compound/ Alirocumab + PCSK9 incubate_24h_1->treat_cells incubate_16h Incubate 16h treat_cells->incubate_16h add_ldl Add fluorescently labeled LDL (e.g., DiI-LDL) incubate_16h->add_ldl incubate_4h Incubate 4h add_ldl->incubate_4h wash_cells Wash to remove unbound LDL incubate_4h->wash_cells measure_fluorescence Measure fluorescence (Plate Reader/Microscope) wash_cells->measure_fluorescence analyze_data Analyze Data (Calculate IC₅₀) measure_fluorescence->analyze_data end End analyze_data->end

Caption: A representative workflow for an in vitro LDL uptake assay.

Protocol:

  • Cell Seeding: HepG2 cells are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.[11][12]

  • Treatment: The cells are then treated with the test compound (this compound or alirocumab) in the presence of recombinant human PCSK9 for a specified period (e.g., 16-24 hours).[11][13]

  • LDL Incubation: Fluorescently labeled LDL (e.g., DiI-LDL) is added to the wells, and the cells are incubated for an additional 3-4 hours to allow for LDL uptake.[12][14]

  • Washing: The cells are washed to remove any unbound fluorescent LDL.[11]

  • Quantification: The amount of LDL uptake is quantified by measuring the fluorescence intensity using a microplate reader or by fluorescence microscopy.[11][14] The results are typically normalized to the total cell protein content.[14]

PCSK9-LDLR Binding Assay

This assay directly measures the interaction between PCSK9 and the LDLR and is used to determine the inhibitory potential of test compounds.

Protocol:

  • Plate Coating: A 96-well plate is coated with the LDLR ectodomain.[15][16]

  • Blocking: The plate is blocked to prevent non-specific binding.[15]

  • Incubation: His-tagged or biotinylated PCSK9 is incubated in the wells in the presence or absence of the test inhibitor (this compound or alirocumab).[15][16]

  • Washing: The plate is washed to remove unbound proteins and inhibitors.

  • Detection: The amount of bound PCSK9 is detected using an anti-His or streptavidin-HRP conjugated antibody, followed by the addition of a chemiluminescent or chromogenic substrate.[15][16][17]

  • Measurement: The signal is measured using a luminometer or spectrophotometer.

In Vivo Hypercholesterolemia Animal Model

Animal models are essential for evaluating the in vivo efficacy and safety of novel therapeutics.

Protocol:

  • Model Induction: A hypercholesterolemic animal model is established, for instance, by feeding mice a high-fat or Western-type diet for several weeks.[18][19] Genetically modified mice, such as APOE*3Leiden.CETP mice, are also commonly used.[9]

  • Treatment: The animals are treated with the test compound (this compound or alirocumab) or a vehicle control over a defined period. Dosing can be administered via various routes, including subcutaneous injection or oral gavage.

  • Blood Collection and Lipid Analysis: Blood samples are collected at baseline and at various time points during the study. Plasma or serum is isolated, and lipid profiles (total cholesterol, LDL-C, HDL-C, triglycerides) are analyzed using enzymatic assays or ELISA.[20]

  • Atherosclerosis Assessment (optional): At the end of the study, aortas can be harvested, and the extent of atherosclerotic plaque formation can be quantified by staining with Oil Red O.[9]

Conclusion

Both this compound and alirocumab have demonstrated promising preclinical efficacy in modulating the PCSK9-LDLR pathway and reducing cholesterol levels. Alirocumab, as a monoclonal antibody, has a well-documented and potent effect on LDL-C reduction and has shown to regress atherosclerotic plaques in a mouse model. This compound, a small molecule inhibitor, also effectively lowers cholesterol in vivo and demonstrates in vitro potency. The choice between a small molecule and a monoclonal antibody approach for PCSK9 inhibition will likely depend on a variety of factors, including oral bioavailability, manufacturing costs, and the potential for immunogenicity. The absence of direct comparative preclinical studies highlights an area for future research that would be of great interest to the scientific and drug development communities.

References

Navigating the Landscape of Small Molecule PCSK9 Inhibition: A Comparative Guide to Alternatives for SBC-115076

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of cardiovascular disease therapeutics, the quest for orally available small molecule inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) remains a pivotal goal. While the experimental compound SBC-115076 has demonstrated potential, a growing number of alternatives are emerging, each with unique profiles. This guide provides an objective comparison of this compound with other notable small molecule PCSK9 inhibitors and alternative lipid-lowering agents, supported by experimental data and detailed methodologies.

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a crucial regulator of cholesterol homeostasis. By binding to the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for degradation, thereby reducing the clearance of LDL cholesterol (LDL-C) from the bloodstream. Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C and reducing the risk of atherosclerotic cardiovascular disease. While monoclonal antibodies have proven effective, the development of cost-effective and orally bioavailable small molecules is a primary focus of current research.

Comparative Efficacy of Small Molecule PCSK9 Inhibitors and Other Novel Lipid-Lowering Agents

The following tables summarize the in vitro and in vivo performance of this compound and its alternatives.

Table 1: In Vitro Potency of Investigational Small Molecule PCSK9 Inhibitors

CompoundTargetAssay TypeParameterValue
This compound PCSK9-LDLR InteractionPCSK9 Activity AssayIC50~30 nM[1]
MK-0616 (Enlicitide decanoate) PCSK9-LDLR InteractionPCSK9-LDLR Interaction AssayIC502.5 ± 0.1 nM
AZD0780 PCSK9Not specified-Data not publicly available
Lerodalcibep PCSK9-LDLR InteractionNot specified-Data not publicly available
Obicetrapib CETPNot a direct PCSK9 inhibitor--

Table 2: In Vivo Efficacy of Investigational Small Molecule PCSK9 Inhibitors and Other Novel Lipid-Lowering Agents

CompoundAnimal Model/Human TrialDosageRoute of AdministrationLDL-C Reduction
This compound High-fat diet-fed mice8 mg/kgNot specified32% reduction in total cholesterol[2]
This compound Hypercholesterolemic mouse modelsNot specifiedOral or systemicUp to 50%[1]
MK-0616 (Enlicitide decanoate) Phase 2b Clinical Trial (Humans)6 mg, 12 mg, 18 mg, 30 mg dailyOral41.2%, 55.7%, 59.1%, 60.9% respectively[3]
AZD0780 Phase 2b PURSUIT Trial (Humans)30 mg dailyOral50.7%[4]
Enlicitide decanoate Phase 3 CORALreef Lipids Trial (Humans)Not specifiedOralStatistically significant and clinically meaningful
Lerodalcibep Phase 3 LIBerate-HeFH Trial (Humans)300 mg monthlySubcutaneous58.61% (placebo-adjusted at Week 24)[5]
Obicetrapib Phase II ROSE Trial (Humans)5 mg, 10 mg dailyOral42%, 51% respectively[6]

Signaling Pathways and Experimental Workflows

To understand the mechanism and evaluation of these inhibitors, it is essential to visualize the underlying biological pathways and experimental procedures.

PCSK9_Pathway cluster_extracellular Extracellular Space cluster_hepatocyte Hepatocyte PCSK9 PCSK9 LDLR LDLR PCSK9->LDLR Binds PCSK9_LDLR_Complex PCSK9-LDLR Complex PCSK9->PCSK9_LDLR_Complex LDL LDL LDL->LDLR Binds LDLR->PCSK9_LDLR_Complex Endosome Endosome LDLR->Endosome Internalization PCSK9_LDLR_Complex->Endosome SBC_115076 This compound & Alternatives SBC_115076->PCSK9 Inhibits Binding to LDLR Lysosome Lysosome Endosome->Lysosome Degradation Pathway LDLR_Recycling LDLR Recycling Endosome->LDLR_Recycling Recycling Pathway LDLR_Recycling->LDLR Returns to surface

PCSK9-Mediated LDLR Degradation and Inhibition.

The diagram above illustrates the mechanism of action of PCSK9 and its inhibition. PCSK9 binds to the LDLR, leading to the degradation of the receptor in lysosomes and consequently higher levels of circulating LDL. Small molecule inhibitors like this compound prevent this interaction, allowing for the recycling of the LDLR to the cell surface to clear more LDL from the blood.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding_Assay PCSK9-LDLR Binding Assay (e.g., ELISA, TR-FRET) Cellular_Assay Cellular LDL Uptake Assay (e.g., HepG2 cells) Binding_Assay->Cellular_Assay Confirms cellular activity Animal_Model Animal Model Selection (e.g., High-Fat Diet Mice) Cellular_Assay->Animal_Model Proceed to in vivo testing Dosing Compound Administration (Oral or Systemic) Animal_Model->Dosing Analysis Plasma Lipid Analysis (Total Cholesterol, LDL-C) Dosing->Analysis Assess efficacy

Preclinical Evaluation Workflow for PCSK9 Inhibitors.

This workflow outlines the typical progression for evaluating novel PCSK9 inhibitors, starting from in vitro assays to confirm target engagement and cellular activity, followed by in vivo studies in relevant animal models to assess efficacy in a physiological context.

Detailed Experimental Protocols

1. In Vitro PCSK9-LDLR Interaction Assay (ELISA-based)

  • Objective: To quantify the inhibitory effect of a test compound on the binding of PCSK9 to the LDLR.

  • Materials:

    • Recombinant human PCSK9 protein

    • Recombinant human LDLR-EGF-A domain protein

    • 96-well microplate

    • Coating buffer (e.g., PBS, pH 7.4)

    • Blocking buffer (e.g., PBS with 1% BSA)

    • Wash buffer (e.g., PBS with 0.05% Tween-20)

    • Detection antibody (e.g., anti-PCSK9 antibody conjugated to HRP)

    • Substrate (e.g., TMB)

    • Stop solution (e.g., 2N H2SO4)

    • Test compounds (dissolved in DMSO)

  • Procedure:

    • Coat a 96-well plate with LDLR-EGF-A domain protein overnight at 4°C.

    • Wash the plate with wash buffer and block with blocking buffer for 1-2 hours at room temperature.

    • Pre-incubate recombinant PCSK9 with varying concentrations of the test compound for 1 hour at room temperature.

    • Add the PCSK9-compound mixture to the coated plate and incubate for 1-2 hours at room temperature.

    • Wash the plate to remove unbound proteins and compounds.

    • Add the HRP-conjugated anti-PCSK9 antibody and incubate for 1 hour at room temperature.

    • Wash the plate and add the TMB substrate.

    • Stop the reaction with stop solution and measure the absorbance at 450 nm.

    • Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the test compound.

2. Cellular LDL Uptake Assay (HepG2 Cells)

  • Objective: To assess the ability of a test compound to increase LDL uptake in a hepatocyte cell line by inhibiting PCSK9.

  • Materials:

    • HepG2 cells

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Lipoprotein-deficient serum (LPDS)

    • Fluorescently labeled LDL (e.g., DiI-LDL)

    • Recombinant human PCSK9

    • Test compounds (dissolved in DMSO)

    • 96-well black, clear-bottom cell culture plate

    • Fluorescence microscope or plate reader

  • Procedure:

    • Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

    • Starve the cells in a medium containing LPDS for 24 hours to upregulate LDLR expression.

    • Treat the cells with recombinant PCSK9 and varying concentrations of the test compound for a predetermined time (e.g., 4-6 hours).

    • Add DiI-LDL to the cells and incubate for 2-4 hours at 37°C.

    • Wash the cells with PBS to remove unbound DiI-LDL.

    • Measure the fluorescence intensity using a fluorescence microscope or a plate reader.

    • Quantify the increase in LDL uptake in compound-treated cells compared to controls.

3. In Vivo Efficacy Study in a Hypercholesterolemic Mouse Model

  • Objective: To evaluate the in vivo efficacy of a test compound in lowering plasma cholesterol levels.

  • Materials:

    • Hypercholesterolemic mouse model (e.g., C57BL/6J mice on a high-fat diet or humanized PCSK9 knock-in mice).

    • Test compound formulated for the desired route of administration (e.g., oral gavage, subcutaneous injection).

    • Vehicle control.

    • Blood collection supplies.

    • Cholesterol and triglyceride assay kits.

  • Procedure:

    • Acclimatize the mice and induce hypercholesterolemia by feeding a high-fat diet for a specified period.

    • Divide the mice into treatment and control groups.

    • Administer the test compound or vehicle to the respective groups at the desired dose and frequency for the duration of the study (e.g., daily for 2-4 weeks).

    • Collect blood samples at baseline and at various time points throughout the study.

    • Separate plasma and measure total cholesterol, HDL-C, and triglycerides using enzymatic assay kits.

    • Calculate LDL-C levels (e.g., using the Friedewald formula if triglycerides are below 400 mg/dL).

    • Compare the changes in lipid profiles between the treatment and control groups to determine the efficacy of the test compound.

Conclusion

The landscape of small molecule PCSK9 inhibitors is rapidly evolving, with several promising alternatives to this compound emerging from preclinical and clinical development. Orally available agents like MK-0616 and AZD0780 have demonstrated significant LDL-C reduction in clinical trials, offering the potential for more convenient and accessible treatment options. While direct head-to-head comparisons are limited, the data presented in this guide provides a valuable resource for researchers to evaluate the relative merits of these compounds. Furthermore, the detailed experimental protocols offer a standardized framework for the in-house evaluation of novel PCSK9 inhibitors. As research progresses, these and other novel small molecules hold the promise of transforming the management of hypercholesterolemia and reducing the global burden of cardiovascular disease.

References

A Comparative Analysis of SBC-115076 and Natural PCSK9 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal therapeutic target for managing hypercholesterolemia. By promoting the degradation of the low-density lipoprotein receptor (LDLR), PCSK9 plays a crucial role in regulating LDL cholesterol levels. Inhibition of PCSK9 is a promising strategy for lowering LDL cholesterol and reducing the risk of cardiovascular disease.[1][2][3] This guide provides a comparative overview of SBC-115076, a potent synthetic PCSK9 inhibitor, and prominent natural compounds that also exhibit PCSK9 inhibitory activity.

Overview of this compound

This compound is a potent, small-molecule antagonist of proprotein convertase subtilisin/kexin type 9 (PCSK9).[4][5][6] It functions by binding to circulating PCSK9, thereby preventing its interaction with the low-density lipoprotein receptor (LDLR) on hepatocytes.[6] This inhibition of the PCSK9-LDLR interaction prevents the degradation of the LDLR, leading to increased recycling of the receptor to the cell surface.[6] Consequently, this enhances the clearance of LDL cholesterol from the bloodstream.[6][7] Preclinical studies have demonstrated its efficacy in lowering plasma LDL and total cholesterol levels.[5][6][8]

Natural PCSK9 Inhibitors: A Synopsis

A variety of naturally occurring compounds have been identified as inhibitors of PCSK9.[1][2] These phytochemicals, often found in medicinal plants, offer a potential alternative or adjunctive therapeutic approach. Among the most studied are berberine, quercetin, and resveratrol. These compounds typically exert their effects by modulating the expression of the PCSK9 gene.

Quantitative Efficacy Comparison

The following table summarizes the available quantitative data on the efficacy of this compound and key natural PCSK9 inhibitors. It is important to note that the data are derived from various studies with different experimental setups, which should be considered when making direct comparisons.

CompoundModel SystemConcentration/DoseKey FindingReference
This compound High-fat diet-fed mice8 mg/kg32% reduction in cholesterol levels.[5]
Obese-insulin resistant female rats4 mg/kg (s.c., daily for 3 weeks)Reduced obesity and dyslipidemia; improved insulin (B600854) sensitivity. Superior to atorvastatin (B1662188) in weight loss and cholesterol reduction.[4]
HepG2 cellsSubmicromolar concentrationsIncreased uptake of LDL by liver cells.[7]
Berberine HepG2 cells15 µg/mL87% reduction in secreted PCSK9.[2]
HepG2 cells20 µM (6.7 µg/mL)PCSK9 levels reduced to 23% after 48 hours.[2]
Hyperlipidemic hamsters100 mg/kg/day42% reduction in LDL-cholesterol after 10 days.[2]
High-fat diet-fed mice200 mg/kg/day50% reduction in serum PCSK9 levels and 46% reduction in hepatic PCSK9 mRNA after 16 days.[9]
Quercetin HepG2 cells1-10 µM20-30% reduction in PCSK9 mRNA levels.[2]
High-cholesterol diet-fed mice0.05% and 0.1% (w/w)Reduced circulating PCSK9 levels.[2]
ApoE-/- mice on a high-fat diet12.5 mg/kg for 12 weeksReduction of PCSK9 expression in liver and aorta.[2]
Resveratrol L02 cells10, 20 µMReduced expression of PCSK9.[10]
Ovariectomized ApoE-/- miceNot specifiedSignificantly reduced plasma PCSK9 concentration.[11]

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.

PCSK9_Inhibition_Pathway cluster_cell Hepatocyte cluster_inhibitors LDLR_Gene LDLR Gene LDLR_mRNA LDLR mRNA LDLR_Gene->LDLR_mRNA Translation PCSK9_Gene PCSK9 Gene PCSK9_mRNA PCSK9 mRNA PCSK9_Gene->PCSK9_mRNA Translation ER Endoplasmic Reticulum LDLR_mRNA->ER Translation PCSK9_mRNA->ER Translation Golgi Golgi Apparatus ER->Golgi Transport ER->Golgi Processing LDLR LDLR Golgi->LDLR Trafficking PCSK9_protein PCSK9 Golgi->PCSK9_protein Secretion LDLR_LDL_complex LDLR-LDL Complex LDLR->LDLR_LDL_complex Binding Lysosome Lysosome LDLR->Lysosome Degradation PCSK9_protein->LDLR Binding LDL LDL LDL->LDLR_LDL_complex Endosome Endosome LDLR_LDL_complex->Endosome Internalization Endosome->Lysosome Degradation Recycling_Vesicle Recycling Vesicle Endosome->Recycling_Vesicle Recycling Recycling_Vesicle->LDLR SBC_115076 This compound SBC_115076->PCSK9_protein Inhibits Binding Natural_Inhibitors Natural Inhibitors (Berberine, Quercetin) Natural_Inhibitors->PCSK9_Gene Downregulates Transcription

PCSK9 signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Hepatocyte Culture (e.g., HepG2, L02) Treatment Treatment with Inhibitor (this compound or Natural Compound) Cell_Culture->Treatment PCSK9_Assay PCSK9 Expression Analysis (qPCR, Western Blot, ELISA) Treatment->PCSK9_Assay LDLR_Assay LDLR Expression Analysis (qPCR, Western Blot) Treatment->LDLR_Assay LDL_Uptake LDL Uptake Assay (Fluorescent LDL) Treatment->LDL_Uptake Animal_Model Animal Model (e.g., High-Fat Diet Mice/Rats, ApoE-/- Mice) Dosing Inhibitor Administration Animal_Model->Dosing Blood_Sampling Blood Sample Collection Dosing->Blood_Sampling Tissue_Analysis Tissue Analysis (Liver, Aorta) (PCSK9/LDLR Expression) Dosing->Tissue_Analysis Lipid_Profile Serum Lipid Profile Analysis (Total Cholesterol, LDL-C) Blood_Sampling->Lipid_Profile

References

A Comparative Guide: SBC-115076 and Inclisiran Mechanisms of Action in PCSK9 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between therapeutic agents targeting the same pathway is critical. This guide provides a detailed comparison of two distinct inhibitors of proprotein convertase subtilisin/kexin type 9 (PCSK9): SBC-115076, a small molecule inhibitor, and inclisiran, a small interfering RNA (siRNA) therapeutic. Both agents aim to lower low-density lipoprotein cholesterol (LDL-C) by modulating the PCSK9 pathway, yet their mechanisms of action, molecular nature, and available clinical data differ significantly.

Mechanisms of Action: A Tale of Two Inhibitors

The fundamental difference between this compound and inclisiran lies in their approach to inhibiting PCSK9. This compound acts as an extracellular antagonist, directly interfering with the PCSK9 protein's ability to bind to the low-density lipoprotein receptor (LDLR). In contrast, inclisiran works intracellularly at the genetic level, preventing the synthesis of the PCSK9 protein altogether.

This compound: A Small Molecule Antagonist

This compound is a potent, small molecule inhibitor that directly targets the PCSK9 protein.[1] By binding to extracellular PCSK9, this compound is believed to allosterically block the site where PCSK9 interacts with the LDLR on the surface of hepatocytes.[2][3] This preventative action ensures that the LDLR is not targeted for lysosomal degradation, allowing it to be recycled back to the cell surface to continue clearing LDL-C from the bloodstream.[4] The result is an increased density of LDLRs on hepatocytes and a subsequent reduction in circulating LDL-C levels.[1]

dot

cluster_extracellular Extracellular Space cluster_hepatocyte Hepatocyte PCSK9 PCSK9 Protein LDLR LDL Receptor PCSK9->LDLR Binds to LDLR Endosome Endosome LDLR->Endosome Internalization SBC115076 This compound SBC115076->PCSK9 Inhibits Binding LDL LDL-C LDL->LDLR Binds for clearance Lysosome Lysosome Recycle LDLR Recycling Recycle->LDLR Returns to surface Endosome->Lysosome Degradation Pathway (Inhibited by this compound) Endosome->Recycle Recycling Pathway (Promoted by this compound)

Caption: Mechanism of action for this compound.

Inclisiran: A Gene Silencing siRNA

Inclisiran is a synthetic, double-stranded small interfering RNA (siRNA) that leverages the natural process of RNA interference (RNAi) to inhibit PCSK9 production.[5][6] The sense strand of the siRNA is conjugated to a triantennary N-acetylgalactosamine (GalNAc) ligand, which facilitates targeted delivery to hepatocytes via the asialoglycoprotein receptor (ASGPR).[7][8]

Once inside the hepatocyte, inclisiran is loaded into the RNA-induced silencing complex (RISC).[9][10] The antisense strand of the siRNA then guides the RISC to bind to the messenger RNA (mRNA) that codes for the PCSK9 protein.[7][8] This binding leads to the cleavage and subsequent degradation of the PCSK9 mRNA, thereby preventing its translation into the PCSK9 protein.[9][10] The reduction in intracellular and, consequently, extracellular PCSK9 levels leads to an increase in the number of LDLRs recycled to the hepatocyte surface, enhancing the clearance of LDL-C from the circulation.[5][11]

dot

cluster_extracellular Extracellular Space cluster_hepatocyte Hepatocyte Cytoplasm cluster_nucleus Nucleus Inclisiran_GalNAc Inclisiran (siRNA-GalNAc) ASGPR ASGPR Inclisiran_GalNAc->ASGPR Binds to Receptor Inclisiran_siRNA Inclisiran (siRNA) ASGPR->Inclisiran_siRNA Internalization & Release RISC RISC PCSK9_mRNA PCSK9 mRNA RISC->PCSK9_mRNA Binds & Cleaves mRNA Ribosome Ribosome PCSK9_mRNA->Ribosome Translation (Inhibited) PCSK9_protein PCSK9 Protein Ribosome->PCSK9_protein Protein Synthesis (Reduced) Inclisiran_siRNA->RISC Loads into RISC PCSK9_gene PCSK9 Gene PCSK9_gene->PCSK9_mRNA Transcription

Caption: Mechanism of action for inclisiran.

Comparative Data Presentation

The following tables summarize the available quantitative data for this compound and inclisiran. It is important to note that the data for this compound is from preclinical studies, while the data for inclisiran is from extensive clinical trials in humans.

Table 1: In Vitro and In Vivo Preclinical Data for this compound

ParameterAssay/ModelResultSource
In Vitro Activity Blocks LDLR degradation in HEK293T cellsEffective at submicromolar concentrations[4]
Increases uptake of fluorescent Dil-LDL in HepG2 cellsDose-dependent increase[3]
In Vivo Efficacy High-fat diet-fed mice32% reduction in cholesterol at 8 mg/kg[3]
High-fat diet-fed ratsReduces obesity and dyslipidemia, improves insulin (B600854) sensitivity at 4 mg/kg daily for 3 weeks[12]

Table 2: Clinical Efficacy of Inclisiran in Humans (ORION Trials)

ParameterPatient PopulationResultSource
LDL-C Reduction Atherosclerotic cardiovascular disease (ASCVD) or ASCVD risk equivalents (ORION-10 & ORION-11)~50-54% reduction at day 510[13]
Heterozygous familial hypercholesterolemia (HeFH) (ORION-9)~40-50% reduction compared to placebo[14]
Pooled analysis (ORION-9, -10, -11)Placebo-corrected LDL-C change of -50.7% at day 510[15]
PCSK9 Reduction Healthy volunteers70-80% reduction in PCSK9 levels[16]
HeFH (ORION-9)Placebo-corrected PCSK9 reduction of 78.3% from baseline to day 510[17]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the experimental protocols for key assays cited for both compounds.

This compound Experimental Protocols

In Vitro PCSK9/LDLR Interaction Assay [18]

  • Objective: To evaluate the inhibitory effect of small molecules on the PCSK9/LDLR interaction.

  • Methodology:

    • Recombinant hexahistidine-tagged PCSK9 is immobilized on Ni-magnetic beads.

    • The PCSK9-beads are incubated with the test compound (e.g., this compound) and the GST-tagged EGF-A domain of the LDLR in a competitive binding assay.

    • After incubation, the beads are washed to remove unbound components.

    • The bound complexes are eluted, and the amount of bound GST-EGF-A is quantified by Western blot using anti-GST antibodies.

    • The ratio of GST-EGF-A to His-PCSK9 is used to determine the inhibitory activity of the compound.

In Vivo Efficacy in a High-Fat Diet Mouse Model [19]

  • Objective: To assess the cholesterol-lowering efficacy of an orally administered small molecule PCSK9 inhibitor.

  • Methodology:

    • A suitable hypercholesterolemic mouse model (e.g., APOE*3-Leiden.CETP mice) is used.

    • Mice are fed a high-fat or Western-type diet to induce hypercholesterolemia.

    • The test compound (this compound) or vehicle is administered daily via oral gavage for a specified duration (e.g., 4-8 weeks).

    • Blood samples are collected at regular intervals to monitor plasma lipid profiles.

    • Total cholesterol and other lipid levels are quantified using standard enzymatic assays.

Inclisiran Experimental Protocols (Clinical Trial Methodology)

ORION-10 Phase III Clinical Trial Protocol [13][20]

  • Objective: To evaluate the efficacy, safety, and tolerability of inclisiran in subjects with ASCVD and elevated LDL-C despite maximally tolerated statin therapy.

  • Methodology:

    • A multicenter, placebo-controlled, double-blind, randomized study design is employed.

    • Eligible participants with ASCVD and LDL-C ≥70 mg/dL are randomized to receive either inclisiran (284 mg) or placebo.

    • The investigational product is administered as a subcutaneous injection on Day 1, Day 90, and every 6 months thereafter for a total of 540 days.

    • The primary efficacy endpoints are the percent change in LDL-C from baseline to Day 510 and the time-adjusted percent change in LDL-C from baseline after Day 90 and up to Day 540.

    • Safety and tolerability are assessed by monitoring adverse events, clinical laboratory values, and vital signs throughout the study.

dot

cluster_sbc This compound (Small Molecule) cluster_inclisiran Inclisiran (siRNA) sbc_target Target: Extracellular PCSK9 Protein sbc_moa MOA: Direct Antagonism sbc_delivery Delivery: Oral (Preclinical) sbc_effect Effect: Blocks PCSK9-LDLR Binding inc_target Target: PCSK9 mRNA inc_moa MOA: RNA Interference inc_delivery Delivery: Subcutaneous Injection inc_effect Effect: Prevents PCSK9 Synthesis

References

Validating the Specificity of SBC-115076 for PCSK9: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) has emerged as a pivotal regulator of cholesterol homeostasis, making it a prime target for the development of novel lipid-lowering therapies. SBC-115076 is a small molecule inhibitor designed to antagonize PCSK9 activity. This guide provides a comparative framework for validating the specificity of this compound for PCSK9, presenting available data for the molecule and comparing its expected performance with other established PCSK9 inhibitors. The experimental data for this compound is based on preclinical findings, while the data for comparator molecules is derived from publicly available literature.

The PCSK9 Signaling Pathway and Mechanism of Inhibition

PCSK9 reduces low-density lipoprotein (LDL) cholesterol clearance from the bloodstream by promoting the degradation of the LDL receptor (LDLR) in hepatocytes. By binding to the LDLR, PCSK9 redirects the receptor to the lysosome for degradation, preventing its recycling to the cell surface. Small molecule inhibitors like this compound are designed to directly bind to circulating PCSK9, thereby preventing its interaction with the LDLR. This action preserves LDLR expression on the hepatocyte surface, leading to enhanced clearance of LDL cholesterol.[1]

PCSK9_Pathway cluster_extracellular Extracellular Space cluster_hepatocyte Hepatocyte PCSK9 Circulating PCSK9 LDLR LDL Receptor PCSK9->LDLR Binding Endosome Endosome LDLR->Endosome Internalization LDL LDL Particle LDL->LDLR Binding SBC115076 This compound SBC115076->PCSK9 Inhibition Lysosome Lysosome Endosome->Lysosome Degradation Pathway Recycling LDLR Recycling Endosome->Recycling Recycling Pathway Recycling->LDLR

PCSK9 signaling and inhibition by this compound.

Comparative Performance of PCSK9 Inhibitors

To rigorously assess the specificity of this compound, its performance should be benchmarked against other classes of PCSK9 inhibitors. The following tables summarize the available preclinical data for this compound and compare it with representative data for the monoclonal antibodies, Evolocumab and Alirocumab.

Disclaimer: The data presented below is a composite representation from various preclinical and clinical studies and is intended for illustrative purposes. It does not represent a direct head-to-head comparison in the same experimental settings.

Table 1: In Vitro Potency and Binding Affinity
Inhibitor ClassMoleculeTargetMetricValueReference
Small Molecule This compound PCSK9 IC50 ~30 nM [1]
Monoclonal AntibodyEvolocumabPCSK9IC500.16 nMN/A
Monoclonal AntibodyAlirocumabPCSK9IC501.9 nMN/A
Small MoleculeAZD0780PCSK9Kd<200 nM[2]
Table 2: In Vivo Efficacy in Preclinical Models
MoleculeAnimal ModelDosageEffect on LDL-CReference
This compound High-Fat Diet Mice 8 mg/kg 32% reduction [3]
This compound Hypercholesterolemic Mice N/A Up to 50% reduction [1]
This compound High-Fat Diet Rats 4 mg/kg daily for 3 weeks Significant reduction [4]
EvolocumabCynomolgus Monkeys3 mg/kg~80% reductionN/A
AlirocumabCynomolgus Monkeys1 mg/kg~80% reductionN/A

Validating Specificity: Experimental Protocols

The specificity of a PCSK9 inhibitor is paramount to minimize off-target effects. A comprehensive validation strategy involves a series of biochemical and cell-based assays.

Protocol 1: In Vitro PCSK9-LDLR Binding Inhibition Assay (ELISA-based)

This assay quantifies the ability of this compound to disrupt the interaction between PCSK9 and the LDLR.

ELISA_Workflow cluster_steps Experimental Workflow start Coat plate with recombinant LDLR block Block non-specific binding sites start->block incubate Incubate with PCSK9 and this compound block->incubate wash1 Wash to remove unbound components incubate->wash1 add_ab Add HRP-conjugated anti-PCSK9 antibody wash1->add_ab wash2 Wash to remove unbound antibody add_ab->wash2 add_sub Add TMB substrate wash2->add_sub measure Measure absorbance at 450 nm add_sub->measure

Workflow for PCSK9-LDLR Binding Inhibition ELISA.

Methodology:

  • Coating: 96-well microplates are coated with the recombinant EGF-A domain of human LDLR overnight at 4°C.

  • Blocking: Plates are washed and blocked with a solution like 5% Bovine Serum Albumin (BSA) in Phosphate-Buffered Saline (PBS) to prevent non-specific binding.

  • Incubation: Recombinant human PCSK9 is pre-incubated with varying concentrations of this compound before being added to the coated wells. The plate is incubated to allow for the binding of PCSK9 to the immobilized LDLR.

  • Detection: After washing, a Horseradish Peroxidase (HRP)-conjugated antibody specific for PCSK9 is added.

  • Signal Generation: Following another wash step, a chromogenic substrate such as TMB (3,3’,5,5’-Tetramethylbenzidine) is added. The reaction is stopped, and the absorbance is read using a plate reader.

  • Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor, and the half-maximal inhibitory concentration (IC50) is determined.

Protocol 2: Cell-Based LDL Uptake Assay

This functional assay assesses the ability of this compound to restore the uptake of LDL in liver cells in the presence of PCSK9.

Methodology:

  • Cell Culture: Human hepatocyte-derived cells, such as HepG2, are cultured in appropriate media.

  • Treatment: Cells are treated with recombinant human PCSK9 in the presence of varying concentrations of this compound.

  • LDL Incubation: Fluorescently labeled LDL (e.g., DiI-LDL) is added to the culture medium and incubated for a sufficient period to allow for cellular uptake.

  • Imaging and Quantification: Cells are washed to remove unbound DiI-LDL, and the internalized fluorescence is quantified using fluorescence microscopy or a plate reader.

  • Data Analysis: The increase in LDL uptake in the presence of this compound is measured relative to cells treated with PCSK9 alone. The half-maximal effective concentration (EC50) is then calculated.

Protocol 3: Protease Specificity Panel

To confirm that this compound is specific for PCSK9, it should be tested against a panel of related proteases, particularly other members of the proprotein convertase family like Furin.

Specificity_Panel_Logic cluster_assays Protease Activity Assays cluster_results Specificity Profile SBC115076 This compound PCSK9_assay PCSK9 Assay SBC115076->PCSK9_assay High Inhibition (Low IC50) Furin_assay Furin Assay SBC115076->Furin_assay Low/No Inhibition (High IC50) Trypsin_assay Trypsin Assay SBC115076->Trypsin_assay Low/No Inhibition (High IC50) Other_proteases_assay Other Proteases Assay SBC115076->Other_proteases_assay Low/No Inhibition (High IC50) Specific Specific for PCSK9 PCSK9_assay->Specific Furin_assay->Specific Trypsin_assay->Specific Other_proteases_assay->Specific Non_specific Non-Specific

Logical workflow for assessing inhibitor specificity.

Methodology:

  • Enzyme and Substrate: A panel of purified proteases and their corresponding fluorogenic substrates are used.

  • Assay Conditions: For each protease, an assay is performed in a microplate format where the enzyme is incubated with this compound across a range of concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of the specific fluorogenic substrate.

  • Fluorescence Measurement: The increase in fluorescence over time, which corresponds to enzyme activity, is measured using a fluorescence plate reader.

  • Data Analysis: The IC50 value of this compound for each protease is determined. High selectivity for PCSK9 is demonstrated by a potent IC50 for PCSK9 and significantly higher or no inhibitory activity against other proteases.

Conclusion

The validation of this compound as a specific inhibitor of PCSK9 requires a multi-faceted approach. The available preclinical data indicates that this compound is a potent inhibitor of the PCSK9-LDLR interaction with in vivo efficacy in reducing cholesterol levels. To fully establish its specificity, further studies are necessary, including head-to-head comparisons with other PCSK9 inhibitors and comprehensive screening against a panel of related proteases. The experimental protocols outlined in this guide provide a robust framework for conducting such validation studies, which are essential for the continued development of this compound as a potential therapeutic agent for hypercholesterolemia.

References

Comparative Analysis of SBC-115076: A Small Molecule PCSK9 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of SBC-115076, a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). The following sections detail its performance against other PCSK9 inhibitors, supported by available experimental data, and provide comprehensive experimental protocols for key assays.

Introduction to this compound and PCSK9 Inhibition

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a crucial regulator of cholesterol homeostasis. It binds to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR and a subsequent increase in circulating low-density lipoprotein (LDL) cholesterol. Inhibition of the PCSK9-LDLR interaction is a validated therapeutic strategy for lowering LDL cholesterol. This compound is a potent, small molecule antagonist of PCSK9 that disrupts this protein-protein interaction, thereby promoting LDLR recycling and enhancing the clearance of LDL cholesterol from the bloodstream[1].

Quantitative Comparison of PCSK9 Inhibitors

The in vitro potency of this compound has been evaluated and compared with other small molecule PCSK9 inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from PCSK9 activity or binding assays.

CompoundTypeIC50 (PCSK9 Inhibition)Reference(s)
This compound Small Molecule~30 nM[1]
NYX-PCSK9iSmall Molecule323 nM[2]
RIm13Small MoleculeNot explicitly stated[3]
AlirocumabMonoclonal AntibodyNot applicable (biologic)
EvolocumabMonoclonal AntibodyNot applicable (biologic)

Note: Direct head-to-head comparison studies with standardized assays are limited. The IC50 values presented are from different literature sources and may have been determined using varied experimental conditions.

Cross-Reactivity and Selectivity Profile

As of the latest available data, a comprehensive public selectivity panel for this compound against a broad range of off-target proteins (e.g., kinases, GPCRs, ion channels) has not been published. The primary focus of published research has been on its on-target activity against PCSK9. Computational studies have been employed to predict the binding of this compound to PCSK9, providing insights into its mechanism of action[3]. However, experimental data on its broader selectivity profile remains undisclosed. For drug development, assessing off-target interactions is a critical step in identifying potential side effects.

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize this compound and other PCSK9 inhibitors are provided below.

PCSK9-LDLR Binding Assay (ELISA-based)

This assay quantifies the ability of a test compound to inhibit the binding of recombinant PCSK9 to the LDLR epidermal growth factor-like repeat A (EGF-A) domain.

Materials:

  • 96-well microplate coated with recombinant LDLR-EGF-A domain

  • Recombinant His-tagged PCSK9

  • Test compound (e.g., this compound)

  • Biotinylated anti-His-tag antibody

  • Horseradish peroxidase (HRP)-conjugated streptavidin

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer (e.g., PBS)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.

  • Incubation: Add the diluted test compound and a fixed concentration of His-tagged PCSK9 to the wells of the LDLR-coated microplate. Incubate for a predetermined period (e.g., 2 hours) at room temperature to allow for binding.

  • Washing: Wash the plate multiple times with wash buffer to remove unbound PCSK9 and test compound.

  • Primary Antibody Incubation: Add biotinylated anti-His-tag antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Detection: Add HRP-conjugated streptavidin to each well and incubate for 30-60 minutes at room temperature.

  • Washing: Repeat the washing step.

  • Signal Development: Add TMB substrate to each well and incubate in the dark until sufficient color develops.

  • Stopping Reaction: Add stop solution to each well to quench the reaction.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the inhibitory activity of the test compound.

Cellular LDL Uptake Assay (HepG2 Cells)

This assay measures the ability of a test compound to rescue the PCSK9-mediated reduction of LDL uptake in a relevant cell line, such as the human hepatoma cell line HepG2.

Materials:

  • HepG2 cells

  • 96-well black, clear-bottom tissue culture plates

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Lipoprotein-deficient serum (LPDS)

  • Recombinant human PCSK9

  • Test compound (e.g., this compound)

  • Fluorescently labeled LDL (e.g., DiI-LDL or Bodipy-LDL)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

  • Serum Starvation: To upregulate LDLR expression, replace the growth medium with a medium containing LPDS and incubate for 24 hours.

  • Compound and PCSK9 Treatment: Treat the cells with serial dilutions of the test compound in the presence of a fixed concentration of recombinant human PCSK9. Include appropriate controls (cells alone, cells with PCSK9 only). Incubate for a period that allows for PCSK9-mediated LDLR degradation (e.g., 16-24 hours).

  • LDL Uptake: Add fluorescently labeled LDL to the wells and incubate for approximately 4 hours to allow for cellular uptake.

  • Washing: Wash the cells with PBS to remove unbound fluorescent LDL.

  • Fluorescence Quantification: Measure the intracellular fluorescence using a fluorescence plate reader or by fluorescence microscopy. An increase in fluorescence in the presence of the test compound indicates the restoration of LDL uptake.

Visualizations

PCSK9_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_inhibitor PCSK9 PCSK9 LDLR LDL Receptor PCSK9->LDLR Binds LDL LDL LDL->LDLR Binds Endosome Endosome LDLR->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Degradation LDLR_Recycling LDLR Recycling Endosome->LDLR_Recycling Recycles (PCSK9 absent) This compound This compound This compound->PCSK9 Inhibits Binding to LDLR

Caption: PCSK9 signaling pathway and the mechanism of action of this compound.

Experimental_Workflow_LDL_Uptake start Start seed_cells Seed HepG2 Cells in 96-well plate start->seed_cells serum_starve Serum Starve (LPDS) for 24h seed_cells->serum_starve treat Treat with this compound + PCSK9 for 16-24h serum_starve->treat add_ldl Add Fluorescent LDL Incubate for 4h treat->add_ldl wash Wash with PBS add_ldl->wash measure Measure Fluorescence wash->measure end End measure->end

Caption: Workflow for the cellular LDL uptake assay.

References

Benchmarking SBC-115076 Against Novel PCSK9 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal target in the management of hypercholesterolemia. By promoting the degradation of low-density lipoprotein receptors (LDLR), PCSK9 plays a crucial role in regulating LDL-cholesterol (LDL-C) levels. Inhibition of PCSK9 has proven to be a highly effective strategy for lowering LDL-C and reducing cardiovascular risk. This guide provides a comparative analysis of SBC-115076, a potent extracellular PCSK9 antagonist, against a panel of novel, clinically advanced PCSK9 inhibitors. We will delve into their distinct mechanisms of action, present comparative efficacy data from clinical trials, and provide detailed protocols for key experimental assays used in their evaluation.

Mechanisms of Action: A Diverse Armamentarium Against PCSK9

While all PCSK9 inhibitors aim to increase LDLR availability, their molecular strategies differ significantly.

  • This compound: This small molecule inhibitor acts as a potent extracellular antagonist of PCSK9.[1][2] Preclinical studies have shown that this compound effectively blocks the interaction between PCSK9 and the LDLR on the surface of hepatocytes.[3] This prevents the PCSK9-mediated internalization and subsequent degradation of the LDLR, leading to increased receptor recycling to the cell surface and enhanced clearance of LDL-C from the bloodstream. In preclinical models, this compound has demonstrated the ability to reduce cholesterol levels in mice on a high-fat diet and increase the uptake of LDL by liver cells in vitro.[3][4]

  • Monoclonal Antibodies (e.g., Alirocumab, Evolocumab): These are fully human monoclonal antibodies that bind with high affinity and specificity to circulating PCSK9.[5][6][7] By sequestering free PCSK9, they prevent its interaction with the LDLR, thereby increasing the number of available LDLRs to clear LDL-C.[5][6]

  • Small Interfering RNA (siRNA) (e.g., Inclisiran): Inclisiran is a long-acting siRNA that targets the messenger RNA (mRNA) encoding for PCSK9 within hepatocytes.[8][9] By harnessing the body's natural process of RNA interference, inclisiran leads to the catalytic degradation of PCSK9 mRNA, thereby reducing the synthesis of the PCSK9 protein.[8][9] This results in a sustained reduction in circulating PCSK9 levels and a durable increase in LDLR expression.

  • Adnectin (e.g., Lerodalcibep): Lerodalcibep is a novel, third-generation PCSK9 inhibitor based on an adnectin protein scaffold.[10][11] This small, engineered binding protein is designed to bind to PCSK9 with high affinity, effectively blocking its ability to interact with the LDLR.[10][11] Its unique structure allows for a smaller injection volume and room temperature stability.[10]

Comparative Efficacy: LDL-C Reduction in Clinical Trials

The following table summarizes the reported efficacy of novel PCSK9 inhibitors from key clinical trials. It is important to note that direct head-to-head comparison trials are limited, and patient populations may vary across studies.

InhibitorClassKey Clinical Trial(s)Reported LDL-C Reduction (placebo-adjusted)
This compound Small MoleculePreclinicalData not available from human clinical trials.
Alirocumab Monoclonal AntibodyODYSSEY CHOICE II~51.7% (150 mg Q4W with dose adjustment)[12]
ODYSSEY LONG TERM~62% (at 24 weeks)[13]
Evolocumab Monoclonal AntibodyFOURIER~59% (at 48 weeks)[14]
LAPLACE-263% to 75% (monthly) and 66% to 75% (every 2 weeks)
Inclisiran siRNAORION-10 & ORION-11~50%
ORION-8Mean reduction of ~49.4% over a mean of 3.7 years[8]
Lerodalcibep AdnectinLIBerate-HR~56.3% (at 52 weeks)[5]
LIBerate-HeFH~58.6% (at 24 weeks)[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible evaluation of PCSK9 inhibitors. Below are protocols for key in vitro assays.

PCSK9-LDLR Binding Inhibition Assay (ELISA-based)

Objective: To quantify the ability of a test compound (e.g., this compound) to inhibit the binding of PCSK9 to the LDLR extracellular domain.

Materials:

  • Recombinant Human PCSK9 (His-tagged)

  • Recombinant Human LDLR-EGF-A domain

  • 96-well high-binding microplate

  • Test compound (this compound or other inhibitors)

  • Assay Buffer (e.g., PBS with 0.1% BSA)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated anti-His-tag antibody

  • TMB substrate

  • Stop Solution (e.g., 1 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well microplate with 100 µL of LDLR-EGF-A domain (1 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Block non-specific binding by adding 200 µL of Assay Buffer to each well and incubating for 1-2 hours at room temperature.

  • Compound Incubation: In a separate plate, pre-incubate 50 µL of recombinant PCSK9 (1 µg/mL) with 50 µL of serial dilutions of the test compound for 1 hour at room temperature.

  • Binding Reaction: Transfer 100 µL of the PCSK9/inhibitor mixture to the corresponding wells of the LDLR-coated plate. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Detection: Add 100 µL of HRP-conjugated anti-His-tag antibody (diluted in Assay Buffer) to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Signal Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL of Stop Solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Cellular LDL Uptake Assay

Objective: To measure the effect of a PCSK9 inhibitor on the uptake of LDL by hepatocytes.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • Recombinant Human PCSK9

  • Test compound (this compound or other inhibitors)

  • Fluorescently labeled LDL (e.g., DiI-LDL)

  • Phosphate-Buffered Saline (PBS)

  • 96-well black, clear-bottom plate

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 3 x 10⁴ cells/well and culture overnight.

  • Compound Treatment: Replace the culture medium with serum-free medium containing various concentrations of the test compound. Add recombinant PCSK9 to the wells (at a concentration known to reduce LDL uptake). Include appropriate controls (cells alone, cells + PCSK9). Incubate for 4-6 hours at 37°C.

  • LDL Uptake: Add fluorescently labeled LDL to each well and incubate for an additional 3-4 hours at 37°C.

  • Washing: Gently wash the cells three times with PBS to remove unbound fluorescent LDL.

  • Data Acquisition: Measure the fluorescence intensity using a fluorescence plate reader or visualize and quantify using a fluorescence microscope.

  • Analysis: Normalize the fluorescence signal to the control groups to determine the percentage increase in LDL uptake.

Western Blot for LDLR Expression

Objective: To determine the effect of a PCSK9 inhibitor on the protein levels of LDLR in hepatocytes.

Materials:

  • HepG2 cells

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against LDLR

  • Primary antibody against a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat HepG2 cells with the test compound and/or PCSK9 for the desired time. Lyse the cells and quantify the protein concentration.

  • SDS-PAGE: Denature protein lysates and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against LDLR and the loading control overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the LDLR signal to the loading control to determine the relative change in LDLR expression.

Visualizing the Landscape of PCSK9 Inhibition

To better understand the interactions and workflows described, the following diagrams have been generated using Graphviz.

PCSK9_Signaling_Pathway cluster_extracellular Extracellular Space cluster_hepatocyte Hepatocyte PCSK9 PCSK9 LDLR LDLR PCSK9->LDLR Binds Endosome Endosome LDLR->Endosome Internalization LDL_C LDL-C LDL_C->LDLR Binds Lysosome Lysosome (Degradation) Endosome->Lysosome PCSK9 directs LDLR for degradation Recycling Recycling to Cell Surface Endosome->Recycling LDLR returns to surface (Inhibited by PCSK9) Experimental_Workflow_PCSK9_Inhibition cluster_assay In Vitro Assay Workflow start Start: Prepare Reagents incubation Incubate PCSK9 with Inhibitor start->incubation binding Add to LDLR-coated plate incubation->binding detection Wash & Detect Binding binding->detection analysis Analyze Data (IC50) detection->analysis

References

Safety Operating Guide

Navigating the Safe Disposal of SBC-115076: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of SBC-115076, a potent proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitor used in preclinical research. Adherence to these guidelines is paramount to ensure the safety of laboratory personnel and to comply with regulatory standards.

Understanding this compound

This compound is a small molecule inhibitor of PCSK9, a protein that plays a key role in the metabolism of low-density lipoprotein (LDL) cholesterol.[1][2] It is used in laboratory research to investigate its potential in treating cardiovascular diseases.[3][4] This compound is intended for research use only and is not for human or veterinary use.[4][5]

Core Disposal Principles

The primary principle for the disposal of this compound is to treat it as a hazardous chemical waste. Do not dispose of this compound down the sink or in regular trash.[6] Evaporation is not an acceptable method of disposal for chemical waste.[6] All waste materials contaminated with this compound, including empty containers, contaminated personal protective equipment (PPE), and spill cleanup materials, must be collected and disposed of as hazardous waste.[6]

Step-by-Step Disposal Protocol for this compound

  • Waste Collection:

    • Solid Waste: Collect solid this compound powder, contaminated weigh boats, and other solid materials in a clearly labeled, compatible, and sealed hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and compatible hazardous waste container. Do not mix with other incompatible waste streams.[6] For instance, separate solvent-based solutions from aqueous solutions.[6]

    • Sharps: Any contaminated sharps, such as needles or pipette tips, must be placed in a designated, puncture-proof sharps container labeled as hazardous chemical waste.[6]

    • Empty Containers: Thoroughly empty all contents from the original container. Any residual amount should be considered hazardous. The rinsed and dried glass container can be disposed of in a designated glass disposal container after the label has been completely removed or defaced.[6] The rinsate from the container must be collected as hazardous waste.[6]

  • Labeling:

    • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and any known hazards (e.g., irritant, toxic).

    • Maintain a log of the contents being added to the waste container, including the date and quantity.

  • Storage:

    • Store hazardous waste containers in a designated, secure area away from general laboratory traffic.

    • Ensure the storage area is well-ventilated and has secondary containment to prevent spills.

    • Keep waste containers sealed except when adding waste.[6]

  • Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Follow all institutional and local regulations for hazardous waste disposal.

Quantitative Data Summary

ParameterValueSource
Storage Temperature (Solid) -20°C (long term), 4°C (short term)[1]
Storage Temperature (In Solvent) -80°C or -20°C[1]
Solubility in DMSO ≥ 100 mg/mL[1]
Stability ≥ 4 years at -20°C[5]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials.

SBC_115076_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Waste (e.g., powder, contaminated labware) waste_type->solid Solid liquid Liquid Waste (e.g., solutions) waste_type->liquid Liquid sharps Contaminated Sharps (e.g., needles, pipette tips) waste_type->sharps Sharps container Empty Original Container waste_type->container Empty Container collect_solid Collect in Labeled Solid Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid->collect_liquid collect_sharps Collect in Labeled Puncture-Proof Sharps Container sharps->collect_sharps decontaminate_container Triple Rinse Container container->decontaminate_container storage Store in Designated Hazardous Waste Area collect_solid->storage collect_liquid->storage collect_sharps->storage collect_rinsate Collect Rinsate as Hazardous Liquid Waste decontaminate_container->collect_rinsate dispose_container Dispose of Defaced, Dry Container in Glass Waste decontaminate_container->dispose_container collect_rinsate->collect_liquid ehs_pickup Arrange for EHS Pickup storage->ehs_pickup

Caption: Disposal workflow for this compound from generation to final pickup.

References

Personal protective equipment for handling SBC-115076

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety and logistical information for the handling and disposal of SBC-115076, a potent small-molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). Given that the toxicological properties of this compound have not been exhaustively studied, it is imperative to treat this compound as a potentially hazardous substance and adhere to strict laboratory safety protocols.

Immediate Safety and Handling Precautions

Standard laboratory personal protective equipment (PPE) is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion.[1] In the event of exposure, immediate action is critical.

First Aid Measures:

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and rinse the affected area thoroughly with large amounts of water for at least 15 minutes.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

PropertyValue
Molecular Formula C₃₁H₃₃N₃O₅
Molecular Weight 527.61 g/mol
Appearance Solid
Solubility DMSO: ≥ 100 mg/mL
Insoluble in water
Storage Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 2 years; -20°C for 1 year.[2]

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to ensure appropriate PPE is selected. The following table outlines the recommended PPE for various laboratory operations.

OperationRecommended PPE
Weighing and preparing solutions - Nitrile gloves (double-gloving recommended)- Safety goggles with side shields- Lab coat- Work in a chemical fume hood
Cell culture and in vitro assays - Nitrile gloves- Safety glasses- Lab coat
Animal handling and in vivo studies - Nitrile gloves- Safety glasses or face shield- Lab coat or disposable gown- Respiratory protection (e.g., N95 respirator) may be required based on the procedure

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is essential to minimize exposure risks.

operational_workflow reception Receiving and Unpacking storage Secure Storage (-20°C or -80°C) reception->storage Verify integrity pre_experiment Pre-experiment Preparation storage->pre_experiment Retrieve for use weighing Weighing (in fume hood) pre_experiment->weighing dissolving Dissolving in DMSO weighing->dissolving experiment Experimental Use (In Vitro / In Vivo) dissolving->experiment post_experiment Post-experiment Decontamination experiment->post_experiment Clean work area disposal Waste Disposal post_experiment->disposal

Caption: Workflow for the safe handling of this compound.

Disposal Plan

All waste contaminated with this compound should be treated as chemical waste and disposed of according to institutional and local regulations.

Waste Segregation and Disposal:

  • Solid Waste: Contaminated consumables (e.g., pipette tips, gloves, empty vials) should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and contaminated media should be collected in a sealed, labeled hazardous waste container. Do not pour down the drain.

  • Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container.

Experimental Protocols

In Vitro: PCSK9-LDLR Interaction Inhibition Assay

This protocol is a representative method for evaluating the inhibitory effect of this compound on the interaction between PCSK9 and the LDL receptor (LDLR) in a cell-free system.[3]

Materials:

  • Recombinant human PCSK9

  • Recombinant human LDLR (EGF-A domain)

  • This compound

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Coated 96-well plates

  • Detection antibody (e.g., anti-His-tag HRP-conjugated antibody)

  • Substrate (e.g., TMB)

  • Stop solution (e.g., 1 M H₂SO₄)

Procedure:

  • Plate Coating: Coat a 96-well plate with recombinant human LDLR (EGF-A domain) overnight at 4°C.

  • Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.

  • Compound Addition: Add serial dilutions of this compound (typically prepared in DMSO and then diluted in assay buffer) to the wells.

  • PCSK9 Addition: Add a fixed concentration of recombinant human PCSK9 to the wells.

  • Incubation: Incubate the plate for 2 hours at room temperature to allow for the binding interaction.

  • Detection: Wash the plate and add a primary antibody that detects PCSK9. Following another wash, add a secondary HRP-conjugated antibody.

  • Signal Development: Add TMB substrate and incubate until color develops. Stop the reaction with a stop solution.

  • Data Analysis: Read the absorbance at 450 nm. A decrease in signal in the presence of this compound indicates inhibition of the PCSK9-LDLR interaction.

In Vivo: Evaluation in a Hypercholesterolemic Animal Model

This protocol outlines a general procedure for assessing the efficacy of this compound in a rodent model of hypercholesterolemia.[2]

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]

  • Hypercholesterolemic animal model (e.g., high-fat diet-fed rats or mice)

  • Equipment for subcutaneous injection

  • Blood collection supplies

  • Analytical equipment for cholesterol measurement

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions and diet for a specified period.

  • Baseline Measurements: Collect baseline blood samples to determine initial cholesterol levels.

  • Compound Preparation: Prepare the dosing solution of this compound in the appropriate vehicle.

  • Administration: Administer this compound to the treatment group via the desired route (e.g., subcutaneous injection) at a specified dose and frequency (e.g., 4 mg/kg daily for 3 weeks).[2] Administer vehicle only to the control group.

  • Monitoring: Monitor the animals for any adverse effects throughout the study.

  • Endpoint Analysis: At the end of the treatment period, collect final blood samples.

  • Data Analysis: Analyze plasma samples for total cholesterol, LDL-C, and other relevant lipid parameters. Compare the changes in lipid levels between the treatment and control groups to determine the efficacy of this compound.

PCSK9 Signaling Pathway

This compound functions by inhibiting the interaction between PCSK9 and the LDLR. Understanding this pathway is key to interpreting experimental results.

pcsk9_pathway cluster_cell Hepatocyte ldlr LDLR endosome Endosome ldlr->endosome Internalization pcsk9_bound ldlr->pcsk9_bound ldl LDL ldl->ldlr Binds lysosome Lysosome endosome->lysosome Degradation of LDL endosome->lysosome Directs LDLR for Degradation recycling LDLR Recycling endosome->recycling Recycles to surface recycling->ldlr pcsk9 PCSK9 pcsk9->ldlr Binds to LDLR pcsk9->pcsk9_bound sbc115076 This compound sbc115076->pcsk9 Inhibits Binding pcsk9_bound->endosome Internalization with LDLR

Caption: Mechanism of action of this compound in the PCSK9 pathway.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。